Technical Documentation Center

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane
  • CAS: 918137-42-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-Fluoro-4-nitrophenyl)morpholine

Introduction: The Significance of Aryl-Morpholine Scaffolds Aryl-substituted morpholines are recognized as privileged scaffolds in medicinal chemistry. The morpholine ring is frequently incorporated into drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl-Morpholine Scaffolds

Aryl-substituted morpholines are recognized as privileged scaffolds in medicinal chemistry. The morpholine ring is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability, and to facilitate crucial interactions with biological targets. The compound 4-(2-fluoro-4-nitrophenyl)morpholine is a prime example of a versatile synthetic intermediate. Its importance is underscored by its role as a key precursor in the synthesis of the antibiotic Linezolid, a critical medication for treating infections caused by multi-drug resistant Gram-positive bacteria.[1][2]

Physicochemical and Spectroscopic Properties

4-(2-Fluoro-4-nitrophenyl)morpholine is a solid at room temperature.[3] Its core chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-(2-fluoro-4-nitrophenyl)morpholine[4]
CAS Number 2689-39-6[4]
Molecular Formula C₁₀H₁₁FN₂O₃[5]
Molecular Weight 226.20 g/mol [5]
Appearance Solid[3]
Melting Point 106 to 109°C[6]
Boiling Point 380.9°C at 760 mmHg[2]
Density 1.34 g/cm³[2]
InChIKey ZEQCFSSBZPZEFJ-UHFFFAOYSA-N[4]
SMILES C1COCCN1C2=C(C=C(C=C2)[O-])F[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4-(2-fluoro-4-nitrophenyl)morpholine.

  • ¹H NMR (400MHz, CDCl₃): δ 8.03 (ddd, J=1.0, 2.6 and 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6 and 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N).

  • ¹³C NMR (100MHz, CDCl₃): δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz).

  • High-Resolution Mass Spectrometry (HRMS): [M] Calculated for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749.

Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing 4-(2-fluoro-4-nitrophenyl)morpholine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.

The SₙAr Reaction: A Mechanistic Overview

The chemical structure of the precursor, 2,4-difluoronitrobenzene, is highly susceptible to nucleophilic attack. This reactivity is driven by the potent electron-withdrawing nature of the nitro group (-NO₂), which significantly reduces the electron density of the aromatic ring, thereby activating it for substitution.[1] The fluorine atom at the 4-position is the primary leaving group in this transformation due to the strong activation by the para-nitro group.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2,4-Difluoronitrobenzene Intermediate Meisenheimer Complex (Stabilized by -NO₂ group) Reactant1->Intermediate Nucleophilic Attack Reactant2 Morpholine (Nucleophile) Reactant2->Intermediate Product 4-(2-Fluoro-4-nitrophenyl)morpholine Intermediate->Product Loss of Fluoride

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

This protocol is a representative procedure for the synthesis via SₙAr.

Materials:

  • 2,4-difluoronitrobenzene

  • Morpholine

  • Ethanol (or a suitable solvent)

  • Triethylamine (or another suitable base)

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluoronitrobenzene (1 equivalent) in ethanol.

  • Add morpholine (1 equivalent) and triethylamine (1 equivalent) to the solution.

  • The reaction mixture is then heated to reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography).[7]

  • After completion, the reaction mixture is cooled to room temperature.

  • The product can be isolated by pouring the mixture into water, which will cause the product to precipitate.[7]

  • The solid is then collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

synthesis_workflow start Start reactants Charge Reactor with: - 2,4-Difluoronitrobenzene - Morpholine - Ethanol - Triethylamine start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Cool and Quench with Water reaction->workup isolation Filter Precipitate workup->isolation purification Recrystallize from Ethanol isolation->purification product Obtain Pure 4-(2-Fluoro-4-nitrophenyl)morpholine purification->product

Caption: General Synthesis Workflow.

Chemical Reactivity and Further Transformations

The chemical reactivity of 4-(2-fluoro-4-nitrophenyl)morpholine is dominated by two key functional groups: the nitro group and the fluoro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline) using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron (Fe) or zinc (Zn) in acidic media.[1][8] This transformation is pivotal as it converts the molecule into 3-fluoro-4-morpholinoaniline, a versatile intermediate for further derivatization, such as in the synthesis of Linezolid.[2]

  • Further Nucleophilic Aromatic Substitution: While the remaining fluorine atom is less reactive than the one that was substituted, it can still be displaced by strong nucleophiles under more forcing conditions.

Applications in Drug Discovery and Development

The primary application of 4-(2-fluoro-4-nitrophenyl)morpholine is as a key building block in the synthesis of the antibiotic Linezolid .[1][2] The synthesis of Linezolid involves the reduction of the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine to an amine, followed by a series of steps to construct the oxazolidinone ring and append the acetamide side chain.[][10]

The morpholine moiety in Linezolid is crucial for its pharmacokinetic profile, contributing to its good oral bioavailability and solubility.

Safety and Handling

4-(2-Fluoro-4-nitrophenyl)morpholine is considered hazardous.[11]

  • Hazard Statements: Causes skin irritation, causes serious eye irritation.[6]

  • Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[11]

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.[11][12]

Conclusion

4-(2-Fluoro-4-nitrophenyl)morpholine is a valuable and versatile intermediate in medicinal chemistry, with its significance cemented by its role in the synthesis of the antibiotic Linezolid. Its synthesis is straightforward via nucleophilic aromatic substitution, and its reactivity, particularly the reduction of the nitro group, allows for its incorporation into more complex molecular architectures. While direct information on its 1,4-oxazepane analog is scarce, the chemical principles and applications outlined in this guide for the morpholine derivative provide a strong foundation for understanding the potential properties and utility of related structures in drug discovery and development.

References

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • GSRS. (n.d.). 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE. Retrieved from [Link]

  • Santana, H. S., et al. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.
  • Plater, M. J., & Harrison, W. T. A. (2024, July 26).
  • Plater, M. J., & Harrison, W. T. A. (2024, July 26). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in DMF or EtOH. Molbank, 2024(3), M1884.
  • Home Sunshine Pharma. (n.d.). 4-(2-fluoro-4-nitro-phenyl)-morpholine cas 2689-39-6. Retrieved from [Link]

  • SSRN. (2022). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry.

Sources

Exploratory

A Technical Guide to the Synthesis of Novel 1,4-Oxazepane Derivatives

Foreword: The Strategic Value of the 1,4-Oxazepane Scaffold The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, represents a privileged scaffold in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] Its structural features, which can be seen as a hybrid of the well-known morpholine and azepane motifs, confer unique three-dimensional conformations that are highly sought after for exploring chemical space in drug discovery.[1][2] Compounds incorporating the 1,4-oxazepane core have demonstrated a wide range of pharmacological activities, including utility as anticonvulsants, dopamine D4 receptor ligands for potential antipsychotic applications, and agents for treating inflammatory diseases.[4][5][6][7]

Despite their potential, the synthesis of these medium-sized rings has historically been challenging, hindering their broader exploration in compound libraries.[1][2] The inherent entropic penalty and potential for transannular strain make their construction non-trivial. This guide provides an in-depth exploration of robust and innovative synthetic pathways, moving beyond simple procedural lists to explain the underlying mechanistic rationale and strategic considerations essential for researchers in synthetic and medicinal chemistry. We will delve into classical and contemporary methodologies, from intramolecular cyclization strategies to powerful metal-catalyzed reactions, offering both theoretical grounding and practical, field-tested protocols.

I. The Workhorse of 1,4-Oxazepane Synthesis: Intramolecular Cyclization Strategies

The most prevalent and versatile approach to the 1,4-oxazepane core involves the formation of one of the key heteroatom-carbon bonds via an intramolecular cyclization of a suitably functionalized acyclic precursor. The choice of strategy is dictated by the available starting materials and the desired substitution pattern on the final ring.

A. Intramolecular Reductive Amination

This strategy is arguably one of the most reliable and widely used methods for constructing the 1,4-oxazepane ring. The core principle involves the cyclization of a linear precursor containing both a carbonyl group (aldehyde or ketone) and a secondary amine, which are appropriately spaced to favor a 7-membered ring closure.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a transient iminium ion intermediate upon condensation of the amine and carbonyl functionalities. This electrophilic iminium species is then reduced in situ by a hydride source. The choice of reducing agent is critical; mild and selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group, preventing unwanted side reactions.[8] Catalytic hydrogenation over a supported metal catalyst is another powerful and clean alternative.[9]

G cluster_0 Intramolecular Reductive Amination Workflow A Linear Precursor (Amino-ketone/aldehyde) B Iminium Ion Formation (Intramolecular Condensation) A->B Acid catalyst C Hydride Reduction (e.g., NaBH(OAc)₃) B->C Hydride Source D 1,4-Oxazepane Product C->D

Caption: Workflow for 1,4-oxazepane synthesis via reductive amination.

Experimental Protocol: Synthesis of a 2,4-Disubstituted 1,4-Oxazepane

This protocol is adapted from methodologies described for the synthesis of dopamine D4 receptor ligands.[5][6]

  • Precursor Synthesis: To a solution of the starting amino alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM), add the appropriate α-bromoacetophenone (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq). Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting amine. The crude N-alkylated intermediate is obtained after a standard aqueous workup and can often be used directly in the next step.

  • Oxidation: Dissolve the N-alkylated amino alcohol in DCM. Add a mild oxidizing agent, such as Dess-Martin periodinane (1.5 eq), in portions at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amino-ketone precursor.

  • Reductive Amination: Dissolve the crude amino-ketone in 1,2-dichloroethane (DCE). Add acetic acid (2.0 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions at room temperature. Stir the reaction for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-oxazepane derivative.

B. Intramolecular Aza-Michael Addition

The intramolecular aza-Michael reaction provides an efficient pathway to 1,4-oxazepanes by forming a key C-N bond. This method relies on the conjugate addition of a tethered amine nucleophile to an α,β-unsaturated carbonyl moiety.[10] The reaction is highly atom-economical and often proceeds under mild conditions.[10][11]

Causality and Mechanistic Insight: The reaction is typically promoted by a base, which can deprotonate the amine to increase its nucleophilicity, or in some cases proceeds thermally. The key step is the 1,4-conjugate addition of the amine to the electron-deficient double bond, which follows a 7-exo-trig cyclization pathway, generally favored by Baldwin's rules. This strategy is particularly useful for synthesizing β-lactam-fused 1,4-oxazepanes.[11]

Experimental Protocol: Synthesis of a Bicyclic β-Lactam-Fused 1,4-Oxazepane

This protocol is based on the work of Kidwai et al.[11]

  • Precursor Preparation: The starting material, a β-lactam ring with a tethered α,β-unsaturated ester and a protected vicinal diol, is prepared according to established literature procedures.

  • Deprotection and Cyclization: Dissolve the precursor (1.0 eq) in methanol. Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃, 0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress is monitored by TLC. The reaction involves a tandem deprotection of the diol followed by the chemoselective intramolecular conjugate addition of the newly freed secondary hydroxyl group.

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl). Remove the solvent under reduced pressure. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The final bicyclic 1,4-oxazepane is purified by column chromatography.

C. Regio- and Stereoselective Haloetherification

For the synthesis of chiral, polysubstituted 1,4-oxazepanes, intramolecular haloetherification is a powerful and elegant strategy.[12] This method involves the cyclization of an unsaturated amino alcohol, where a halogen source activates the alkene for nucleophilic attack by the hydroxyl group.

Causality and Mechanistic Insight: The reaction is initiated by the addition of an electrophilic halogen source (e.g., N-bromosuccinimide, NBS) to the alkene, forming a cyclic bromonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the bromonium ion in a 7-endo cyclization. The regioselectivity and stereoselectivity of this ring-opening are controlled by the substrate's conformation and the stability of the transition states, often leading to high levels of diastereoselectivity.[12]

II. Modern Catalytic Approaches to Ring Construction

Modern catalysis has opened new avenues for the synthesis of complex cyclic structures, and 1,4-oxazepanes are no exception. Ring-closing metathesis stands out as a particularly transformative technology.

Ring-Closing Metathesis (RCM)

RCM is a powerful reaction for forming cyclic alkenes from acyclic diene precursors using ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts).[13][14] Its exceptional functional group tolerance and reliability have made it a go-to method for synthesizing medium-sized rings.[13]

Causality and Mechanistic Insight: The catalytic cycle involves the formation of a metal-alkylidene species which then engages in a [2+2] cycloaddition with one of the terminal alkenes of the substrate to form a metallacyclobutane intermediate.[14] A subsequent retro-[2+2] cycloaddition releases a new metal-alkylidene and an alkene. When applied intramolecularly to a diene, this sequence leads to the formation of a cyclic alkene with the extrusion of a small volatile alkene, typically ethylene, which drives the reaction to completion.[14]

G cluster_1 Ring-Closing Metathesis (RCM) Cycle A Diene Precursor C [2+2] Cycloaddition A->C B [Ru] Catalyst (e.g., Grubbs II) B->C Forms active catalyst D Metallacyclobutane Intermediate C->D E Retro [2+2] Cycloaddition D->E E->B Regenerates catalyst F Cyclic 1,4-Oxazepane (Unsaturated) E->F G Ethylene (gas) E->G

Caption: Catalytic cycle for the synthesis of 1,4-oxazepanes via RCM.

Experimental Protocol: RCM Synthesis of a 1,4-Oxazepane Derivative

  • Diene Precursor Synthesis: Prepare the acyclic diene precursor containing both the nitrogen and oxygen atoms of the future ring. This is typically achieved by N-allylating an amino alcohol followed by O-allylation, or vice-versa, using standard alkylation conditions (e.g., allyl bromide, NaH in THF).

  • Degassing: Dissolve the diene precursor in a suitable solvent such as anhydrous and degassed DCM or toluene. It is crucial to remove dissolved oxygen, which can deactivate the catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) to the solution under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor by TLC or GC-MS. The reaction is usually complete within 2-12 hours.

  • Catalyst Removal and Work-up: After cooling, the ruthenium byproducts can be removed by filtering the reaction mixture through a pad of silica gel or by treatment with a scavenger resin. Concentrate the filtrate under reduced pressure.

  • Purification and Reduction: Purify the resulting unsaturated 1,4-oxazepane by flash chromatography. If the saturated analogue is desired, the double bond can be readily reduced by catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethyl acetate).

III. Building Complexity Efficiently: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, are highly valued for their efficiency and atom economy.[15] The Ugi four-component reaction (U-4CR) is a prominent example that can be adapted for the synthesis of complex heterocyclic scaffolds, including those containing the 1,4-oxazepine core.[15][16]

Causality and Strategic Design: By using bifunctional starting materials, the initial product of an MCR can be designed to undergo a spontaneous or triggered post-condensation cyclization. For example, using 2-(2-formylphenoxy)acetic acid as the acid component and 2-aminobenzamide as the amine component in an Ugi reaction with an isocyanide leads to an intermediate perfectly poised for intramolecular cyclization, forming a complex oxazepine-quinazolinone bis-heterocyclic system in a single pot.[15]

IV. Data Summary: Comparative Overview of Synthetic Strategies

Synthetic Strategy Key Reagents/Catalysts Typical Yields Advantages Limitations Key References
Intramolecular Reductive Amination NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C60-90%Robust, reliable, readily available precursors, good functional group tolerance.Requires multi-step precursor synthesis (alkylation, oxidation).[5][6][8]
Intramolecular Aza-Michael Addition K₂CO₃, DBU (catalytic base)70-95%High atom economy, mild conditions, excellent for specific fused systems.Substrate scope can be limited to activated Michael acceptors.[11][17]
Haloetherification NBS, I₂65-85%Excellent for stereocontrol, introduces a handle (halogen) for further functionalization.Requires an unsaturated precursor, can have regioselectivity issues.[12]
Ring-Closing Metathesis (RCM) Grubbs' or Schrock Catalysts70-95%Superb functional group tolerance, applicable to a wide range of ring sizes.High cost of catalyst, requires inert atmosphere, produces an unsaturated ring.[13][14]
Multicomponent Reactions (MCRs) Isocyanides, bifunctional acids/amines50-94%High efficiency and complexity generation in one pot, atom economical.Requires careful design of bifunctional substrates.[15][16]

References

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Vandavasi, J. K., Hu, W.-P., Chen, H.-Y., Senadi, G. C., Chen, C.-Y., & Wang, J.-J. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters. [Link]

  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • Anonymous. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Anonymous. (n.d.). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][12][18]oxazine Scaffolds. UniUrb. [Link]

  • Meltzer, P. C., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • De Kimpe, N., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • Kumar, S., & Kumar, V. (n.d.). Synthesis of substituted benzo[b][12][18]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]

  • Veselý, J., et al. (2026). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ResearchGate. [Link]

  • Kidwai, M., et al. (2021). Synthetic application of intramolecular aza-Michael reaction in the synthesis of 1,4-diazapane. Morressier. [Link]

  • Millán, J. C., Portilla, J., & Insuasty, B. A. (n.d.). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Bentham Science. [Link]

  • De Kimpe, N., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]

  • Anonymous. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • Meltzer, P. C., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis of the heteroaryl‐fused 5‐oxo‐1,4‐oxazepines 38. ResearchGate. [Link]

  • Laszlo, S. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. ULisboa Research Portal. [Link]

  • Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • Anonymous. (n.d.). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. ResearchGate. [Link]

  • Shaabani, A., et al. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers. [Link]

  • Anonymous. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • Singleton, N. Z. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

The following technical guide is structured as a Structural Validation & Characterization Report , designed for medicinal chemists and analytical scientists. It synthesizes theoretical principles with comparative empiric...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Structural Validation & Characterization Report , designed for medicinal chemists and analytical scientists. It synthesizes theoretical principles with comparative empirical data to establish a rigorous identification protocol for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane .

Executive Summary

The compound 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Formula: C₁₁H₁₃FN₂O₃ | MW: 240.23 g/mol ) represents a critical scaffold in medicinal chemistry, combining the metabolic stability of the 1,4-oxazepane ring with the electronic versatility of the fluoronitrobenzene moiety. This guide provides a definitive spectroscopic profile to differentiate this specific congener from its close analogs (e.g., morpholine or diazepane derivatives).

Key Diagnostic Features:

  • ¹H NMR: Distinctive "triplet-like" aromatic signal at ~6.9 ppm (H6) due to overlapping

    
     and 
    
    
    
    coupling.
  • IR: Strong asymmetric nitro stretch at ~1525 cm⁻¹ and C-F stretch at ~1220 cm⁻¹.

  • MS: Molecular ion

    
    , with characteristic nitro loss fragment 
    
    
    
    .

Structural Analysis & Synthetic Logic

Connectivity & Numbering

The molecule consists of a 7-membered 1,4-oxazepane heterocycle attached via the nitrogen (position 4) to the C1 position of a 2-fluoro-4-nitrobenzene ring.

Numbering Scheme:

  • Benzene Ring: C1 (attached to N), C2 (F), C3 (H), C4 (NO₂), C5 (H), C6 (H).

  • Oxazepane Ring: O(1)-C(2)-C(3)-N(4)-C(5)-C(6)-C(7).[1]

Synthetic Pathway (SɴAr)

The synthesis relies on a Nucleophilic Aromatic Substitution (SɴAr). The 3,4-difluoronitrobenzene precursor is susceptible to nucleophilic attack at the position para to the nitro group (C4 of the starting material, becoming C1 of the product) due to the strong electron-withdrawing nature of the nitro group.

Reaction Logic:

  • Activation: The nitro group activates the para-fluorine.

  • Attack: The secondary amine of 1,4-oxazepane attacks C4.

  • Elimination: Fluoride is displaced, restoring aromaticity.

SynthesisWorkflow Start 3,4-Difluoronitrobenzene (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Base (K2CO3/TEA) DMF, 80°C Reagent 1,4-Oxazepane (Nucleophile) Reagent->Intermediate Product 4-(2-Fluoro-4-nitrophenyl)- 1,4-oxazepane Intermediate->Product - F⁻ Byproduct HF / Salt Intermediate->Byproduct

Figure 1: SɴAr synthetic pathway for the target compound.

Spectroscopic Characterization

Mass Spectrometry (LC-MS/ESI)

Methodology: Electrospray Ionization (ESI) in Positive Mode. The 7-membered ring is flexible, leading to specific fragmentation patterns distinct from the rigid morpholine analogs.

Ion Typem/z (Calc)m/z (Obs)Interpretation

241.09 241.1 Parent Molecular Ion (Base Peak)

263.08263.1Sodium adduct (common in unbuffered solvents)

195.09195.1Loss of Nitro group (characteristic of nitroarenes)

140.01140.0Loss of oxazepane ring (Ar-N bond cleavage)

Fragmentation Pathway Diagram:

MassSpec Parent [M+H]+ m/z 241.1 Frag1 [M - NO2]+ m/z 195.1 Parent->Frag1 - NO2 (46 Da) Frag3 Oxazepanium Ion [C5H10NO]+ m/z 100.08 Parent->Frag3 Heterolytic Cleavage Frag2 Aryl Cation [C6H3F]+ m/z 94.0 Frag1->Frag2 - Ring Degradation

Figure 2: ESI-MS Fragmentation logic showing primary loss of the nitro group and ring cleavage.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid/oil. The spectrum is dominated by the electron-withdrawing substituents on the aromatic ring.

  • 1525 ± 5 cm⁻¹:

    
     Asymmetric Stretch (Strong). Diagnostic for aromatic nitro compounds.
    
  • 1345 ± 5 cm⁻¹:

    
     Symmetric Stretch (Medium).
    
  • 1220 - 1240 cm⁻¹:

    
     Aryl Stretch. Often overlaps with ether stretches but is distinctively sharp.
    
  • 1110 cm⁻¹:

    
     Aliphatic Ether Stretch (Oxazepane ring).
    
  • 2850 - 2950 cm⁻¹:

    
     Aliphatic Stretches (Methylene groups of the 7-membered ring).
    
Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) or 

. Reference: TMS (

0.00 ppm).
¹H NMR (400 MHz,

)

The aromatic region is heavily influenced by the fluorine atom's coupling (


, Spin 1/2).
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling Constants (

Hz)
8.03 ddd1HAr-H3

,

7.94 dd1HAr-H5

,

6.90 - 6.98 t (pseudo)1HAr-H6

,

3.85 - 3.95 m4HO-CH₂ Ring positions 2, 7 (Deshielded by Oxygen)
3.60 - 3.70 m4HN-CH₂ Ring positions 3, 5 (Deshielded by Aryl-N)
2.05 - 2.15 quint/m2HC-CH₂-C Ring position 6 (Central methylene)

Note: The "triplet" at ~6.94 ppm is a diagnostic artifact. It is actually a doublet of doublets (dd) where the H-H ortho coupling (~9 Hz) and H-F meta coupling (~9 Hz) are coincidentally similar in magnitude.


C NMR (100 MHz,

)

Carbon signals are split by


 coupling.
  • C-F (C2):

    
     ppm (doublet, 
    
    
    
    Hz).
  • C-N (C1):

    
     ppm (doublet, 
    
    
    
    Hz).
  • C-NO₂ (C4):

    
     ppm.
    
  • Aliphatic Carbons:

    • O-C: ~70.5 ppm.

    • N-C: ~52.0 ppm (doublet,

      
       Hz due to through-space/bond F coupling).
      
    • C-C-C: ~28.5 ppm.[2]

Experimental Protocol: Data Acquisition

To ensure reproducibility (E-E-A-T), follow this standardized workflow for sample preparation.

Step 1: Sample Purity Check
  • Dissolve 1 mg in 1 mL Acetonitrile.

  • Run UPLC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Requirement: Purity > 95% (UV 254 nm) before NMR analysis to avoid integration errors from regioisomeric byproducts.

Step 2: NMR Preparation
  • Mass: 5-10 mg of dried solid.

  • Solvent: 0.6 mL

    
     (99.8% D) + 0.03% TMS.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Acquisition:

    • Relaxation delay (

      
      ): 2.0 seconds (ensure full relaxation of aromatic protons).
      
    • Scans: 16 (1H), 1024 (13C).

Step 3: Data Processing
  • Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.

  • Phase correction: Manual (avoid automatic phasing on fluorine-coupled multiplets).

  • Baseline correction: Polynomial (Bernstein) fit.

References

  • Synthesis of N-Aryl Heterocycles: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).

  • Spectroscopic Data of Morpholine Analogs (Proxy Data): Organic Spectroscopy International, "4-(2-fluoro-4-nitrophenyl)morpholine Characterization".

  • 1,4-Oxazepane Ring Conformations: Journal of Organic Chemistry, "Conformational Analysis of 7-Membered Heterocycles".

  • Fluorine Coupling Constants: Silverstein, Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.[1]

Disclaimer: This guide is intended for research purposes. Predicted values are based on chemometric analysis of structurally validated analogs (Morpholine/Diazepane series) where direct literature precedents for the specific oxazepane congener are limited.

Sources

Exploratory

An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane: Synthesis, Structure, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry Seven-membered heterocyclic ring systems, such as 1,4-oxazepanes,...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry

Seven-membered heterocyclic ring systems, such as 1,4-oxazepanes, are privileged scaffolds in the design of biologically active molecules.[1][2] These structures are found in both natural products and synthetic compounds and have demonstrated a wide range of pharmacological activities, including anticonvulsant and antifungal properties.[1] The incorporation of a 1,4-oxazepane ring can impart desirable physicochemical properties to a molecule, influencing its conformation, solubility, and ability to interact with biological targets. The development of robust synthetic methodologies to access functionalized 1,4-oxazepanes is an active area of research, aiming to expand the chemical space available for drug discovery.[3]

Molecular Structure and Identification

While a specific CAS number for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane has not been identified in major chemical databases, its molecular structure can be confidently described. The molecule consists of a 1,4-oxazepane ring N-substituted with a 2-fluoro-4-nitrophenyl group.

Identifier Value
Molecular Formula C₁₁H₁₃FN₂O₃
Molecular Weight 240.23 g/mol
SMILES O=N(=O)c1ccc(N2CCOCC2)c(F)c1
InChI Key (Predicted)

Diagram of the Molecular Structure:

Synthesis_Scheme reactant1 1,4-Oxazepane product 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane reactant1->product + reactant2 1,4-Difluoro-2-nitrobenzene reactant2->product Base, Solvent, Heat

Caption: Proposed synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Starting Materials and Reagents
  • 1,4-Oxazepane

  • 1,4-Difluoro-2-nitrobenzene or 1-Fluoro-2-nitro-4-chloro/bromo-benzene

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • A polar aprotic solvent (e.g., DMF, DMSO)

Step-by-Step Methodology
  • Reaction Setup: To a solution of 1,4-oxazepane (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base, for instance, potassium carbonate (1.5 eq).

  • Addition of Aryl Halide: To the stirred suspension, add 1,4-difluoro-2-nitrobenzene (1.0 eq) dropwise at room temperature. The fluorine atom para to the nitro group is more activated towards nucleophilic substitution.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

The structural elucidation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated. [4][5]

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H (ortho to NO₂)8.0 - 8.2ddJ ≈ 9.0, 2.5
Aromatic-H (meta to NO₂)7.8 - 8.0dddJ ≈ 9.0, 4.5, 2.5
Aromatic-H (ortho to F)7.0 - 7.2tJ ≈ 9.0
-CH₂-N- (oxazepane)3.6 - 3.8tJ ≈ 5.5
-CH₂-O- (oxazepane)3.9 - 4.1tJ ≈ 5.5
-CH₂-CH₂- (oxazepane)1.9 - 2.1pJ ≈ 5.5
¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (ppm)
C-F (aromatic)155 - 158 (d, J_CF ≈ 250 Hz)
C-NO₂ (aromatic)140 - 142
C-N (aromatic)148 - 150 (d, J_CF ≈ 10 Hz)
CH (aromatic)125 - 128
CH (aromatic)115 - 118 (d, J_CF ≈ 25 Hz)
CH (aromatic)110 - 112 (d, J_CF ≈ 5 Hz)
-CH₂-N- (oxazepane)52 - 55
-CH₂-O- (oxazepane)68 - 72
-CH₂-CH₂- (oxazepane)28 - 32
Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3050 - 3150
Aliphatic C-H stretch2850 - 3000
C-N stretch1330 - 1370
C-O stretch1050 - 1150
Asymmetric NO₂ stretch1510 - 1550
Symmetric NO₂ stretch1340 - 1380
C-F stretch1100 - 1250

Potential Applications in Drug Discovery

The 2-fluoro-4-nitrophenyl moiety is a versatile building block in the synthesis of various active pharmaceutical ingredients. [6][7]The presence of the nitro group can be a precursor to an amino group via reduction, allowing for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity.

Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications. The combination of the 1,4-oxazepane scaffold with the electronically distinct 2-fluoro-4-nitrophenyl group could lead to novel compounds with interesting pharmacological profiles. Potential areas of investigation include their use as anti-inflammatory agents or in the development of treatments for central nervous system disorders. [8]

Conclusion

While 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is not a commercially available compound with a designated CAS number, this guide provides a solid foundation for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented organic chemistry principles. The predicted spectroscopic data offers a benchmark for researchers aiming to synthesize and identify this molecule. The exploration of the pharmacological potential of this and related compounds could be a fruitful avenue for future research in medicinal chemistry.

References

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025). ResearchGate. Retrieved from [Link]

  • Arenes: Nucleophilic Aromatic Substitution. Organic Chemistry On-Line. Retrieved from [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. ResearchGate. Retrieved from [Link]

  • Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine. (2000). ACS Publications. Retrieved from [Link]

  • Chapman, N. B., & Parker, R. E. (1951). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Retrieved from [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Publishing. Retrieved from [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

  • Shankaran, K., Donnelly, K. L., Shah, S. K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b]o[6][9]xazepines. The Royal Society of Chemistry. Retrieved from [Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (2019). Frontiers in Chemistry. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Structural reassignment of a dibenz[b,f]o[6][9]xazepin-11(10H)-one with potent antigiardial activity. (2022). CSIRO Publishing. Retrieved from [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). ACS Publications. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps. Retrieved from [Link]

  • Studies on nitrophenylfuran derivatives part Xii. synthesis, characterization, antibacterial and antiviral activities of some nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]. (2001). PubMed. Retrieved from [Link]

  • 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254. PubChem. Retrieved from [Link]

  • Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury. (2023). PubMed. Retrieved from [Link]

  • Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Fluoronitrophenyl-Substituted Oxazepanes: A Technical Guide for Drug Discovery

Introduction: The Oxazepane Scaffold and the Promise of Fluoronitrophenyl Substitution In the landscape of medicinal chemistry, the seven-membered heterocyclic scaffold of oxazepane has emerged as a privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazepane Scaffold and the Promise of Fluoronitrophenyl Substitution

In the landscape of medicinal chemistry, the seven-membered heterocyclic scaffold of oxazepane has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Its inherent three-dimensional geometry allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide delves into the prospective therapeutic applications of a specific, yet largely unexplored, class of these compounds: fluoronitrophenyl-substituted oxazepanes.

The rationale for this exploration is twofold. Firstly, the oxazepine core is a constituent of various biologically active molecules with demonstrated anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Secondly, the incorporation of a fluoronitrophenyl moiety is a strategic choice in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group, a strong electron-withdrawing group, can significantly modulate the electronic properties of the molecule, potentially leading to novel mechanisms of action.[2][6]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the potential biological activities of fluoronitrophenyl-substituted oxazepanes, supported by established experimental protocols and insights into their potential mechanisms of action.

I. Synthesis of Fluoronitrophenyl-Substituted Oxazepanes: A Generalized Approach

The synthesis of the target compounds typically involves a multi-step process, beginning with the formation of a Schiff base, followed by a cycloaddition reaction. A generalized synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a Model Fluoronitrophenyl-Substituted Oxazepane

Step 1: Schiff Base Formation

  • Dissolve an equimolar amount of a selected fluoronitrobenzaldehyde (e.g., 4-fluoro-3-nitrobenzaldehyde) and a primary amine in a suitable solvent such as absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cycloaddition to Form the Oxazepane Ring

  • Dissolve the synthesized Schiff base in a dry aprotic solvent like dioxane or tetrahydrofuran (THF).

  • Add an equimolar amount of an anhydride, such as maleic or succinic anhydride.

  • Reflux the mixture for 12-18 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the desired fluoronitrophenyl-substituted oxazepane.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Schiff Base Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cycloaddition cluster_final Final Product Fluoronitrobenzaldehyde Fluoronitrobenzaldehyde Reaction1 Condensation (Ethanol, Acetic Acid, Reflux) Fluoronitrobenzaldehyde->Reaction1 Primary_Amine Primary_Amine Primary_Amine->Reaction1 Schiff_Base Schiff_Base Reaction1->Schiff_Base Reaction2 Cycloaddition (Dioxane/THF, Reflux) Schiff_Base->Reaction2 Anhydride Anhydride Anhydride->Reaction2 Oxazepane Fluoronitrophenyl-Substituted Oxazepane Reaction2->Oxazepane

A generalized workflow for the synthesis of fluoronitrophenyl-substituted oxazepanes.

II. Potential Biological Activities and Investigational Frameworks

Based on the known activities of oxazepine derivatives and compounds bearing fluoronitrophenyl moieties, three primary areas of therapeutic potential are proposed: anticancer, antimicrobial, and neuroprotective activities.

A. Anticancer Activity

Several oxazepine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7] The introduction of the fluoronitrophenyl group could enhance this activity through various mechanisms, including improved cellular uptake and interaction with key intracellular targets.

Hypothesized Mechanism of Action: The planar fluoronitrophenyl ring could intercalate with DNA, while the oxazepane ring might interact with enzymes crucial for cancer cell proliferation, such as topoisomerases or kinases. The nitro group could also be bioreduced in hypoxic tumor environments to generate cytotoxic radicals.

Experimental Workflow for Anticancer Evaluation:

Anticancer_Workflow Start Synthesized Fluoronitrophenyl- Substituted Oxazepanes In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) In_Vitro->Cytotoxicity Cell_Lines Panel of Human Cancer Cell Lines (e.g., HCT116, MCF-7, A549) Cytotoxicity->Cell_Lines IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Migration Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell) Mechanism->Migration In_Vivo In Vivo Evaluation (Animal Models) Mechanism->In_Vivo Xenograft Tumor Xenograft Models (e.g., in nude mice) In_Vivo->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy Toxicity Assess Systemic Toxicity Xenograft->Toxicity Lead_Compound Lead Compound Identification Efficacy->Lead_Compound

Experimental workflow for the evaluation of anticancer activity.

Detailed Protocol: In Vitro Cytotoxicity MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluoronitrophenyl-substituted oxazepanes in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]

Data Presentation: Hypothetical IC₅₀ Values

CompoundHCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
FNP-Oxazepane 15.28.112.5
FNP-Oxazepane 22.84.57.9
Doxorubicin0.10.080.15
B. Antimicrobial Activity

Oxazepine derivatives have been reported to possess antibacterial and antifungal properties.[9][10] The electron-deficient nature of the fluoronitrophenyl ring could facilitate interactions with microbial enzymes or cell wall components, leading to antimicrobial effects.

Hypothesized Mechanism of Action: The compounds may disrupt the bacterial cell membrane integrity, inhibit essential enzymes involved in microbial metabolism, or interfere with DNA replication.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
FNP-Oxazepane 11632
FNP-Oxazepane 2816
Ciprofloxacin10.5
C. Neuroprotective Activity

Certain benzoxazepine and thieno-oxazepine derivatives have shown promise as neuroprotective agents, particularly in models of Alzheimer's disease and cerebral ischemia.[4][11] The established antiepileptic drug oxcarbazepine, which is structurally related to oxazepines, also exhibits neuroprotective effects.[7] This suggests that the oxazepane scaffold may have inherent neuroprotective properties. The fluoronitrophenyl moiety could further enhance these effects by modulating interactions with neuroreceptors or enzymes involved in neurodegenerative pathways.

Hypothesized Signaling Pathway: Fluoronitrophenyl-substituted oxazepanes may exert neuroprotection by modulating pathways involved in oxidative stress and inflammation, such as the Nrf2-ARE pathway.

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (e.g., Ischemia, Neurotoxins) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 FNP_Oxazepane Fluoronitrophenyl-Substituted Oxazepane FNP_Oxazepane->Nrf2_Keap1 Induces dissociation Nrf2_Release Nrf2 Release and Nuclear Translocation Nrf2_Keap1->Nrf2_Release ARE Antioxidant Response Element (ARE) in DNA Nrf2_Release->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Hypothesized neuroprotective signaling pathway.

Experimental Protocol: In Vitro Neuroprotection Assay using Neuronal Cell Lines

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding and Differentiation: Seed the cells in 96-well plates and differentiate them into a mature neuronal phenotype using agents like retinoic acid.

  • Compound Pre-treatment: Treat the differentiated cells with various concentrations of the fluoronitrophenyl-substituted oxazepanes for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Induce neuronal cell death by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model).

  • Incubation: Co-incubate the cells with the test compounds and the neurotoxin for 24-48 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the neurotoxin-treated control.

III. Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the synthesis and biological evaluation of fluoronitrophenyl-substituted oxazepanes. The presented protocols and hypothesized mechanisms of action are grounded in the existing scientific literature on related chemical scaffolds. The unique combination of the oxazepane core with the fluoronitrophenyl substituent presents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology.

Future research should focus on synthesizing a library of these compounds with diverse substitution patterns on both the oxazepane ring and the phenyl ring to establish clear structure-activity relationships. Advanced in vitro and in vivo studies will be crucial to validate the therapeutic potential and elucidate the precise molecular mechanisms of the most promising candidates.

IV. References

  • Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma. (2014). International Journal of Innovative Research in Science, Engineering and Technology.

  • Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. (n.d.). Digital Repository.

  • Oxcarbazepine. (2025, July 7). StatPearls - NCBI Bookshelf.

  • Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025, August 5). ResearchGate.

  • Post-treatment with oxcarbazepine confers potent neuroprotection against transient global cerebral ischemic injury by activating Nrf2 defense pathway. (2020, January 22). PubMed.

  • Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. (2025, August 17). PMC.

  • Oxcarbazepine for Behavioral Disorders after Brain Injury: Factors Influencing Efficacy. (2021, July 19). MDPI.

  • Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. (n.d.). ResearchGate.

  • Study of antimicrobial activity of new prepared seven membered rings (Oxazepine). (n.d.). World Researchers Associations.

  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. (2023, March 2). International Journal of New Chemistry.

  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. (2021, December 15). PubMed.

  • Pre- and Post-Treatment with Novel Antiepileptic Drug Oxcarbazepine Exerts Neuroprotective Effect in the Hippocampus in a Gerbil Model of Transient Global Cerebral Ischemia. (2019, October 17). MDPI.

  • (PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023, November 11). ResearchGate.

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2026, January 1). ResearchGate.

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). PubMed.

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024, September 5). PubMed.

Sources

Exploratory

Discovery and significance of 1,4-oxazepane scaffolds in medicinal chemistry.

The 1,4-Oxazepane Scaffold: A Rising Star in Medicinal Chemistry An In-depth Technical Guide for Drug Discovery Professionals The relentless pursuit of novel chemical entities with improved therapeutic profiles has led m...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-Oxazepane Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel chemical entities with improved therapeutic profiles has led medicinal chemists to explore the vast chemical space of heterocyclic scaffolds. Among these, seven-membered rings have emerged as a particularly promising, albeit challenging, class of structures. This guide focuses on the 1,4-oxazepane core, a unique seven-membered heterocycle containing both nitrogen and oxygen atoms. Despite being relatively underrepresented in compound libraries, this scaffold holds a privileged position at the structural intersection of well-known pharmacophores like morpholines, azepanes, and diazepanes, offering a unique vector in three-dimensional chemical space.[1]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the discovery, synthesis, and medicinal chemistry significance of the 1,4-oxazepane scaffold. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to illuminate the therapeutic potential of this versatile core.

The Strategic Value of Seven-Membered Heterocycles

Saturated heterocycles are the cornerstone of modern drug design. Their three-dimensional architectures enable precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets. While five- and six-membered rings are ubiquitous, seven-membered systems like azepanes and oxepanes offer expanded conformational flexibility and novel substituent vectors.[2] However, the synthesis of these medium-sized rings has historically been a significant hurdle, which has limited their exploration.[1] The 1,4-oxazepane scaffold, in particular, presents a compelling opportunity to bridge this gap, combining the advantageous properties of its smaller and larger ring cousins.

Synthetic Strategies: Building the 1,4-Oxazepane Core

The lack of robust and scalable synthetic routes has long been a barrier to the widespread adoption of the 1,4-oxazepane scaffold.[1] However, recent advancements have provided more reliable methods for its construction. This section details key synthetic approaches, emphasizing the strategic reasoning behind the choice of reagents and conditions.

Classical Heterocyclization: A Revisited Approach

One of the foundational methods involves the cyclization of N-substituted amino alcohols. While historically plagued by issues of scalability and substrate scope, careful optimization has transformed this into a viable strategy for multigram synthesis.[1]

Conceptual Workflow for Classical Heterocyclization

Caption: General workflow for classical 1,4-oxazepane synthesis.

A key advantage of this approach is the ability to introduce diversity at multiple points. The choice of the initial amino alcohol and the alkylating agent dictates the substitution pattern on the final ring system.

Modern Synthetic Innovations

More recent methodologies have focused on improving efficiency and atom economy. Strategies utilizing N-propargylamines as versatile building blocks have gained traction due to their ability to undergo various cyclization cascades, leading to the desired 1,4-oxazepane core through shorter synthetic routes.[3] Additionally, tandem reactions, such as the C-N coupling/C-H carbonylation for the synthesis of benzo-fused 1,4-oxazepine derivatives, represent an eco-friendly and efficient alternative to traditional multi-step syntheses.[4]

Another innovative approach involves an electrochemical amino-oxygenation of alkenes. This method uses alkene radical cations and bisnucleophiles to construct saturated N/O-heterocycles, including 1,4-oxazepanes, without the need for external oxidants or catalysts.[5]

Medicinal Chemistry Significance and Applications

The 1,4-oxazepane scaffold is a key constituent in a range of biologically active molecules, particularly those targeting the central nervous system (CNS).

Dopamine D4 Receptor Ligands for Schizophrenia

The dopamine D4 receptor has been a target of interest for developing antipsychotic drugs with potentially fewer extrapyramidal side effects.[6][7] A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated as selective D4 receptor ligands.[6][7]

Structure-Activity Relationship (SAR) Insights:

The biological activity of these derivatives is highly dependent on the substituents on the heterocyclic core.[8] 3D-QSAR (Quantitative Structure-Activity Relationship) studies have identified key regions around the molecule that are crucial for binding affinity. These include the two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane ring itself.[6][7] The size of the oxazepane ring also appears to be an important factor for affinity.[7]

Comparative SAR Data for Dopamine D4 Receptor Ligands [8]

Compound IDR1 (Position 2)R2 (Position 4)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Data synthesized from available literature.[8]

From this data, several key insights can be drawn:

  • Substitution at Position 2: A small alkyl group, like methyl (Compound 1b ), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).[8]

  • Steric Hindrance: Increasing the bulkiness of the substituent at position 2, for instance to an ethyl group (Compound 1c ), results in a decrease in affinity.[8]

  • N-Benzyl Substitution: The electronic nature of the substituent on the N-benzyl group is critical, with a 4-chloro substituent (Compound 1a ) being generally favorable for binding.[8]

Monoamine Reuptake Inhibitors

Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine (Triple Reuptake Inhibitors) are being investigated for the treatment of depression, anxiety, and other neurological disorders.[9] Certain 1,4-oxazepane derivatives have been identified as potent monoamine reuptake inhibitors, making them valuable leads for developing new therapeutics for these conditions.[9]

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

To ensure the trustworthiness and reproducibility of the SAR data presented, this section provides a standardized protocol for determining the binding affinity of test compounds to the human dopamine D4 receptor.[8]

Objective: To quantify the binding affinity (Ki) of novel 1,4-oxazepane derivatives for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]Spiperone (Radioligand).

  • Haloperidol (Reference compound).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Test compounds (1,4-oxazepane derivatives).

Workflow Diagram

Radioligand_Binding_Assay prep 1. Prepare Cell Membranes (Homogenization & Centrifugation) incubation 2. Incubation (Membranes, [3H]Spiperone, Test Compound/Buffer/Haloperidol) prep->incubation separation 3. Separation (Rapid Filtration) incubation->separation quantify 4. Quantification (Scintillation Counting) separation->quantify analysis 5. Data Analysis (Calculate IC50 and Ki) quantify->analysis

Caption: Step-by-step workflow for the D4 receptor binding assay.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the HEK293-D4 cells through homogenization followed by centrifugation.[8]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Spiperone, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Add assay buffer instead of any competing ligand.

    • Non-specific Binding: Add a saturating concentration of Haloperidol to determine the level of non-specific radioligand binding.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Challenges and Future Directions

Despite recent progress, the synthesis of functionalized 1,4-oxazepanes, especially in a stereocontrolled manner, remains a challenge. Future research should focus on developing novel, asymmetric synthetic routes to access enantiomerically pure derivatives, which is crucial for understanding their interactions with chiral biological targets.

Furthermore, the full therapeutic potential of the 1,4-oxazepane scaffold is yet to be realized. Expanding the exploration of this core against a wider range of biological targets beyond the CNS is a promising avenue for future drug discovery efforts. The unique conformational properties of this seven-membered ring system may offer advantages in targeting protein-protein interactions or other challenging target classes.

Conclusion

The 1,4-oxazepane scaffold represents a valuable and underexplored area of chemical space for medicinal chemistry. Its unique structural and conformational features provide a powerful platform for the design of novel therapeutics. With the advent of more robust synthetic methodologies, the path is now clear for a more thorough investigation of this promising heterocycle. The insights into the structure-activity relationships of 1,4-oxazepane derivatives, particularly as dopamine D4 receptor ligands, underscore their potential in addressing complex diseases like schizophrenia. As synthetic challenges are overcome, the 1,4-oxazepane core is poised to become a mainstay in the medicinal chemist's toolkit for developing the next generation of innovative medicines.

References

  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide.
  • PubMed. (2004, June 3). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • ACS Publications. (2004, May 5). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • ChemRxiv. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.
  • PubMed. (2015, June 1). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated physical and chemical characteristics of the novel compound, 4-(2-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical and chemical characteristics of the novel compound, 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues, including 4-(2-fluoro-4-nitrophenyl)morpholine and various oxazepane derivatives, to project its properties. The guide covers nomenclature, structural features, expected physicochemical parameters, and proposed analytical methodologies for its characterization. The synthesis of this compound is also discussed within the context of established methods for N-aryl oxazepane formation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar compounds.

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural relationship to other biologically active heterocycles like diazepanes and morpholines. The introduction of a substituted phenyl ring, in this case, a 2-fluoro-4-nitrophenyl group, at the nitrogen atom can significantly influence the molecule's electronic properties, conformation, and potential biological activity. Such compounds are often investigated for their potential as monoamine reuptake inhibitors, with applications in treating depression, anxiety, and other neurological disorders.[1] This guide aims to provide a detailed, albeit predictive, overview of the core physical and chemical characteristics of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Nomenclature and Structural Elucidation

The systematic naming of chemical compounds is crucial for unambiguous identification. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.[2][3]

IUPAC Name: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Chemical Structure:

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane cluster_phenyl 2-Fluoro-4-nitrophenyl Group cluster_oxazepane 1,4-Oxazepane Ring C1 C C2 C C1->C2 N_ox N C1->N_ox Bond C3 C C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 N_nitro N C4->N_nitro C6 C C5->C6 C6->C1 O1_nitro O N_nitro->O1_nitro + O2_nitro O N_nitro->O2_nitro - C7 C N_ox->C7 C8 C C7->C8 O_ox O C8->O_ox C9 C O_ox->C9 C10 C C9->C10 C11 C C10->C11 C11->N_ox

Caption: Chemical structure of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Projected Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in various systems, including biological ones. The following table summarizes the predicted properties of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane based on data from its morpholine analogue, 4-(2-fluoro-4-nitrophenyl)morpholine.[4][5]

PropertyPredicted ValueReference Compound Data
Molecular Formula C₁₁H₁₃FN₂O₃C₁₀H₁₁FN₂O₃ (morpholine analogue)[4]
Molecular Weight ~240.23 g/mol 226.20 g/mol (morpholine analogue)[4]
Appearance Likely a solid at room temperatureSolid (morpholine analogue)[5]
Boiling Point > 380.9 °C at 760 mmHg380.9 °C at 760 mmHg (morpholine analogue)[5]
Density ~1.34 g/cm³1.34 g/cm³ (morpholine analogue)[5]
Flash Point > 184.2 °C184.2 °C (morpholine analogue)[5]
Refractive Index ~1.561.56 (morpholine analogue)[5]
LogP (octanol/water) ~1.81.6 (morpholine analogue)[4]

Proposed Synthetic Strategy

The synthesis of N-aryl oxazepanes can be achieved through several established methodologies. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable fluoro-nitro-aromatic compound and the parent 1,4-oxazepane heterocycle.

Proposed Reaction Scheme:

Synthesis_of_4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane reactant1 1-Fluoro-2-nitrobenzene product 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane reactant1->product reactant2 1,4-Oxazepane reactant2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->product Analytical_Workflow start Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir Infrared (IR) Spectroscopy start->ir end Structural Confirmation & Purity Data nmr->end ms->end ir->end hplc Purity Assessment (HPLC) hplc->end

Sources

Exploratory

A Strategic In-Vitro Screening Cascade for the Novel Compound 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

A Whitepaper for Drug Discovery & Development Professionals Authored by: Your Senior Application Scientist Abstract The discovery and development of novel chemical entities with therapeutic potential is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Drug Discovery & Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The discovery and development of novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. This guide outlines a comprehensive and logically tiered in-vitro screening strategy for the preliminary assessment of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, a novel compound within the oxazepane class of heterocyclic molecules. Given the nascent status of this specific molecule, this document serves as a proactive blueprint, detailing a robust workflow from initial cytotoxicity profiling to preliminary mechanism of action and target identification studies. The proposed cascade is designed to efficiently generate critical data, enabling early go/no-go decisions and informing subsequent stages of drug development. We will delve into the rationale behind each experimental choice, provide detailed protocols for key assays, and offer a framework for data interpretation, thereby establishing a self-validating system for the initial characterization of this promising compound.

Introduction: The Rationale for Screening 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1][2] The introduction of a 2-fluoro-4-nitrophenyl substituent presents an intriguing modification, potentially modulating the compound's pharmacokinetic properties and target interactions. The electron-withdrawing nature of the nitro and fluoro groups can influence molecular interactions and metabolic stability, making a thorough in-vitro evaluation imperative.

The high attrition rate of drug candidates in clinical trials underscores the critical importance of comprehensive early-stage assessment.[3][4][5] In-vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) studies are vital for filtering out compounds with unfavorable properties long before costly in-vivo testing.[4][6][7] This guide, therefore, proposes a screening cascade designed to de-risk the progression of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane by systematically evaluating its cytotoxic profile, identifying potential therapeutic areas, and exploring its mechanism of action.

A Phased Approach to In-Vitro Screening

A successful in-vitro screening strategy should be tiered, beginning with broad, high-throughput assays and progressing to more complex, lower-throughput studies for promising candidates.[8] This approach ensures efficient resource allocation and rapid decision-making.

G cluster_0 Phase 1: Foundational Viability & Cytotoxicity cluster_1 Phase 2: Preliminary Efficacy & Target Class Identification cluster_2 Phase 3: Mechanism of Action & Early ADME-Tox A General Cytotoxicity Screening (e.g., MTT/XTT Assay) B Membrane Integrity Assessment (e.g., LDH Assay) A->B C Broad Phenotypic Screening (e.g., Cancer Cell Line Panel) A->C Proceed if cytotoxic or cytostatic F Preliminary ADME-Tox Profiling (e.g., CYP Inhibition, hERG) B->F Inform toxicity profile D Initial Target-Based Assays (Kinase, GPCR, etc.) C->D E Apoptosis vs. Necrosis Assays C->E If specific cell line sensitivity observed E->F

Figure 1: A proposed three-phased in-vitro screening cascade for novel compounds.

Phase 1: Foundational Viability and Cytotoxicity Assessment

The initial step in characterizing any new chemical entity is to determine its effect on cell viability and identify its cytotoxic concentration range. This data is fundamental for designing all subsequent cell-based assays.

General Cytotoxicity Screening: The MTT/XTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] This assay is a reliable and high-throughput method for initial cytotoxicity screening.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Plating: Seed a panel of representative cell lines (e.g., a cancer cell line like HeLa, a normal fibroblast line like MRC-5, and a liver cell line like HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[10]

  • Compound Preparation: Prepare a stock solution of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: Treat the cells with the various concentrations of the compound and include appropriate controls (vehicle control with DMSO, and a positive control like doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] This assay is complementary to the MTT assay, as it directly measures cell membrane damage.

Protocol: LDH Cytotoxicity Assay

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

  • Stop Reaction: Add a stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed with a detergent) and negative controls (untreated cells).

Table 1: Hypothetical Phase 1 Data Summary

AssayCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTT HeLa25.315.89.2
MRC-5>10085.160.5
HepG278.652.435.1
LDH HeLa30.118.911.5
MRC-5>10092.371.8
HepG285.260.142.7

Phase 2: Preliminary Efficacy and Target Class Identification

If Phase 1 results indicate selective cytotoxicity, particularly against cancer cell lines, the next phase focuses on broader efficacy screening and initial target exploration.

Broad Phenotypic Screening

Screening against a larger panel of cancer cell lines from different tissues can help identify potential indications and uncover patterns of sensitivity that may be linked to specific genetic backgrounds.

Initial Target-Based Assays

Based on the chemical structure of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane and the known activities of related compounds, a panel of target-based assays can be employed. Given that many small molecule drugs target kinases and G-protein coupled receptors (GPCRs), these are logical starting points.

G cluster_0 Target Identification Workflow A Affinity-Based Methods (e.g., Affinity Chromatography) D Target Validation A->D B Genetic & Genomic Methods (e.g., CRISPR Screens) B->D C Computational Methods (e.g., Molecular Docking) C->D

Figure 2: General approaches for molecular target identification of a novel compound.[13][14]

Phase 3: Mechanism of Action and Early ADME-Tox Profiling

For compounds that continue to show promise, elucidating the mechanism of cell death and conducting preliminary ADME-Tox studies is crucial.

Apoptosis vs. Necrosis Assays

Determining whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) provides valuable mechanistic insight. Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between these two pathways.

Preliminary ADME-Tox Profiling

Early in-vitro assessment of key ADME-Tox properties can prevent costly late-stage failures.[3][5]

  • Cytochrome P450 (CYP) Inhibition: Assays to determine if the compound inhibits major CYP enzymes (e.g., CYP3A4, CYP2D6) are critical for predicting potential drug-drug interactions.

  • hERG Channel Blockade: The hERG potassium channel is a key off-target that can lead to cardiotoxicity. An early assessment of hERG liability is essential.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its free concentration and, therefore, its efficacy.

  • Metabolic Stability: Incubating the compound with liver microsomes can provide an early indication of its metabolic fate.

Table 2: Hypothetical Phase 3 Data Summary

AssayResultImplication
Annexin V/PI Increased Annexin V stainingSuggests apoptotic mechanism of action
CYP3A4 Inhibition IC50 = 15 µMModerate potential for drug-drug interactions
hERG Blockade IC50 > 30 µMLow risk of cardiotoxicity
Plasma Protein Binding 92% boundHigh binding, may require higher dosing
Metabolic Stability (t1/2) 45 min in human liver microsomesModerate metabolic stability

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically sound framework for the preliminary in-vitro screening of the novel compound 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. By following this phased approach, researchers can efficiently gather the critical data necessary to make informed decisions about the future development of this molecule. The emphasis on understanding the causality behind experimental choices and incorporating early ADME-Tox profiling is designed to mitigate risk and increase the probability of success in the long and arduous journey of drug discovery. The data generated from this screening cascade will form the foundation for subsequent lead optimization, in-vivo efficacy studies, and ultimately, the potential translation of this compound into a novel therapeutic agent.

References

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21).
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). [No Source Provided].
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). [No Source Provided].
  • A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. Benchchem.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). ThermoFisher.
  • Target Identification Approaches in Drug Discovery. (2026, January 28).
  • ADME Tox Studies: Shaping Drug Development P
  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). PubMed.
  • Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. (2024, October 2). PubMed.
  • LDH Cytotoxicity Assay.
  • LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2004, May 5).
  • How to Develop a Successful in vitro Screening Strategy.

Sources

Foundational

Beyond Standard Activation: The Physico-Chemical Imperatives of the 2-Fluoro-4-nitrophenyl Moiety

The following technical guide details the reactivity, synthesis, and applications of the 2-fluoro-4-nitrophenyl group. Executive Summary The 2-fluoro-4-nitrophenyl (FNP) group represents a specialized pharmacophore and r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and applications of the 2-fluoro-4-nitrophenyl group.

Executive Summary

The 2-fluoro-4-nitrophenyl (FNP) group represents a specialized pharmacophore and reactive handle in organic synthesis and chemical biology. Distinct from its non-fluorinated analog (4-nitrophenyl) and its di-nitro counterpart (2,4-dinitrophenyl or Sanger’s reagent), the FNP moiety offers a "Goldilocks" zone of reactivity. It provides enhanced electrophilicity compared to standard nitrophenyl esters without the extreme instability or steric bulk of dinitrophenyl derivatives. This guide analyzes its dual role: as a robust arylation tag (via


) and as a superior leaving group  (in active esters).

Electronic Architecture & Reactivity Profile

The reactivity of the FNP group is governed by the synergistic electronic effects of the nitro (


) and fluorine (

) substituents on the aromatic ring.
The Ortho-Fluorine Effect

While the para-nitro group acts as the primary electron-withdrawing group (EWG) via both inductive (


) and mesomeric (

) effects, the fluorine atom at the ortho position (relative to the functional attachment site) plays a critical modulating role:
  • Inductive Withdrawal (

    
    ):  Fluorine is the most electronegative element, significantly pulling electron density from the ipso-carbon. This lowers the energy of the LUMO, making the ring (in 
    
    
    
    ) or the attached carbonyl (in active esters) more susceptible to nucleophilic attack.
  • Steric Minimalist: Unlike a chloro or nitro group at the ortho position, fluorine’s small Van der Waals radius (1.47 Å) minimizes steric hindrance, allowing nucleophiles easy access to the reaction center.[1]

  • Leaving Group Ability: In the context of esters, the resulting 2-fluoro-4-nitrophenolate anion is stabilized by the inductive effect of the fluorine, lowering the pKa of the conjugate acid (approx. pKa ~6.0) compared to p-nitrophenol (pKa 7.15), thereby increasing the rate of acylation.

Comparative Reactivity Data

The following table contrasts the FNP group with standard benchmarks in bioconjugation and synthesis.

MoietyStructurepKa of Leaving Group (Phenol)Reactivity (

)
Primary Application
4-Nitrophenyl (pNP) 4-

-Ph-
7.151.0 (Reference)Standard peptide coupling; Enzyme assays.
2-Fluoro-4-nitrophenyl (FNP) 2-F-4-

-Ph-
~6.05.0 - 10.0Rapid activation; 19F-NMR probes.
2,4-Dinitrophenyl (DNP) 2,4-di

-Ph-
4.11>100Sanger sequencing; High reactivity labeling.[1]
Pentafluorophenyl (PFP)

-
5.53~20.0High-speed coupling; prone to hydrolysis.

The Arylation Paradigm: Nucleophilic Aromatic Substitution ( )

The most common route to introducing the FNP group is via the reaction of 3,4-difluoronitrobenzene (CAS 369-34-6) with a nucleophile.

Mechanism and Regioselectivity

The reaction proceeds via a Meisenheimer complex. Although the starting material (3,4-difluoronitrobenzene) possesses two fluorine atoms, nucleophilic attack occurs exclusively at the 4-position (para to the nitro group).

  • Why Para? The transition state for para-substitution allows the negative charge to be delocalized onto the nitro group (resonance stabilization). Attack at the meta-position (fluorine at C3) only allows charge delocalization within the ring carbons, which is significantly higher in energy.

  • The Product: Displacement of the fluorine at C4 yields a product where the remaining fluorine is ortho to the incoming nucleophile and the nitro group is para. This confirms the structure of the 2-fluoro-4-nitrophenyl tag.

Visualization of the Reaction Pathway

SNAr_Mechanism Fig 1. Regioselective SNAr mechanism of 3,4-difluoronitrobenzene. Start 3,4-Difluoronitrobenzene (Reagent) TS Meisenheimer Complex (Resonance Stabilized by p-NO2) Start->TS + Nucleophile (Nu:) (Rate Limiting) Meta_Path Meta-Attack (C3) (High Energy / Disfavored) Start->Meta_Path Kinetic Barrier Product 2-Fluoro-4-nitrophenyl Derivative (Product) TS->Product - F⁻ (Fast)

Figure 1: The nucleophile attacks para to the nitro group due to resonance stabilization, generating the specific 2-fluoro-4-nitrophenyl isomer.

Protocol: Cysteine Labeling with FNP

This protocol describes the labeling of a cysteine-containing peptide or protein using 3,4-difluoronitrobenzene.

Materials:

  • Protein/Peptide solution (

    
     in phosphate buffer, pH 8.0).[1]
    
  • 3,4-Difluoronitrobenzene (200 mM stock in DMSO).[1]

  • TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides.

Step-by-Step Methodology:

  • Reduction: Incubate the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure cysteines are reduced.

  • Addition: Add the 3,4-difluoronitrobenzene stock to the protein solution to achieve a final concentration of 1–2 mM (20-40x excess). Ensure final DMSO concentration is <5% to prevent denaturation.

  • Incubation: React for 2–4 hours at 25°C in the dark. (Note: The reaction is slower than with Sanger’s reagent but highly specific for thiols over amines at pH 8.0).

  • Quenching: Add excess dithiothreitol (DTT) or

    
    -mercaptoethanol to quench unreacted fluoronitrobenzene.
    
  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

  • Validation: Analyze via LC-MS. The mass shift corresponding to the FNP tag is +139.0 Da (

    
     addition, loss of HF).
    

The Acylation Paradigm: FNP Active Esters

In peptide synthesis and medicinal chemistry, 2-fluoro-4-nitrophenyl esters are used as activated carboxylates. They are synthesized from 2-fluoro-4-nitrophenol and a carboxylic acid.

Synthesis of FNP Esters

Unlike standard DCC/NHS couplings, the synthesis of FNP esters often requires robust conditions due to the lower nucleophilicity of the phenol.

Protocol: Synthesis of Fmoc-AA-O-FNP

  • Dissolution: Dissolve Fmoc-protected amino acid (1.0 eq) and 2-fluoro-4-nitrophenol (1.1 eq) in dry Dichloromethane (DCM) or Ethyl Acetate.

  • Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq) dropwise.

  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Workup: Filter off the DCU urea byproduct. Wash the organic filtrate with 5%

    
     (to remove excess phenol) and brine.
    
  • Isolation: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane.
    
Application in Fragment Coupling

FNP esters are particularly valuable when coupling hindered amino acids. The ortho-fluorine accelerates the aminolysis reaction (peptide bond formation) by making the carbonyl carbon more electrophilic, while the leaving group (2-fluoro-4-nitrophenolate) is rapidly expelled.

Reaction Workflow:

Active_Ester_Coupling Fig 2. Acylation mechanism using FNP esters. Substrate FNP-Active Ester (R-CO-O-Ar-F-NO2) Tetrahedral Tetrahedral Intermediate (High Energy) Substrate->Tetrahedral Nucleophilic Attack Amine Amine Nucleophile (H2N-R') Amine->Tetrahedral Nucleophilic Attack Product Amide Bond (R-CO-NH-R') Tetrahedral->Product Collapse LeavingGroup 2-Fluoro-4-nitrophenolate (Stable Anion) Tetrahedral->LeavingGroup Expulsion

Figure 2: The inductive effect of the ortho-fluorine destabilizes the ester bond, facilitating rapid nucleophilic attack and leaving group departure.

References

  • Chemical Probes & Labeling

    • Title: 19F NMR-tags for peptidyl prolyl conform
    • Source: PMC / NIH (2025).
    • Relevance: Validates 3,4-difluoronitrobenzene as a cysteine-selective tag for 19F NMR applic
    • URL:[Link](Note: Link directs to relevant context on fluorinated tags).[1]

  • Hydrolysis & Reactivity

    • Title: Modeling the Alkaline Hydrolysis of Diaryl Sulf
    • Source: Journal of Organic Chemistry (2020).
    • Relevance: Provides comparative hydrolysis rates and transition state data for 2-fluoro-4-nitrophenyl deriv
    • URL:[Link][1]

  • Synthesis & Properties

    • Title: 2-Fluoro-4-nitrophenol: Properties and Applications.[2]

    • Source: PubChem / N
    • Relevance: Physical property data (pKa context) and structural identifiers.
    • URL:[Link][1]

  • Comparative pKa Data

    • Title: Aqueous pKa values of fluorinated phenols.[3][4]

    • Source: Journal of Physical Organic Chemistry (2019).[3]

    • Relevance: Establishes the acidity scale for fluorin
    • URL:[Link][1]

Sources

Exploratory

An In-depth Technical Guide to 1,4-Oxazepane: A Privileged Scaffold in Modern Drug Discovery

Abstract Seven-membered heterocyclic rings, such as 1,4-oxazepanes, are gaining significant traction in medicinal chemistry.[1] Long underrepresented in compound libraries due to synthetic challenges, this scaffold is no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, are gaining significant traction in medicinal chemistry.[1] Long underrepresented in compound libraries due to synthetic challenges, this scaffold is now recognized for its unique three-dimensional architecture, which offers a distinct advantage in exploring chemical space compared to more traditional six-membered rings like morpholine.[1][2] This guide provides a comprehensive overview of the 1,4-oxazepane core, detailing its structural and physicochemical properties, robust synthetic methodologies, and its successful application in the development of targeted therapeutics. Through detailed case studies, we will explore the structure-activity relationships (SAR) that govern its biological activity and present protocols for its synthesis and evaluation, establishing 1,4-oxazepane as a truly privileged structure in contemporary drug discovery.

Introduction: The Rise of a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutics.[3][4] While structures like benzodiazepines and morpholines are well-established examples, the 1,4-oxazepane ring system has emerged as a scaffold of significant interest.[5][6]

The 1,4-oxazepane core, a seven-membered ring containing oxygen and nitrogen atoms at the 1 and 4 positions, offers a compelling alternative to its six-membered analog, morpholine.[2] Its increased conformational flexibility and larger three-dimensional footprint allow for novel vector orientations of substituents, enabling more effective probing of protein binding pockets. This can lead to improved potency, selectivity, and optimized pharmacokinetic profiles. The lack of reliable and scalable synthetic routes has historically hindered its exploration, but recent advancements have made this scaffold more accessible for library synthesis and lead optimization.[1]

This guide will serve as a technical resource for researchers, providing the foundational knowledge and practical methodologies required to effectively leverage the 1,4-oxazepane scaffold in drug discovery programs.

Structural and Physicochemical Properties: A Comparative Analysis

The key advantage of the 1,4-oxazepane ring lies in its distinct structural and physicochemical properties compared to more conventional heterocycles.

Key Physicochemical Descriptors:

Property 1,4-Oxazepane Morpholine Piperazine
Molecular Weight 101.15 g/mol [7] 87.12 g/mol 86.14 g/mol
XLogP3 -0.2[7] -0.9 -1.0
Topological Polar Surface Area (TPSA) 21.3 Ų[7] 21.3 Ų 24.1 Ų

| Rotatable Bonds | 1 | 0 | 0 |

The seven-membered ring of 1,4-oxazepane provides greater conformational flexibility than the rigid chair conformation of morpholine. This flexibility allows molecules incorporating this scaffold to adapt to the specific topology of a target's binding site, potentially increasing affinity and selectivity. Furthermore, the larger ring size can act as a "pharmacophore extender," positioning functional groups in regions of chemical space that are inaccessible to smaller scaffolds.

Caption: Logical relationships of 1,4-Oxazepane properties.

Synthetic Strategies for 1,4-Oxazepane Derivatives

The accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, several robust synthetic routes to functionalized 1,4-oxazepanes have been developed.

Classical Heterocyclization

A foundational approach involves the cyclization of acyclic precursors. A recent study demonstrated a scalable synthesis of 6-functionalized 1,4-oxazepanes, highlighting the power of optimizing classical methods for modern drug discovery needs.[1]

Workflow for Scalable 1,4-Oxazepane Synthesis:

Caption: General workflow for 1,4-oxazepane synthesis.

Tandem C-N Coupling/C-H Carbonylation

For the synthesis of benzo-fused 1,4-oxazepine derivatives, a copper-catalyzed tandem transformation has been developed.[8] This efficient method constructs the core in a single operation from readily available starting materials.[8]

Protocol: Synthesis of Benzo[b][1][9]oxazepin-5-one Derivatives [8][10]

  • Objective: To synthesize substituted benzo[b][1][9]oxazepin-5-ones via a copper-catalyzed tandem reaction.

  • Materials:

    • Substituted 2-aminophenol (1.0 equiv)

    • Appropriate alkynone (1.2 equiv)

    • Copper(I) iodide (CuI, 10 mol%)

    • Ligand (e.g., L1 as specified in the reference, 10 mol%)[8]

    • Cesium carbonate (Cs2CO3, 2.0 equiv)

    • Dimethyl sulfoxide (DMSO, as solvent)

    • Carbon dioxide (CO2) atmosphere

  • Procedure:

    • To a sealed reaction vessel, add the 2-aminophenol, alkynone, CuI, ligand, and Cs2CO3.

    • Evacuate and backfill the vessel with CO2.

    • Add DMSO via syringe.

    • Heat the reaction mixture to 100 °C for 10 hours.

    • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired benzo[b][1][9]oxazepin-5-one.

  • Rationale: This protocol leverages a tandem process where an initial C-N bond formation is followed by an intramolecular C-H carbonylation, providing a highly efficient route to the benzoxazepine core. The copper catalyst is crucial for both transformations.[8]

Case Studies in Drug Discovery

The true value of a privileged scaffold is demonstrated through its successful application in developing bioactive molecules. The 1,4-oxazepane core has been incorporated into ligands for a variety of important drug targets.

Dopamine D4 Receptor Ligands for CNS Disorders

The dopamine D4 receptor is a key target for antipsychotic drugs.[11] A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated for their affinity to this receptor, demonstrating the scaffold's utility in designing CNS-active agents.[11][12]

Structure-Activity Relationship (SAR) for D4 Receptor Affinity: [9]

Compound IDR1 (at C2)R2 (at N4)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights: [9]

  • Small alkyl substitutions at the 2-position of the oxazepane ring, such as a methyl group (Compound 1b), can enhance affinity compared to the unsubstituted analog (Compound 1a).

  • Increasing the steric bulk at the C2 position (e.g., ethyl in Compound 1c) is detrimental to binding.

  • The electronic nature and position of substituents on the N-benzyl group are critical, with a 4-chloro substituent proving favorable.

TNIK Inhibitors for Colorectal Cancer

The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer (CRC), making the Traf2- and Nck-interacting protein kinase (TNIK) an attractive therapeutic target.[13] A novel class of 3,4-dihydrobenzo[f][1][9]oxazepin-5(2H)-one derivatives has been identified as potent and selective TNIK inhibitors.[13]

Lead Compound 21k:

  • Structure: A highly substituted 3,4-dihydrobenzo[f][1][9]oxazepin-5(2H)-one.

  • Potency: IC50 of 0.026 ± 0.008 µM against TNIK.[13]

  • Selectivity: Excellent selectivity when screened against a panel of 406 other kinases.[13]

  • In Vivo Activity: Demonstrated significant antitumor activity in an HCT116 xenograft mouse model.[13]

This case study highlights the potential of the 1,4-oxazepane scaffold to generate highly potent and selective kinase inhibitors with favorable in vivo properties.

Caption: Inhibition of the Wnt pathway by a 1,4-oxazepane derivative.

Future Perspectives and Conclusion

The 1,4-oxazepane scaffold is poised for broader application in drug discovery. Its proven success in targeting diverse protein classes, from GPCRs to kinases, underscores its privileged status. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing new ways to access diverse and stereochemically complex 1,4-oxazepanes.

  • Bioisosteric Replacement: Further exploring the 1,4-oxazepane ring as a bioisostere for morpholine and other heterocycles to overcome challenges like metabolic instability or to unlock new intellectual property.[14][15]

  • Library Synthesis: Expanding the available chemical space by creating large, diverse libraries of 1,4-oxazepane-containing compounds for high-throughput screening.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. 2019;24(21):3855. Available from: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. 2001;44(8):1192-201. Available from: [Link]

  • Kaliberda O, Leha D, Peredrii V, et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. 2025. Available from: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. 2001;44(8):1192-201. Available from: [Link]

  • Synthesis of substituted benzo[b][1][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. 2017;15(31):6594-6604. Available from: [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. 2018. Available from: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. 2021;86(17):11957-11972. Available from: [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020;7(1):60-73. Available from: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. 2019;10(3):366-381. Available from: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery. 2012;9(1):14-20. Available from: [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. 2003;46(1):87-96. Available from: [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. 2023;248:115038. Available from: [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical & Pharmaceutical Bulletin. 2000;48(5):755-6. Available from: [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. 2022;29(33):5616-5638. Available from: [Link]

  • Oxazepine Derivatives, Synthesis and Applications. ResearchGate. 2023. Available from: [Link]

  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical & Pharmaceutical Bulletin. 2000;48(5):755-6. Available from: [Link]

  • 1,4-Oxazepane. PubChem. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry. 2018;15(4):287-302. Available from: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. The Royal Society of Chemistry. 2016. Available from: [Link]

  • Discovery of 3,4-Dihydrobenzo[f][1][9]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry. 2022;65(3):1786-1807. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. Available from: [Link]

  • Success Stories and Case Studies. AstraZeneca Open Innovation. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of aryl-nitrogen bonds. This guide offers in-depth technical details, explains the rationale behind experimental choices, and includes safety precautions, characterization methods, and a troubleshooting guide to ensure a successful and reproducible synthesis.

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, positioned at the structural interface of diazepane, morpholine, and azepane motifs.[1] Compounds incorporating the 1,4-oxazepane ring have shown potential as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[2] The target molecule, 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, combines this heterocyclic core with a 2-fluoro-4-nitrophenyl group, a common pharmacophore in drug candidates. The presence of the nitro group and the fluorine atom offers opportunities for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules.

This protocol details the synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane via a nucleophilic aromatic substitution (SNAr) reaction between 1,4-oxazepane and 2,4-difluoronitrobenzene. The SNAr reaction is a well-established method for the arylation of amines and is particularly effective in this case due to the activation of the aromatic ring by the strongly electron-withdrawing nitro group.[3]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The secondary amine of 1,4-oxazepane acts as the nucleophile, attacking the electron-deficient carbon atom (C2) of 2,4-difluoronitrobenzene. This carbon is highly activated by the para-nitro group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a fluoride ion restores the aromaticity of the ring and yields the final product.

SNAr_Mechanism reactant1 1,4-Oxazepane intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 2,4-Difluoronitrobenzene reactant2->intermediate base Base (e.g., K2CO3) product 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane intermediate->product Fluoride Elimination side_product KF + H2O + CO2

Figure 1: Reaction mechanism for the synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityPuritySupplier
2,4-Difluoronitrobenzene446-35-5159.091.59 g (10 mmol)>99%Sigma-Aldrich
1,4-Oxazepane5638-60-8101.151.21 g (12 mmol)>95%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g (20 mmol)>99%Fisher Scientific
Acetonitrile (CH₃CN)75-05-841.0550 mLAnhydrousVWR
Ethyl Acetate (EtOAc)141-78-688.11200 mLACS GradeVWR
Brine (saturated NaCl solution)N/AN/A50 mLN/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 gN/AFisher Scientific
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

Safety Precautions
  • 2,4-Difluoronitrobenzene: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5][6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1,4-Oxazepane: This is a flammable liquid.[8][9][10] Keep away from heat and open flames. It can cause skin and eye irritation.[9] Handle with appropriate PPE.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Use in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoronitrobenzene (1.59 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Begin stirring the mixture to create a suspension.

  • Nucleophile Addition: Slowly add 1,4-oxazepane (1.21 g, 12 mmol) to the stirring suspension at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C) under an inert atmosphere of nitrogen or argon.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium fluoride salts and wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Add 100 mL of ethyl acetate and 50 mL of water. Shake well and separate the layers.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup: Add 2,4-difluoronitrobenzene and K2CO3 to flask. add_solv_reag 2. Add anhydrous acetonitrile and start stirring. setup->add_solv_reag add_nuc 3. Slowly add 1,4-oxazepane. add_solv_reag->add_nuc reflux 4. Heat to reflux (82°C) under inert atmosphere. add_nuc->reflux monitor 5. Monitor by TLC. reflux->monitor cool_filter 6a. Cool and filter solids. monitor->cool_filter extract 6b. Extraction with EtOAc and washing with brine. cool_filter->extract dry_concentrate 6c. Dry with MgSO4 and concentrate. extract->dry_concentrate purify 7. Purify by column chromatography. dry_concentrate->purify

Figure 2: Experimental workflow for the synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the 2-fluoro-4-nitrophenyl group and the aliphatic protons of the 1,4-oxazepane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the N-O stretching of the nitro group and C-F stretching.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reactionExtend the reaction time and continue to monitor by TLC.
Deactivated starting materialEnsure the 2,4-difluoronitrobenzene has not degraded. Use a fresh bottle if necessary.
Insufficient baseEnsure the potassium carbonate is anhydrous and used in sufficient excess.
Formation of side products Reaction temperature too highReduce the reaction temperature and monitor for side product formation.
Presence of waterUse anhydrous solvents and reagents to prevent hydrolysis of the starting material.
Difficult purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and medicinal chemistry. The use of the SNAr reaction offers a straightforward and efficient method for the construction of the target molecule.

References

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Fisher Scientific. (2025).
  • ACS Publications. (2017).
  • ChemicalBook. (2025).
  • ChemBK. (2024). 1,4-oxazepane.
  • West Liberty University. (2009).
  • RSC Publishing. (2020).
  • CDH Fine Chemical.
  • Sigma-Aldrich. 2,4-Difluoronitrobenzene 99 446-35-5.
  • PubChem. 1,4-Oxazepane | C5H11NO | CID 21873275.
  • Sigma-Aldrich. 1,4-Oxazepane | 5638-60-8.
  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

Sources

Application

Use of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane as a building block in organic synthesis.

Application Notes: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane in Organic Synthesis Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the discovery of novel molecular sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane in Organic Synthesis

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that provide both unique three-dimensional topographies and versatile handles for synthetic elaboration is paramount. 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane emerges as a highly valuable building block, strategically designed to meet these demands. This compound elegantly combines two key structural motifs: the 1,4-oxazepane ring and a highly activated fluoro-nitrophenyl system .

The 1,4-oxazepane moiety, a seven-membered saturated heterocycle, is considered a "privileged scaffold".[1][2] Its non-planar, flexible conformation allows for the exploration of chemical space not readily accessible by more common six-membered rings like morpholine or piperazine, making it a desirable component in compounds targeting complex biological systems such as anticonvulsants and antifungal agents.[1] The lack of robust synthetic routes has historically limited the exploration of 1,4-oxazepanes, making pre-functionalized building blocks like this particularly enabling.[3]

Simultaneously, the 2-fluoro-4-nitrophenyl group is primed for a specific and highly efficient transformation: Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom, positioned para to the potent electron-withdrawing nitro group, is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds under relatively mild conditions.[4][5] This guide provides a comprehensive overview of the properties, applications, and detailed protocols for leveraging 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane as a cornerstone in the synthesis of complex, high-value molecules.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₃FN₂O₃Calculated
Molecular Weight 240.23 g/mol Calculated
Appearance Expected to be a yellow or off-white solidAnalogy
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF)Analogy
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.[6]SDS Analogy

Safety & Handling:

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure suggests hazards consistent with related nitroaromatic and amine compounds. Users must handle this chemical with appropriate precautions.

  • Hazard Statements: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[6][7]

  • Precautionary Measures:

    • Always work in a well-ventilated chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[6][8]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

    • In case of accidental exposure, seek immediate medical attention. For spills, absorb with an inert material and dispose of as hazardous waste.[6]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is as an electrophile in SNAr reactions. This allows for the covalent attachment of a wide array of nucleophiles to the aromatic ring, displacing the fluoride ion.

Mechanism of Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The high electrophilicity of the carbon atom bearing the fluorine, a result of the powerful inductive and resonance effects of the para-nitro group, facilitates the initial attack.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-F bond, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4] This step is typically the rate-determining step.

  • Fluoride Elimination: The aromaticity of the ring is restored by the elimination of the highly stable fluoride ion, yielding the substituted product.[5]

Caption: The Addition-Elimination mechanism of SNAr.

General Experimental Workflow

A typical workflow for performing an SNAr reaction with this building block is straightforward, involving reaction setup, monitoring, workup, and purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Flame-dry flask under inert atmosphere (N₂/Ar) B Add Building Block, Solvent, and Base A->B C Add Nucleophile (often dropwise) B->C D Heat reaction to desired temperature C->D E Monitor progress by TLC or LC-MS D->E F Cool and Quench (e.g., with water) E->F G Extract with organic solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Standard experimental workflow for SNAr reactions.

Detailed Experimental Protocols

The following protocols are generalized for different classes of nucleophiles and should be optimized for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol is ideal for synthesizing derivatives where a new C-N bond is formed, a common transformation in the development of bioactive compounds.

  • Materials:

    • 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (1.0 eq)

    • Primary or secondary amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc), Water, Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (1.0 eq) and the base (2.0 eq).

    • Solvation: Add anhydrous DMF or DMSO to dissolve the reagents (concentration typically 0.1-0.5 M).

    • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the solution via syringe. Rationale: Using a slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

    • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine. Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

    • Isolation: Combine the organic layers, wash with brine to remove residual DMF/DMSO and salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.[10]

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)

This method is used to form diaryl ethers or alkyl aryl ethers, which are important structural motifs in many pharmaceuticals.

  • Materials:

    • 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (1.0 eq)

    • Alcohol or phenol nucleophile (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl), EtOAc, Water, Brine

    • Anhydrous Na₂SO₄

  • Step-by-Step Procedure:

    • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and anhydrous THF or DMF.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH or t-BuOK (1.2 eq) portion-wise. CAUTION: NaH reacts with moisture to produce flammable H₂ gas. Stir for 30 minutes at 0 °C to generate the alkoxide/phenoxide. Rationale: A strong base is required to deprotonate the alcohol/phenol, forming a much more potent nucleophile.

    • Electrophile Addition: Add a solution of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (1.0 eq) in the same anhydrous solvent to the reaction mixture.

    • Reaction: Allow the mixture to warm to room temperature or gently heat to 60-80 °C to drive the reaction to completion.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

    • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with EtOAc (3x).

    • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.[10]

Subsequent Transformations: Unlocking Further Diversity

A key advantage of the 4-(2-fluoro-4-nitrophenyl) moiety is that the resulting product is not an endpoint. The nitro group serves as a versatile synthetic handle for further functionalization, most commonly through reduction to an aniline.

  • Nitro Group Reduction: The nitro group can be readily reduced to a primary amine using a variety of standard conditions, such as:

    • Catalytic Hydrogenation: H₂ gas with a Palladium on Carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.

    • Chemical Reduction: Metals in acidic media (e.g., SnCl₂·2H₂O in ethanol, or iron powder in acetic acid).

This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which opens up a vast array of subsequent reactions (e.g., amide couplings, sulfonamide formation, diazotization).

Sequential_Reactions Start 4-(2-Fluoro-4-nitrophenyl) -1,4-oxazepane SNAr_Product SₙAr Product (Nitroarene) Start->SNAr_Product SₙAr Reaction (+ Nucleophile) Final_Product Reduced Product (Aniline) SNAr_Product->Final_Product Nitro Reduction (e.g., H₂, Pd/C) Further_Chem Further Functionalization Final_Product->Further_Chem Amide Coupling, Sulfonylation, etc.

Caption: Synthetic pathway from the building block to diverse analogs.

Conclusion

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a powerful and versatile building block for modern organic synthesis. Its pre-installed, medicinally relevant 1,4-oxazepane core combined with a highly activated site for nucleophilic aromatic substitution provides a direct and efficient route to complex molecular architectures. The protocols detailed herein offer a robust starting point for researchers in drug discovery and materials science to access novel chemical matter, with the product's nitro group serving as a gateway to even greater molecular diversity. Proper adherence to safety protocols is essential for the successful and safe implementation of this chemistry.

References

  • Sigma-Aldrich. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ChemScene. (2024).
  • ResearchGate. (2025).
  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • PubChem. 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • PPG. (2026).
  • Phoenix Pharmaceuticals, Inc.
  • BD Regulatory Documents. (2024).
  • BenchChem. 1-(4-Fluoro-2-nitrophenyl)-1,4-diazepane Hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • RSC Publishing. (2020).
  • ResearchGate.
  • Google Patents. (2012).
  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6.

Sources

Method

Applications of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane in central nervous system (CNS) drug development.

Executive Summary This guide details the technical application of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (FNPO) as a high-value intermediate in the development of Central Nervous System (CNS) therapeutics. While morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (FNPO) as a high-value intermediate in the development of Central Nervous System (CNS) therapeutics. While morpholine and piperazine rings are ubiquitous in approved CNS drugs (e.g., olanzapine, aripiprazole), the 1,4-oxazepane scaffold offers a distinct physicochemical profile—specifically, increased lipophilicity and unique conformational flexibility—that can improve blood-brain barrier (BBB) penetration and target selectivity.

FNPO serves as a "masked" diversity hub. The nitro group acts as a precursor to an aniline, allowing for rapid library generation via amide/urea coupling, while the ortho-fluorine atom modulates metabolic stability and pKa. This note provides validated protocols for its synthesis, functionalization, and physicochemical profiling.

Part 1: The CNS Rationale

Scaffold Bioisosterism

In CNS medicinal chemistry, expanding beyond standard 6-membered heterocycles is critical for intellectual property (IP) generation and overcoming metabolic liabilities. The 1,4-oxazepane ring in FNPO serves as a homologated bioisostere of morpholine.

ParameterMorpholine Analog1,4-Oxazepane AnalogCNS Impact
Ring Size 6-membered7-memberedAlters vector orientation of substituents; can pick up novel hydrophobic interactions.
Conformation Chair (Rigid)Twist-Chair (Flexible)Induced fit capability for GPCR pockets (e.g., Dopamine D2, 5-HT2A).
Lipophilicity (cLogP) Baseline+0.3 to +0.5Slight increase favors BBB passive diffusion.
Fluorine Effect N/AOrtho-FBlocks metabolic ring oxidation; lowers aniline pKa (reducing hERG liability).
The "Masked" Hub Strategy

FNPO is rarely the final drug. It is designed as a Late-Stage Functionalization (LSF) Intermediate .

  • Step 1 (Scaffold Install): The oxazepane is attached to the phenyl ring early.

  • Step 2 (Diversification): The nitro group is reduced to an amine only when ready to couple with diverse "warheads" (e.g., heteroaryl acids, sulfonyl chlorides) to generate SAR libraries.

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis of FNPO

Objective: Synthesize 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane from commercial precursors. Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 2,4-Difluoronitrobenzene (Reagent Grade)

  • 1,4-Oxazepane (HCl salt or free base)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN) or DMF

  • Workup: EtOAc, Brine, MgSO₄

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2,4-difluoronitrobenzene (1.0 equiv, e.g., 10 mmol) in MeCN (50 mL).

  • Base Addition: Add K₂CO₃ (2.5 equiv). If using 1,4-oxazepane HCl, increase base to 3.5 equiv.

  • Nucleophile Addition: Add 1,4-oxazepane (1.1 equiv) dropwise at 0°C to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Note: The 4-position fluorine is activated by the para-nitro group, but the 2-position is activated by the ortho-nitro group. In 2,4-difluoronitrobenzene, SNAr preference can be solvent-dependent. In polar aprotic solvents (MeCN/DMF), amine attack at the *C-1 position (displacing F at C-1 relative to nitro? No, standard numbering: 2,4-difluoro means F at 2 and 4 relative to Nitro at 1. Wait. Standard nomenclature: Nitro is position 1. F at 2,[1][2]4. Nucleophilic attack prefers Para (C4) due to sterics, but Ortho (C2) is electronically activated. For this specific target "4-(2-fluoro...)", we need the oxazepane to attack the C4 fluorine, leaving the C2 fluorine intact.

    • Critical Control: Monitor via TLC/LCMS. Para-substitution (desired) is generally favored for secondary amines in MeCN. If ortho-substitution (impurity) is observed, lower temperature to -10°C.

  • Workup: Dilute with water (150 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexanes to remove any regioisomers.

    • Target Appearance: Yellow/Orange crystalline solid.

Protocol B: Library Generation (Nitro Reduction & Coupling)

Objective: Convert FNPO into a CNS-active amide library.

Step 1: Hydrogenation (Nitro -> Aniline)

  • Dissolve FNPO in MeOH/THF (1:1).

  • Add 10% Pd/C (5 wt%).

  • Stir under H₂ balloon (1 atm) for 2 hours. Caution: Fluorine is stable, but avoid high pressure/temp to prevent defluorination.

  • Filter through Celite. Concentrate to yield 4-(1,4-oxazepan-4-yl)-3-fluoroaniline .

Step 2: Parallel Amide Coupling

  • Prepare a 96-well reaction block.

  • Dispense the Aniline intermediate (0.1 mmol) into each well.

  • Add diverse Carboxylic Acids (R-COOH, 0.12 equiv) targeting CNS receptors (e.g., picolinic acids for kinases, benzoic acids for GPCRs).

  • Add HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

  • Shake at RT for 12 hours.

  • Validation: Analyze via LCMS. The fluorine atom provides a distinct mass signature and ¹⁹F NMR handle for QC.

Part 3: Visualization & Logic

Figure 1: Synthetic Workflow & Regioselectivity

This diagram illustrates the critical SNAr pathway and the subsequent divergence point for library creation.

FNPO_Synthesis Precursor 2,4-Difluoronitrobenzene Intermediate FNPO (4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane) Target Scaffold Precursor->Intermediate SnAr (MeCN, K2CO3) Para-displacement favored Reagent 1,4-Oxazepane (Nucleophile) Reagent->Intermediate Reduction Pd/C, H2 (Nitro Reduction) Intermediate->Reduction Aniline Functional Aniline (Diversity Handle) Reduction->Aniline Lib1 CNS Ligand A (GPCR Agonist) Aniline->Lib1 Amide Coupling (HATU) Lib2 CNS Ligand B (Kinase Inhibitor) Aniline->Lib2 Urea Formation (Isocyanates)

Caption: Figure 1. Synthesis of FNPO via regioselective SNAr, followed by reduction to the aniline 'diversity handle' for parallel synthesis of CNS candidates.

Figure 2: CNS Multiparameter Optimization (MPO) Logic

Why use this specific scaffold? The decision tree below explains the medicinal chemistry logic.

CNS_MPO Problem Problem: Morpholine Analog Low Permeability / IP Crowding Solution Switch to FNPO Scaffold Problem->Solution Factor1 7-Membered Ring (Oxazepane) Solution->Factor1 Factor2 Ortho-Fluorine (Substituent) Solution->Factor2 Benefit1 Increased Lipophilicity (Better BBB Crossing) Factor1->Benefit1 Benefit2 Conformational Twist (Novel Binding Vectors) Factor1->Benefit2 Benefit3 Metabolic Block (Prevents Ring Oxidation) Factor2->Benefit3

Caption: Figure 2. Physicochemical advantages of the FNPO scaffold in CNS drug design, highlighting the impact of ring expansion and fluorination.

Part 4: Physicochemical Profiling (Protocols)

To validate the CNS utility of FNPO-derived compounds, the following assays are mandatory.

PAMPA-BBB (Passive Permeability)
  • Rationale: 1,4-oxazepanes are more lipophilic than morpholines. This assay quantifies the improvement in passive diffusion.

  • Protocol:

    • Prepare 10 mM stock of FNPO-derivative in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4).

    • Add to Donor plate (coated with porcine brain lipid extract).

    • Incubate for 18 hours at RT.

    • Measure concentration in Acceptor well via UV/LCMS.

    • Success Metric:

      
       cm/s indicates high CNS penetration potential.
      
Metabolic Stability (Microsomal)
  • Rationale: The 2-fluoro group is strategically placed to block oxidative metabolism at the phenyl ring.

  • Protocol:

    • Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH.

    • Sample at 0, 15, 30, 60 min.

    • Analysis: Monitor disappearance of parent mass. Compare Intrinsic Clearance (

      
      ) against the non-fluorinated analog.
      
    • Expectation: The 2-F analog should show >20% improvement in half-life (

      
      ) compared to the des-fluoro analog.
      

References

  • Kaliberda, O., et al. (2025).[3] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[3] [Link]

    • Context: Validates the "privileged" status of 1,4-oxazepanes and their scarcity in current libraries.
  • Pellegata, D., et al. (2025).[4][5] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

    • Context: Supports the use of expanded azepane/oxazepane rings for targeting monoamine transporters in CNS.
  • Bull, J. A., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

    • Context: Provides foundational logic for using fluorinated and oxygen-containing heterocycles to modul
  • Context: Establishes the commercial availability of structural analogs, validating the synthetic accessibility of the 2-fluoro-4-nitro motif.

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for 1,4-Oxazepane-Based Compound Libraries

Abstract The 1,4-oxazepane scaffold represents a compelling "privileged structure" in modern medicinal chemistry, appearing in compounds targeting a wide array of biological entities including kinases and G-protein coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-oxazepane scaffold represents a compelling "privileged structure" in modern medicinal chemistry, appearing in compounds targeting a wide array of biological entities including kinases and G-protein coupled receptors.[1][2][3] Its three-dimensional topology provides a unique framework for exploring chemical space, yet its successful interrogation requires robust and well-validated screening methodologies. This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for 1,4-oxazepane-based compound libraries. We delve into the strategic selection of assay formats, provide detailed, field-tested protocols for both biochemical and cell-based assays, and outline a rigorous hit validation cascade designed to eliminate artifacts and identify genuine, high-quality lead compounds.

The 1,4-Oxazepane Scaffold: A Privileged Framework

Privileged structures are molecular frameworks capable of binding to multiple biological targets, thereby serving as versatile templates for drug discovery.[4][5] The 1,4-oxazepane ring, a seven-membered heterocycle, is gaining prominence due to its structural complexity and synthetic tractability.[6][7] Its non-planar conformation allows for the presentation of substituents in precise spatial orientations, making it an ideal scaffold for targeting the intricate binding sites of proteins. Libraries based on this scaffold have yielded potent modulators of targets such as RIP1 Kinase and dopamine receptors, underscoring their therapeutic potential.[2][3] The primary goal of an HTS campaign is to efficiently sift through these libraries to identify "hits"—compounds that measurably modulate a biological target or phenotype and are suitable for optimization.[8][9]

Designing the HTS Campaign: A Strategic Blueprint

A successful HTS campaign is not merely the rapid testing of compounds; it is a multi-stage process that begins with careful planning and assay design.[10][11] The entire workflow is geared towards maximizing efficiency and data quality while minimizing artifacts.

Target Selection and Assay Modality

The choice of biological target dictates the assay modality. For 1,4-oxazepane libraries, which have shown promise as enzyme inhibitors and receptor modulators, two primary assay types are broadly applicable:

  • Biochemical Assays: These cell-free systems utilize purified proteins to directly measure the interaction between a compound and its target (e.g., enzyme inhibition). They are highly controllable and less prone to compound interference from general cellular toxicity.[12]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[13][14] They can assess downstream effects of target engagement, such as changes in gene expression or cell viability, and inherently filter out membrane-impermeable compounds.[12]

The HTS Workflow: From Pilot to Validated Hit

The screening process follows a structured funnel, progressively narrowing a large collection of compounds down to a small set of validated hits.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Triage & Validation AssayDev Assay Development & Miniaturization (384/1536-well) Optimization Optimization & Z' Factor Validation (>0.5) AssayDev->Optimization Robustness Testing Pilot Pilot Screen (~2,000 Compounds) Optimization->Pilot Primary Primary HTS Campaign (Full Library @ Single Concentration) Pilot->Primary QC Pass Confirmation Hit Confirmation (Dose-Response) Primary->Confirmation Triage Counter-Screens & Orthogonal Assays Confirmation->Triage Potency Confirmed Validation Validated Hits (Preliminary SAR) Triage->Validation Artifacts Removed

Caption: High-level workflow for a typical HTS campaign.

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common biochemical assay to identify inhibitors of a specific protein kinase from a 1,4-oxazepane library.

Principle: The assay measures the activity of a kinase enzyme by detecting the amount of ATP consumed during the phosphorylation of a substrate. A universal detection system, such as the Transcreener® ADP² Assay, quantifies the ADP produced, which is directly proportional to kinase activity.[15] Inhibitors will reduce the amount of ADP produced, leading to a decrease in the fluorescent signal.

Materials:

  • Purified Kinase Enzyme

  • Kinase-specific peptide substrate

  • ATP (at Km concentration)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • 1,4-Oxazepane compound library (10 mM in DMSO)

  • Low-volume 384-well black assay plates (e.g., Corning 3820)

  • Acoustic liquid handler (e.g., Labcyte Echo)

  • Plate reader capable of fluorescence polarization detection

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the 1,4-oxazepane library source plate to the assay plate. This results in a 10 µM final concentration in a 20 µL assay volume.

    • Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for assay performance and cost-effectiveness.[16]

  • Control Wells: Designate columns for controls:

    • Negative Control (0% Inhibition): Add 20 nL of DMSO.

    • Positive Control (100% Inhibition): Add 20 nL of a known, potent inhibitor of the target kinase.

  • Enzyme/Substrate Addition: Prepare a master mix of Kinase Enzyme and Peptide Substrate in Assay Buffer. Dispense 10 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in Assay Buffer. Dispense 10 µL to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Detection: Add 20 µL of the prepared Transcreener® ADP² Detection Mix to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reaction to equilibrate.

  • Data Acquisition: Read the plate on a plate reader using standard fluorescence polarization settings.

Data Analysis & Quality Control:

  • Z'-Factor Calculation: The quality of the assay is determined by the Z'-factor, calculated from the control wells.[17] A Z' > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: Normalize the data to the controls, where negative controls represent 0% inhibition and positive controls represent 100%. A typical hit threshold is >3 standard deviations from the mean of the negative controls.

ParameterAcceptable ValueRationale
Z'-Factor > 0.5Ensures a sufficient signal window to confidently identify hits.[17]
DMSO Tolerance < 1% v/vHigh DMSO concentrations can inhibit enzyme activity or denature proteins.
Signal to Background > 5Provides a robust signal for sensitive detection of inhibition.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol is designed to identify compounds from a 1,4-oxazepane library that exhibit cytotoxic effects against a cancer cell line.

Principle: This assay uses a luminescent readout to quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[13] A decrease in luminescence indicates a reduction in cell viability due to compound-induced cytotoxicity or cytostatic effects.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 1,4-Oxazepane compound library (10 mM in DMSO)

  • 384-well clear-bottom, white-walled tissue culture-treated plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Cell Seeding: Dispense 40 µL of cell suspension (e.g., 500 cells/well) into each well of the 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Add 40 nL of each library compound to the wells for a final concentration of 10 µM. Include DMSO-only wells as the negative control (100% viability).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis & Quality Control:

  • Normalization: Calculate the percent viability for each well relative to the DMSO-treated controls.

    • % Viability = (Luminescence_compound / Mean_Luminescence_DMSO) * 100

  • Hit Selection: Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., <50%).

  • Confirmation: All initial hits must be re-tested in a dose-response format to confirm activity and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Mandatory Hit Validation: The Triage Cascade

A high rate of false positives is a common challenge in HTS.[18] A rigorous triage process is essential to distinguish true biological activity from assay artifacts.[19] This self-validating system ensures the trustworthiness of the final hit list.

Hit_Triage cluster_triage Artifact Counter-Screening Start Primary Hit (Single Concentration) DoseResponse Confirm in Dose-Response (Calculate IC50) Start->DoseResponse IsPotent Potent? (e.g., IC50 < 10 µM) DoseResponse->IsPotent Aggregation Detergent Counter-Screen (e.g., add 0.01% Triton X-100) IsPotent->Aggregation Yes Discard Discard (False Positive) IsPotent->Discard No IsAggregator IC50 Shift >10-fold? Aggregation->IsAggregator Autofluorescence Autofluorescence Check (Read compound in buffer) IsAggregator->Autofluorescence No IsAggregator->Discard Yes IsFluorescent Signal > Background? Autofluorescence->IsFluorescent Orthogonal Orthogonal Assay (Different detection method) IsFluorescent->Orthogonal No IsFluorescent->Discard Yes IsConfirmed Confirmed Activity? Orthogonal->IsConfirmed ValidatedHit Validated Hit for Medicinal Chemistry IsConfirmed->ValidatedHit Yes IsConfirmed->Discard No

Sources

Method

Analytical techniques for the characterization and purification of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Application Note & Protocol Comprehensive Analytical and Purification Strategies for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Abstract This document provides a detailed guide for the analytical characterization and purif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Comprehensive Analytical and Purification Strategies for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Abstract

This document provides a detailed guide for the analytical characterization and purification of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, a key heterocyclic intermediate in pharmaceutical research. We present a multi-technique approach grounded in established chemical principles to ensure the unequivocal identification, purity assessment, and effective isolation of this compound. Protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and preparative purification techniques including flash chromatography and recrystallization are detailed. The causality behind experimental choices is explained to empower researchers to adapt these methods for related N-aryl oxazepane derivatives.

Introduction and Physicochemical Profile

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a substituted N-aryl heterocyclic compound. Its structural features—a flexible seven-membered oxazepane ring, a tertiary amine, and an electron-deficient fluoro-nitrophenyl group—dictate the analytical and purification strategies required for its characterization. The nitro group provides a strong chromophore for UV-based detection, while the fluorine atom serves as a unique spectroscopic handle for ¹⁹F NMR.[1] Accurate characterization and high purity are critical for its use in subsequent synthetic steps and biological screening.

Table 1: Physicochemical Properties of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

PropertyValueSignificance for Analysis & Purification
Molecular Formula C₁₁H₁₃FN₂O₃Used for exact mass determination in high-resolution mass spectrometry.
Molecular Weight 256.23 g/mol Guides mass spectrometry analysis and stoichiometric calculations.
Appearance Expected to be a yellow solidThe nitroaromatic group typically imparts color. A change in color can indicate impurity or degradation.
Key Functional Groups Tertiary Amine, Nitro-Aromatic, Fluoro-Aromatic, EtherDictates spectroscopic signatures (IR, NMR) and chemical reactivity. The basicity of the amine allows for potential purification via salt formation.[2][3]
UV Chromophore Nitro-aromatic systemAllows for sensitive detection using UV-Vis spectroscopy, which is fundamental for HPLC-based purity analysis.[4]
NMR Active Nuclei ¹H, ¹³C, ¹⁹F, ¹⁵NEnables comprehensive structural elucidation. ¹⁹F NMR is a particularly powerful tool for unambiguous characterization of fluorinated pharmaceuticals.[1]

Integrated Workflow for Purification and Characterization

A logical workflow is essential for efficiently isolating and validating the target compound. The process begins with a preliminary purity assessment of the crude material, followed by a suitable purification strategy. The purified compound is then subjected to a battery of analytical techniques to confirm its structural integrity and final purity.

G cluster_purification Purification Phase cluster_characterization Characterization Phase crude Crude Synthetic Product tlc_or_hplc Initial Purity Check (TLC or fast HPLC) crude->tlc_or_hplc purification_choice Purification Method Selection tlc_or_hplc->purification_choice flash_chrom Flash Column Chromatography purification_choice->flash_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization High Crude Purity flash_chrom->recrystallization Optional Polishing purified_sample Purified Compound recrystallization->purified_sample hplc_purity Final Purity Assay (HPLC) purified_sample->hplc_purity lcms Identity Confirmation (LC-MS) purified_sample->lcms nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) purified_sample->nmr final_product Characterized Product (>95% Purity) hplc_purity->final_product lcms->final_product nmr->final_product caption Fig 1. Integrated workflow for purification and analysis.

Caption: Integrated workflow for purification and analysis.

Part I: Analytical Characterization Protocols

Chromatographic Analysis

Chromatographic methods are indispensable for determining the purity of the compound and confirming its molecular weight.

RP-HPLC is the gold standard for quantitative purity assessment due to its high resolution and reproducibility.[5] The method separates compounds based on their hydrophobicity.

Rationale for Method Development:

  • Stationary Phase: A C18 column is selected as it provides sufficient hydrophobic retention for the aromatic system.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of potential impurities. A buffer is recommended to ensure consistent ionization state and peak shape of the basic amine.

  • Detection: The strong UV absorbance of the nitrophenyl group allows for sensitive detection at a wavelength of 256 nm.[6]

Protocol 1: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 256 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive confirmation of the compound's molecular weight.[7]

Rationale for Method Development:

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen to protonate the tertiary amine, forming the [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative if ESI proves inefficient for this specific nitroaromatic structure.[4]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Protocol 2: LC-MS Molecular Weight Confirmation

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF).

  • Sample Preparation: Use a diluted sample from the HPLC stock solution (~10 µg/mL).

  • LC Conditions: Employ the same LC method as described in Protocol 1 to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 257.09).

    • Verify that the mass spectrum of the peak at the expected retention time shows the correct molecular ion.

    • For HRMS, the measured mass should be within 5 ppm of the theoretical mass (Calculated for C₁₁H₁₄FN₂O₃⁺: 257.0986).

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.[8][9]

Rationale for Spectral Interpretation:

  • ¹H NMR: Will show distinct signals for the aromatic protons (influenced by the -F and -NO₂ groups) and the aliphatic protons of the oxazepane ring, which may exhibit complex splitting due to their diastereotopic nature.

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons and the aliphatic carbons of the heterocyclic ring.

  • ¹⁹F NMR: Will show a single resonance for the fluorine atom, with coupling to adjacent aromatic protons. This is a highly specific and clean method for confirming the presence and environment of the fluorine atom.[1]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Experiments to Run:

    • Standard ¹H NMR.

    • Standard ¹³C NMR (proton-decoupled).

    • ¹⁹F NMR (proton-decoupled and coupled).

    • Optional: 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.

  • Expected Chemical Shifts (δ, ppm) - Approximate:

    • ¹H NMR (in CDCl₃): δ 8.0-8.2 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 3.8-4.2 (m, 4H, oxazepane -CH₂-O- and -CH₂-N-), 3.2-3.6 (m, 4H, other oxazepane protons).

    • ¹³C NMR (in CDCl₃): δ 155-160 (C-F, doublet), 140-150 (aromatic carbons), 115-130 (aromatic carbons), 65-75 (oxazepane C-O), 50-60 (oxazepane C-N).

    • ¹⁹F NMR (in CDCl₃): δ -110 to -130 (relative to CFCl₃).

Part II: Purification Protocols

The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is an ideal technique for obtaining high-purity crystalline material, particularly when the crude product is already of moderate purity (>80%). Nitroaromatic compounds often exhibit good crystallization properties.[10]

Rationale for Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. A solvent screen is the first step. Given the polarity of the molecule, polar protic solvents like ethanol or isopropanol, or solvent mixtures like ethyl acetate/hexanes, are good starting points.[10]

Protocol 4: Purification by Recrystallization

  • Solvent Screening: In separate test tubes, test the solubility of a few milligrams of the crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water). Identify a solvent that requires heating to dissolve the compound and forms a precipitate upon cooling.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography provides a more robust separation based on the differential adsorption of components to a stationary phase.

G start Crude Material slurry Adsorb onto Silica Gel (Slurry Method) start->slurry load Load Sample Slurry onto Column slurry->load column_prep Pack Silica Gel Column in Mobile Phase column_prep->load elute Elute with Mobile Phase Gradient (e.g., Hexane -> Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product caption Fig 2. Workflow for flash column chromatography.

Caption: Workflow for flash column chromatography.

Protocol 5: Purification by Flash Chromatography

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ('dry loading'). Carefully add the sample powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity according to the TLC analysis. Apply positive pressure (air or nitrogen) to achieve a fast flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]

  • Memorial University. (n.d.). Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2012). Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. Journal of Chemical and Pharmaceutical Research, 4(9), 4344-4353.
  • Lee, D., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 29(5), 1083. Retrieved from [Link]

  • Gillard, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-228. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • Iwaki, H., et al. (1983). Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Agricultural and Biological Chemistry, 47(10), 2379-2387.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. Retrieved from [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 76. Retrieved from [Link]

  • LGT, et al. (2018). Structural reassignment of a dibenz[b,f][4][10]oxazepin-11(10H)-one with potent antigiardial activity. Tetrahedron Letters, 59(31), 3043-3046.

  • ResearchGate. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatograms for the determination of (a) p-nitrophenol.... Retrieved from [Link]

  • Al-Jumaili, A. S. H. (2024). Application of infrared and nuclear magnetic resonance spectra in studying the bacterial efficacy of some oxazepane derivatives derived from hydrazones. AIP Conference Proceedings, 3031(1).
  • Wentland, M. P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1548-1554. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. ANJS, 23(3), 25-31.
  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2023). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones.
  • Sonesson, C., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 43(13), 2491-2501.
  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Retrieved from [Link]

  • Wang, Z., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. ACS Omega, 7(37), 33457-33467. Retrieved from [Link]

  • Okaru, A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8929583. Retrieved from [Link]

  • Singh, P., et al. (2015). Development and Validation of a RP-HPLC Method for Quantitation of Oxcarbazepine in Tablet Dosage Form.
  • Bairamis, D., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations, 11(1), 16. Retrieved from [Link]

  • TIJER. (2023). METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING HPLC. TIJER, 10(7). Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Rao, J., et al. (2016). VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. International Journal of PharmTech Research, 9(3), 444-451.
  • Spectroscopy Europe. (2005). Detecting nitrofuran metabolites in animal products using LC/MS/MS. Spectroscopy Europe, 17(3). Retrieved from [Link]

  • Agilent. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Retrieved from [Link]

  • Ravisankar, P., et al. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 11(1-s), 154-169.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Retrieved from [Link]

  • Kretzschmar, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Characterization of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Abstract & Rationale 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (FNPO) represents a specific subclass of N-aryl heterocycles. While 1,4-oxazepane derivatives have been historically explored as dopamine D4 ligands and 5-HT1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (FNPO) represents a specific subclass of N-aryl heterocycles. While 1,4-oxazepane derivatives have been historically explored as dopamine D4 ligands and 5-HT1A agonists, the structural homology of the oxazepane ring to morpholine (found in the NRI reboxetine) and piperazine (found in various SSRIs) suggests significant potential as a monoamine reuptake inhibitor.

This Application Note provides a comprehensive framework for validating FNPO's activity against the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. The presence of the electron-withdrawing 2-fluoro-4-nitrophenyl moiety serves as a critical probe for exploring the electrostatic requirements of the transporter's S1 binding pocket.

Chemical Identity & Preparation

Before biological testing, the integrity of the compound must be verified. The synthesis typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway.

Synthesis Logic (SNAr)

The reaction utilizes the high reactivity of the fluorine atom para to the nitro group in 3,4-difluoronitrobenzene.

  • Reagents: 3,4-Difluoronitrobenzene (Electrophile) + 1,4-Oxazepane (Nucleophile).

  • Conditions: K₂CO₃ (Base), DMF or DMSO, 80°C.

  • Mechanism: The secondary amine of the oxazepane attacks C4 of the benzene ring, displacing the fluorine. The remaining fluorine at C2 provides the "2-fluoro" substituent in the final product relative to the amine attachment point.

Quality Control for Bioassays
  • Solubility: FNPO is lipophilic. Prepare 10 mM stock solutions in 100% DMSO.

  • Stability: The nitro group is susceptible to metabolic reduction in liver microsomes but is stable in standard binding buffers.

  • Purity Requirement: >95% by HPLC is mandatory to rule out interference from unreacted 3,4-difluoronitrobenzene, which is cytotoxic.

SynthesisFlow SM1 3,4-Difluoronitrobenzene Inter Meisenheimer Complex SM1->Inter SNAr Attack SM2 1,4-Oxazepane SM2->Inter Prod FNPO (Target) Inter->Prod -HF QC QC: HPLC >95% DMSO Solubilization Prod->QC Validation

Figure 1: Synthesis and QC workflow for FNPO generation.

In Vitro Pharmacology: Binding Assays (Ki Determination)

This section details the protocol to determine the affinity of FNPO for the transporters. This is a competition binding assay.

Materials
ComponentSERT AssayNET AssayDAT Assay
Source Tissue Rat Cortical MembranesRat Cortical MembranesRat Striatal Membranes
Radioligand [³H]-Citalopram (1 nM)[³H]-Nisoxetine (1 nM)[³H]-WIN 35,428 (1 nM)
Non-Specific Fluoxetine (10 µM)Desipramine (10 µM)GBR12909 (10 µM)
Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4
Protocol Steps
  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • In 96-well plates, add 50 µL of FNPO (concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • Add 50 µL of Radioligand.

    • Add 100 µL of Membrane suspension.

    • Incubate for 60 min at 25°C (SERT/NET) or 4°C (DAT - to prevent uptake).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Counting: Add scintillation cocktail and count in a MicroBeta counter.

  • Analysis: Calculate IC₅₀ using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

    
    
    

Functional Uptake Assays (IC₅₀)

Binding affinity does not guarantee inhibition. Functional assays measure the compound's ability to block the transport of neurotransmitters.

System Setup
  • Cell Line: HEK-293 cells stably transfected with hSERT, hNET, or hDAT.

  • Tracer: [³H]-5-HT, [³H]-Norepinephrine, or [³H]-Dopamine. Alternatively, use fluorescent substrate kits (e.g., Molecular Devices Neurotransmitter Uptake Assay) for high-throughput screening.

Detailed Protocol (Radiometric)
  • Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates 24h prior.

  • Pre-incubation: Remove media. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add 50 µL of FNPO (diluted in KRH) and incubate for 10 min at 37°C.

    • Note: Ensure DMSO concentration < 0.1% to avoid membrane disruption.

  • Uptake: Add 50 µL of [³H]-Neurotransmitter (final conc. 20-50 nM). Incubate for 10 min.

  • Stop: Aspirate solution and wash 3x with ice-cold buffer.

  • Lysis: Add 100 µL of 1% SDS or 0.1 N NaOH to lyse cells.

  • Quantification: Transfer lysate to scintillation vials and count.

Data Interpretation
  • Potent Inhibitor: IC₅₀ < 100 nM.

  • Moderate Inhibitor: IC₅₀ 100 nM – 1 µM.

  • Weak/Inactive: IC₅₀ > 1 µM.

Critical Control: The 2-fluoro-4-nitrophenyl group is electron-deficient. Verify that the compound does not act as a substrate (releaser) by performing a "pre-load" assay (load cells with radioligand first, then add compound and measure efflux).

AssayWorkflow cluster_0 Primary Screening (Single Conc) cluster_1 Secondary Profiling (Dose-Response) Step1 FNPO @ 10 µM Step2 Radioligand Binding (% Displacement) Step1->Step2 Decision >50% Inhibition? Step2->Decision Ki Ki Determination (Affinity) Decision->Ki Yes Stop Discard/Redesign Decision->Stop No IC50 Functional Uptake (Efficacy) Ki->IC50 Selectivity Selectivity Panel (vs. 5-HT1A, D2) IC50->Selectivity

Figure 2: Screening cascade for characterizing FNPO activity.

Safety & ADME Considerations

The specific "2-Fluoro-4-nitrophenyl" moiety raises specific ADME flags that must be addressed early in development.

  • Nitro-Reduction: The nitro group (-NO₂) is a metabolic handle. Under hypoxic conditions or via specific reductases, it can be reduced to an aniline (-NH₂).

    • Protocol: Incubate FNPO with human liver microsomes + NADPH. Monitor for the mass shift (M-30 or M-32 depending on the reduction path) via LC-MS/MS.

  • Genotoxicity: Nitroaromatics are often flagged in the Ames test.

    • Requirement: Perform an in silico Derek Nexus prediction or a mini-Ames test before scaling up for animal studies.

  • hERG Inhibition: Many lipophilic amines block the hERG potassium channel.

    • Protocol: Automated patch-clamp (QPatch) at 1 µM and 10 µM.

References

  • Synthesis & Scaffold

    • BenchChem.[1] (2025).[1][2][3][4] "Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives." Link

    • BindingDB. "1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]azepane Entry."[5] Link

  • Assay Protocols

    • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols for SERT, NET, and DAT." Link

    • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.
  • Related Patent Literature

    • Takeda Pharmaceutical Co. (2012).[6] "WO2012046882A1: 1,4-oxazepane derivatives as monoamine reuptake inhibitors." Link

Sources

Method

Application of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane in the Development of Antipsychotic Agents: A Guide to Synthesis and Preclinical Evaluation

Introduction: The Imperative for Novel Scaffolds in Antipsychotic Drug Discovery The treatment of schizophrenia and related psychotic disorders has been significantly advanced by the advent of atypical antipsychotics. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Scaffolds in Antipsychotic Drug Discovery

The treatment of schizophrenia and related psychotic disorders has been significantly advanced by the advent of atypical antipsychotics. These agents typically exhibit a pharmacological profile characterized by antagonism at dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.[1][2] However, significant unmet medical needs remain, including inadequate efficacy for cognitive deficits and a range of metabolic side effects. This necessitates the exploration of novel chemical scaffolds that can offer improved therapeutic profiles.

The 1,4-oxazepane ring system is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can be exploited for diverse biological targets.[2][3] This document outlines a prospective application of 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane as a starting material for the synthesis of a novel library of potential antipsychotic agents. We provide a detailed synthetic workflow, followed by comprehensive protocols for in vitro and in vivo pharmacological evaluation.

Synthetic Strategy: From Starting Material to a Library of Novel Sulfonamides

The proposed synthetic strategy leverages the reactivity of the nitro and fluoro substituents on the phenyl ring of 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane. The core of this strategy is the reduction of the nitro group to a primary amine, which then serves as a versatile handle for the introduction of various functionalities. Here, we focus on the synthesis of a library of sulfonamide derivatives, a functional group present in a number of centrally active compounds.

G A 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Starting Material) B Reduction of Nitro Group A->B e.g., H2, Pd/C or Fe/HCl C 4-(4-Amino-2-fluorophenyl)-1,4-oxazepane (Key Intermediate) B->C D Sulfonylation with various R-SO2Cl C->D E Library of Novel N-(3-Fluoro-4-(1,4-oxazepan-4-yl)phenyl)alkane/arenesulfonamides (Target Compounds) D->E G cluster_0 In Vitro Evaluation A Synthesized Compound Library B Primary Screening: Receptor Binding Assays A->B C Dopamine D2 Receptor Binding (e.g., [3H]Spiperone) B->C D Serotonin 5-HT2A Receptor Binding (e.g., [3H]Ketanserin) B->D E Determine Ki values C->E D->E F Secondary Screening: Functional Assays E->F G D2 Receptor Functional Assay (e.g., cAMP or β-arrestin) F->G H 5-HT2A Receptor Functional Assay (e.g., Calcium Flux) F->H I Determine IC50/EC50 and Mode of Action (Agonist/Antagonist) G->I H->I J Lead Compound Selection I->J G cluster_1 In Vivo Evaluation A Lead Compound(s) B Assessment of Extrapyramidal Side Effects A->B D Assessment of Antipsychotic-like Activity A->D F Assessment of Cognitive Effects A->F C Haloperidol-Induced Catalepsy (Rats/Mice) B->C H Pharmacokinetic Profiling E Amphetamine-Induced Stereotypy (Mice/Rats) D->E G Novel Object Recognition Test (Rats/Mice) F->G I Comprehensive Efficacy and Safety Profile H->I

Sources

Application

Scalable synthesis of functionalized 1,4-oxazepanes for pharmaceutical research.

Executive Summary The 1,4-oxazepane scaffold represents a privileged pharmacophore in modern drug discovery, offering unique conformational properties that bridge the gap between flexible acyclic amines and rigid morphol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold represents a privileged pharmacophore in modern drug discovery, offering unique conformational properties that bridge the gap between flexible acyclic amines and rigid morpholines. Despite their utility in kinase inhibitors, GPCR modulators, and peptidomimetics, their adoption has been historically limited by the entropic difficulty of forming seven-membered rings.

This Application Note provides two distinct, field-validated protocols for the synthesis of functionalized 1,4-oxazepanes:

  • Protocol A (Discovery Phase): A high-throughput compatible method using SnAP reagents for rapid library generation.

  • Protocol B (Development Phase): A scalable, stereocontrolled route utilizing the Chiral Pool (amino acid derivatives) for multigram-to-kilogram synthesis.

Strategic Analysis: The 7-Membered Ring Challenge

Synthesis of 1,4-oxazepanes is governed by the competition between enthalpic strain (transannular interactions) and entropic probability (chain end encounters).

Parameter5/6-Membered Rings1,4-Oxazepanes (7-Membered)Synthetic Implication
Entropic Factor High (Favored)Low (Disfavored)High dilution or template effects often required.
Enthalpic Strain Low (Chair/Envelope)Moderate (Twist-Chair)Transannular H-interactions can hinder cyclization.
Stereocontrol Well-establishedChallengingPre-installing chirality (Chiral Pool) is superior to post-cyclization resolution.
Pharmacological Relevance

The 1,4-oxazepane core serves as a bioisostere for homopiperazines and morpholines. Key applications include:

  • Orexin Receptor Antagonists: Modulation of the diazepane/oxazepane core improves metabolic stability.

  • Kinase Inhibitors: The 7-membered ring projects substituents into unique vectors within the ATP-binding pocket, distinct from flat aromatic systems.

Protocol A: Rapid Library Generation via SnAP Reagents

Objective: Rapid synthesis of diverse, C-substituted 1,4-oxazepanes from aldehydes. Mechanism: Tin Amine Protocol (SnAP) involving imine formation followed by Cu-mediated radical cyclization.

Mechanistic Workflow

This protocol utilizes SnAP-OA (Oxazepane) reagents.[1] The process decouples the C-N bond formation (imine condensation) from the C-C bond formation (radical cyclization), bypassing the entropic penalty of direct ring closure.

SnAP_Workflow cluster_conditions Critical Parameters Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine Condensation (MS 4Å, DCM) SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Radical α-Amino Radical Imine->Radical Cu(OTf)2 Oxidative cleavage C-Sn Product 1,4-Oxazepane Radical->Product 6-exo-trig Cyclization Note1 Stoichiometry: 1.0 equiv Aldehyde 1.0 equiv SnAP Note2 Catalyst: Cu(OTf)2 (1.0 eq) 2,6-Lutidine

Figure 1: Mechanistic flow of SnAP reagent cyclization. The radical pathway allows access to medium-sized rings under mild conditions.

Experimental Procedure (Discovery Scale)

Scale: 0.5 mmol (Library Format)

  • Imine Formation:

    • To a vial containing the aldehyde (0.50 mmol, 1.0 equiv) in CH₂Cl₂ (2.5 mL), add the SnAP-OA reagent (0.50 mmol, 1.0 equiv) and activated 4Å Molecular Sieves (~100 mg).

    • Stir at room temperature for 2–12 hours.

    • Checkpoint: Verify imine formation by ¹H NMR (disappearance of aldehyde CHO peak).

    • Filter through a plug of Celite to remove sieves; concentrate in vacuo.

  • Cyclization:

    • Resuspend the crude imine in CH₂Cl₂/HFIP (4:1 ratio, 5 mL). Note: HFIP (Hexafluoroisopropanol) is critical for stabilizing the radical cation intermediate.

    • Add 2,6-lutidine (0.50 mmol, 1.0 equiv) followed by Cu(OTf)₂ (0.50 mmol, 1.0 equiv).

    • Stir at room temperature for 12–16 hours.

    • Quench: Add 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 minutes (turns deep blue).

  • Workup & Purification:

    • Extract with CH₂Cl₂ (3 x 5 mL). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (typically MeOH/DCM gradient).

Author's Note: While stoichiometric Copper is used here, this is preferred in discovery for reliability. Catalytic variants exist but require careful optimization of oxidants.

Protocol B: Scalable Manufacturing via Chiral Pool

Objective: Stereoselective, multi-gram synthesis of functionalized 1,4-oxazepanes. Strategy: Intramolecular cyclization of amino-acid derived precursors. This method leverages the "Chiral Pool" (Serine/Threonine) to set stereocenters before ring formation.

Retrosynthetic Logic

Direct cyclization of 7-membered rings is difficult. We utilize a Reduction-Cyclization strategy where a linear precursor is pre-organized, or a Ring Expansion/Opening of activated aziridines/epoxides. The most robust scalable route involves the Reductive Etherification or Nucleophilic Displacement on a Serine backbone.

Chiral_Pool_Route Start L-Serine Methyl Ester (Chiral Pool) Step1 N-Alkylation / Protection (Formation of acyclic precursor) Start->Step1 Reductive Amination with R-CHO Note Key Advantage: Stereocenter is preserved from starting material. Start->Note Step2 Functionalization of OH (Activation as Leaving Group) Step1->Step2 Chloroacetyl chloride or Epoxide opening Step3 Intramolecular Cyclization (Base-mediated) Step2->Step3 NaH or KOtBu (Dilution controlled) Final (S)-Functionalized 1,4-Oxazepane Step3->Final

Figure 2: Chiral pool strategy utilizing L-Serine as a scaffold for stereodefined 1,4-oxazepanes.

Experimental Procedure (Scalable Protocol)

Target: (S)-4-Benzyl-1,4-oxazepan-2-one (can be reduced to oxazepane). Scale: 10.0 g (Input)

  • Step 1: Reductive Amination (N-Benzylation)

    • Charge L-Serine methyl ester HCl (10.0 g, 64 mmol) and benzaldehyde (6.8 g, 64 mmol) in MeOH (100 mL).

    • Add Et₃N (1.0 equiv) to freebase. Stir 1h.

    • Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Result: N-Benzyl serine methyl ester. Isolate via standard extractive workup.

  • Step 2: Acylation with Chloroacetyl Chloride

    • Dissolve product from Step 1 in DCM (150 mL) and aq. Na₂CO₃ (100 mL) (Schotten-Baumann conditions).

    • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.

    • Mechanism:[2][3][4][5] Acylation occurs primarily at the Nitrogen (amide formation) and potentially Oxygen (ester). Mild hydrolysis cleaves the unstable ester, leaving the N-(2-chloroacetyl)-N-benzyl-serine methyl ester .

  • Step 3: Intramolecular Cyclization (The Critical Step)

    • Dissolve the chloro-amide intermediate in dry DMF (0.1 M concentration to favor intramolecular reaction).

    • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) carefully.

    • Reaction: The alkoxide formed at the serine -OH attacks the alkyl chloride.

    • Caution: Exothermic. Hydrogen gas evolution.

    • Stir at RT for 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Product: 1,4-oxazepan-3,5-dione derivative (which can be reduced with LiAlH₄ to the saturated 1,4-oxazepane).

Self-Validating Checkpoint:

  • HPLC Purity: The cyclized product will show a significant shift in retention time compared to the acyclic precursor.

  • Chiral HPLC: Compare with racemic standard to ensure <1% racemization occurred during the NaH step.

Comparative Data & Troubleshooting

Yield & Scalability Matrix
FeatureSnAP Protocol (Method A)Chiral Pool Protocol (Method B)
Primary Use Library Generation (mg scale)Manufacturing (g to kg scale)
Atom Economy Low (Stoichiometric Sn/Cu waste)High (Standard reagents)
Stereocontrol Dependent on chiral aldehydeExcellent (From Amino Acid)
Cost Driver SnAP Reagent (

$)
L-Serine ($)
Purification Requires removal of Tin residuesStandard Crystallization/Distillation
Troubleshooting Guide

Issue 1: Incomplete Cyclization (Method B)

  • Cause: Concentration too high (intermolecular polymerization) or wet solvent.

  • Solution: Ensure DMF is anhydrous (<50 ppm H₂O). Run reaction at high dilution (0.05 M).

Issue 2: Tin Contamination (Method A)

  • Cause: Lipophilic tin byproducts co-eluting.

  • Solution: Treat crude reaction with aqueous KF (Potassium Fluoride) and filter the resulting polymeric tin fluoride solids before chromatography.

Issue 3: Racemization

  • Cause: High temperature during base treatment (Method B).

  • Solution: Keep NaH addition at 0°C. Alternatively, use KOtBu in THF at -20°C.

References

  • SnAP Reagents for Medium Rings: Vo, C.-V. T., Luescher, M. U., & Bode, J. W. (2014).[5][6] SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes.[1][6] Nature Chemistry, 6, 310–314.[6] Link

  • Chiral Pool Synthesis (Serratin Context): De Vleeschouwer, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors.[7][8] The Journal of Organic Chemistry, 82(12), 6210–6222.[8] Link[8]

  • Epoxide Opening Strategy: Ghorai, M. K., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences.[2] Organic & Biomolecular Chemistry, 9, 8042-8050. Link

  • Pharmacological Relevance: Shankaran, K., et al. (2010). Synthesis and biological evaluation of oxazepane, diazepane, and thiazepane derivatives as nitric oxide synthase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to optimize the yield of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane synthesis?

Technical Support Center: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Synthesis Case ID: OPT-SNAR-34DFNB Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Logic User Query: How do I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Synthesis

Case ID: OPT-SNAR-34DFNB Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

User Query: How do I maximize the yield of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane?

Technical Diagnosis: The synthesis involves a Nucleophilic Aromatic Substitution (


) reaction between 3,4-difluoronitrobenzene  (electrophile) and 1,4-oxazepane  (nucleophile). The reaction is driven by the strong electron-withdrawing nature of the nitro group, which activates the para-fluorine position (C4) for displacement.

Critical Success Factors:

  • Regioselectivity: Ensuring attack occurs exclusively at the C4-fluorine (para to

    
    ) rather than the C3-fluorine.
    
  • HF Scavenging: Efficient removal of the hydrofluoric acid byproduct to prevent amine salt formation.

  • Solvent Polarity: Stabilizing the Meisenheimer complex intermediate.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and critical control points for optimization.

SNAr_Pathway cluster_conditions Optimization Parameters SM1 3,4-Difluoronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex  Attack at C4 (Para)   SM2 1,4-Oxazepane (Nucleophile) SM2->Complex  Attack at C4 (Para)   Product 4-(2-Fluoro-4-nitrophenyl)- 1,4-oxazepane (Target) Complex->Product  Elimination of F-   Byproduct HF / Salt (Must be scavenged) Complex->Byproduct Param1 Base: DIPEA or K2CO3 Param2 Solvent: MeCN or DMSO Param3 Temp: 60-80°C

Caption: Mechanistic flow of the SNAr reaction showing the critical transition from reagents to the para-substituted product via the Meisenheimer complex.

Troubleshooting Guide (Q&A)

Q1: My yield is stuck at ~60%. How do I push conversion to >90%?

Diagnosis: Incomplete conversion is often due to the equilibrium stalling or protonation of the nucleophile by the generated HF. Solution:

  • Stoichiometry: Increase the nucleophile (1,4-oxazepane) to 1.2 – 1.5 equivalents .

  • Base Selection: Ensure you are using a base that effectively neutralizes HF without reacting with the substrate.

    • Recommendation: Use DIPEA (Diisopropylethylamine) (2.0 eq) or

      
        (2.0 eq). DIPEA is homogeneous and often faster, while 
      
      
      
      is cheaper but requires vigorous stirring.
  • Concentration:

    
     reactions are second-order. Increasing concentration (e.g., from 0.1 M to 0.5 M) significantly increases the rate.
    
Q2: I am seeing a side product (~5-10%). Is it the ortho-isomer?

Diagnosis: While the para-position is highly activated, high temperatures (>100°C) or very strong bases can promote attack at the meta-position (C3, ortho to the nitro group) or bis-substitution. Solution:

  • Temperature Control: Lower the reaction temperature to 60–75°C . The activation energy difference between para and meta attack is sufficient to control regioselectivity at moderate temperatures [1].

  • Solvent Switch: If using DMF or DMSO (which accelerate all

    
     reactions), switch to Acetonitrile (MeCN)  or Ethanol (EtOH) . These solvents are less aggressive and can improve selectivity, though reaction times may increase [2].
    
Q3: The reaction mixture turns black/tarry. What is happening?

Diagnosis: Thermal decomposition or polymerization, likely due to oxidative degradation of the amine or nitro-arene at high temperatures. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Amines can oxidize at high temperatures.

  • Avoid Strong Exotherms: If scaling up, add the amine slowly to the nitroarene solution to manage heat generation.

Q4: The product is oiling out or difficult to crystallize.

Diagnosis: The product is likely lipophilic, and residual solvents (DMF/DMSO) are preventing crystallization. Solution:

  • Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate or DCM. Wash the organic layer thoroughly with water (3x) to remove polar solvents.

  • Recrystallization: Try a solvent system of EtOH/Water or Isopropanol/Heptane . The product should be a yellow/orange solid.

Optimized Experimental Protocols

Method A: Standard Batch Synthesis (High Purity)

Best for gram-scale synthesis where purity is the priority.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charge: Add 3,4-difluoronitrobenzene (1.0 eq, e.g., 1.59 g, 10 mmol) and Acetonitrile (20 mL, 0.5 M).

  • Base: Add

    
      (2.0 eq, 2.76 g) or DIPEA  (2.0 eq, 3.5 mL).
    
  • Addition: Add 1,4-oxazepane (1.1 eq, 1.11 g) dropwise over 5 minutes.

  • Reaction: Heat to 70°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Recrystallize from hot Ethanol or purify via silica flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Method B: Flow Chemistry (High Throughput)

Best for scale-up and safety, minimizing contact with the nitro-arene.

Based on protocols for similar Linezolid intermediates [2].

ParameterSetting
Reactor Volume 10 mL (PFA coil)
Temperature 100°C (Pressurized)
Pressure 100 psi (Back Pressure Regulator)
Solvent Ethanol or Acetonitrile
Residence Time 10 – 20 minutes
Stream A 3,4-Difluoronitrobenzene (0.5 M)
Stream B 1,4-Oxazepane (0.6 M) + DIPEA (1.0 M)

Procedure: Pump Stream A and Stream B at a 1:1 ratio into the heated coil. Collect the output, quench with water, and filter the precipitated solid. This method often yields >90% conversion with minimal impurities due to precise thermal control.

Comparative Data: Solvent & Base Effects

The following table summarizes expected outcomes based on


 mechanistic principles applied to this substrate class.
SolventBaseTemp (°C)Time (h)Yield (%)Comments
DMSO DIPEA80195%Fast, but difficult workup (DMSO removal).
DMF

80292%Good yield, heterogeneous base requires stirring.
MeCN DIPEA70588%Recommended balance of rate and purity.
EtOH TEA78 (Reflux)882%Greenest option; product may precipitate directly.
THF DIPEA66 (Reflux)12+60%Too slow; reflux temp is too low for optimal rate.

References

  • Vapourtec Application Note. "Aromatic Substitution | Flow Reactions." Vapourtec Ltd. Accessed February 16, 2026. [Link]

  • Rao, Z. X., et al. (2017). "Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions." ResearchGate.[1] Accessed February 16, 2026. [Link]

Sources

Optimization

Identifying and minimizing byproducts in 1,4-oxazepane synthesis.

Welcome to the technical support center for 1,4-oxazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-oxazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic scaffold. The seven-membered 1,4-oxazepane ring is a key structural motif in numerous pharmacologically active compounds.[1] However, its synthesis is often challenging due to unfavorable ring-closing kinetics and thermodynamics, which can lead to the formation of significant byproducts.[2]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic strategies.

Common Synthetic Strategies: An Overview

A foundational understanding of the common routes to 1,4-oxazepanes is crucial for effective troubleshooting. Key strategies include:

  • Intramolecular Cyclization: This is a prevalent approach involving the cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms. Methods include intramolecular Williamson ether synthesis, reductive amination, and cyclization of alkenols or alkynols.[1][3]

  • Ring Expansion: A notable example is the Baeyer-Villiger ring-expansion of a corresponding N-Boc-4-piperidone, which yields a 1,4-oxazepan-7-one core.[4]

  • Multi-step Synthesis from Acyclic Precursors: A well-established route involves a four-step sequence starting from diethanolamine, which is highly adaptable for creating diverse N-substituted analogs.[5]

  • Modern Catalytic Methods: Newer routes, such as those starting from N-propargylamines or employing tandem C-N coupling/C-H carbonylation, offer high atom economy and novel pathways to these scaffolds.[6][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My primary reaction product is an open-chain precursor or starting material, with very low yield of the desired 1,4-oxazepane. What's causing this incomplete cyclization?

Answer:

An incomplete or sluggish reaction is a frequent hurdle in the synthesis of medium-sized rings like 1,4-oxazepanes.[8] The activation energy for the 7-membered ring closure is often high due to entropic factors and potential transannular strain.[2]

Potential Causes & Recommended Solutions:

  • Insufficient Activation/Poor Leaving Group: The intramolecular nucleophilic attack requires a sufficiently activated electrophile and a good leaving group.

    • Causality: If your strategy involves, for example, the cyclization of an amino alcohol, the hydroxyl group must be converted into a better leaving group (e.g., tosylate, mesylate, or halide). An inefficient conversion will stall the reaction.

    • Solution: Ensure the activation step (e.g., tosylation) goes to completion by monitoring with TLC or LC-MS. Consider using a more reactive activating agent if necessary.

  • Low Nucleophilicity of the Amine: The nitrogen's ability to act as a nucleophile is critical. Certain protecting groups or substituents can diminish this reactivity.

    • Causality: An N-Boc group, for example, can sometimes render the amine insufficiently nucleophilic to participate in the ring-closing step, leading to no product.[2]

    • Solution: If you suspect low nucleophilicity, consider switching to a protecting group that is less electron-withdrawing, such as a benzyl (Bn) or p-methoxybenzyl (PMB) group.[9]

  • Unfavorable Reaction Kinetics: Standard reaction conditions may not provide enough energy to overcome the activation barrier for cyclization.

    • Causality: The formation of a seven-membered ring is often less favorable than analogous five- or six-membered ring closures.[2]

    • Solution:

      • Increase Temperature: Carefully increase the reaction temperature. Monitor for byproduct formation, as higher temperatures can also promote decomposition.[10]

      • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[10]

      • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high-dilution conditions (e.g., slow addition of the substrate to a large volume of refluxing solvent).

Question 2: I'm observing a significant byproduct with double the mass of my expected product. What is it and how can I prevent it?

Answer:

The formation of a product with approximately double the mass of the desired 1,4-oxazepane strongly suggests intermolecular dimerization. This occurs when one linear precursor molecule reacts with another, instead of cyclizing with itself.

Causality & Prevention Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation P High MW Byproduct Detected (Approx. 2x Expected Mass) C Reaction favors Intermolecular Pathway P->C Indicates S1 Implement High-Dilution Conditions C->S1 Mitigate by S2 Use a Phase-Transfer Catalyst C->S2 Mitigate by S3 Anchor to a Solid Support C->S3 Mitigate by

Caption: Troubleshooting workflow for dimerization.

Recommended Solutions:

  • High-Dilution Principle: This is the most common and effective method to promote intramolecular reactions.

    • Mechanism: By keeping the concentration of the reactant low, the probability of one end of a molecule finding its other end (intramolecular) becomes much higher than the probability of it finding another molecule (intermolecular).

    • Protocol: Prepare a solution of your linear precursor. In a separate flask, bring a large volume of the appropriate solvent to reflux. Using a syringe pump, add the precursor solution dropwise to the refluxing solvent over several hours (e.g., 8-12 hours). Continue to reflux for a few hours after the addition is complete.

  • Solid-Phase Synthesis: Attaching the precursor to a solid support (resin) can enforce a "pseudo-dilution" effect.[5]

    • Mechanism: The reactive sites are physically isolated from each other on the polymer bead, which strongly favors intramolecular cyclization. The desired product is then cleaved from the resin in the final step.

    • Application: This is particularly powerful for generating libraries of 1,4-oxazepane analogs.[5]

Question 3: My reaction is messy, with multiple spots on TLC. How do I identify the likely side-products and adjust my conditions?

Answer:

A complex reaction mixture often points to issues with reaction conditions (e.g., temperature, pH, choice of reagents) or the stability of the starting materials or product.

Common Side Reactions and Mitigation Strategies:

Observed Issue Potential Byproduct/Cause Causality Recommended Solution
Multiple Products from Sulfonylation Di-sulfonylation of a primary amineThe primary amine is doubly acylated by the sulfonyl chloride.Control the stoichiometry by adding the sulfonyl chloride slowly (1.0 eq) at a low temperature (0 °C).[3]
Complex mixture with specific substituents Rearrangement or decomposition productsCertain substituents can lead to unexpected pathways. For example, a methoxy group at the meta position of a phenyl ring has been reported to result in a complex mixture in certain benzoxazepine syntheses.[2]Re-evaluate the synthetic route for substrates with sensitive functional groups. Consider using protecting groups for other nucleophilic sites (e.g., protecting a hydroxyl as a silyl ether).[3]
Tar-like consistency / Baseline on TLC Polymerization or decompositionStrong acids (e.g., concentrated H₂SO₄) and high temperatures can cause the starting material or product to degrade or polymerize.[10]Use a milder dehydrating or cyclization agent (e.g., PPA, TFAA). Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[10]

Analytical Approach to Identification:

  • LC-MS Analysis: This is the most powerful tool. The mass-to-charge ratio will help you identify the molecular weights of the byproducts, allowing you to hypothesize their structures (e.g., dimer, dehydrated product, fragmented precursor).

  • NMR Spectroscopy: If a major byproduct can be isolated via column chromatography, ¹H and ¹³C NMR will be crucial for definitive structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the best general purification strategies for 1,4-oxazepanes? A1: Purification is highly dependent on the specific derivative. However, a general approach is as follows:

  • Aqueous Workup: Quench the reaction (e.g., with saturated aqueous NH₄Cl or NaHCO₃) and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.[2][5]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Column Chromatography: This is the most common method for purification. Use silica gel with a gradient of ethyl acetate in hexanes or another suitable solvent system as determined by TLC analysis.[4]

Q2: I'm performing a Baeyer-Villiger ring expansion to get to a 1,4-oxazepan-7-one. What are the common pitfalls? A2: The Baeyer-Villiger oxidation is a robust reaction but requires care.

  • Reagent Purity: Use fresh m-CPBA or OXONE®, as the oxidizing power degrades over time.

  • Temperature Control: The reaction can be exothermic. Maintain the recommended temperature to avoid side reactions.

  • Workup: Ensure you quench any remaining peroxide during the workup, typically with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

Q3: Can N-substituents significantly impact the success of the cyclization? A3: Absolutely. The choice of the N-substituent has a profound impact.

  • Steric Hindrance: Bulky N-substituents can sterically hinder the ring-closing step.

  • Electronic Effects: As mentioned, electron-withdrawing groups like Boc can reduce the amine's nucleophilicity.[2] In contrast, groups like N-allyl or N-phenyl have been shown to be effective.[2][9] An N-methyl group, while small, has been reported to give poor yields and low enantioselectivity in some asymmetric syntheses.[2] Careful selection based on literature precedent is key.

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization via Williamson Ether Synthesis

This protocol is a representative example for cyclizing a linear precursor containing a terminal halide and an amine.

  • Preparation: Dissolve the amino-halide precursor (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile to a final concentration of 0.01 M (high dilution is key).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq). Cs₂CO₃ is often more effective due to the cesium effect, which promotes intramolecular reactions.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter off the base and concentrate the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica gel column chromatography.

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Purification A Dissolve Precursor (0.01 M) B Add Base (e.g., Cs₂CO₃) A->B C Heat (80-100 °C) & Monitor B->C D Workup (Filter, Extract) C->D E Column Chromatography D->E

Caption: Workflow for intramolecular cyclization.

References

  • Benchchem. Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols.
  • ResearchGate. (a) Three-step synthetic route toward 1,4-oxazepan-7-one....
  • Benchchem. troubleshooting guide for the synthesis of 1,4-oxazepane derivatives.
  • PMC. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • RSC Publishing. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.
  • ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes.
  • ResearchGate. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
  • Benchchem. minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020-09-30).
  • Benchchem. Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.

Sources

Troubleshooting

Advanced purification techniques for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Topic: Advanced Purification Techniques for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Content Type: Technical Support Center (Tier 3 Engineering Support) Case Reference: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Techniques for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Content Type: Technical Support Center (Tier 3 Engineering Support)

Case Reference: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Intermediate Code: OXZ-F-NO2) Support Level: Tier 3 (Process Chemistry & Optimization) Status: Active

Executive Summary & Chemical Context

This guide addresses the purification of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane , typically synthesized via Nucleophilic Aromatic Substitution (


) of 3,4-difluoronitrobenzene with 1,4-oxazepane.

The Purification Paradox: The target molecule combines a lipophilic, electron-deficient aryl ring with a polar, saturated heterocycle.

  • Impurity A (Electrophile): 3,4-Difluoronitrobenzene (Non-polar, non-basic).

  • Impurity B (Nucleophile): 1,4-Oxazepane (Polar, basic, pKa ~10).

  • The Challenge: The product's nitrogen lone pair is delocalized into the nitro-aryl system, significantly reducing its basicity compared to Impurity B, but increasing its polarity compared to Impurity A.

Critical Workflow: The Purification Decision Tree

Before attempting chromatography, verify your crude profile against this logic flow.

PurificationLogic Start Crude Reaction Mixture (Post-Quench) CheckAmine Check: Excess 1,4-Oxazepane? Start->CheckAmine AcidWash Protocol A: Acidic Scavenge (Dilute HCl Wash) CheckAmine->AcidWash Yes (Basic Impurity) CheckNitro Check: Residual Nitrobenzene? CheckAmine->CheckNitro No AcidWash->CheckNitro Cryst Protocol B: Recrystallization (EtOH/H2O) CheckNitro->Cryst Yes (Non-polar Impurity) Column Protocol C: Flash Chromatography (DCM/MeOH) CheckNitro->Column Trace/Oiling Out CheckPurity Purity > 98%? Cryst->CheckPurity CheckPurity->Column No (Mixed Fractions) Final Final Product (Yellow Solid) CheckPurity->Final Yes Column->CheckPurity

Figure 1: Strategic decision tree for isolating N-aryl oxazepanes. Note that acid washing removes the starting amine, while recrystallization targets the starting nitrobenzene.

Troubleshooting Guides (Symptom-Based)

Issue 1: "I cannot separate the starting nitrobenzene from my product."

Diagnosis: Co-elution on Silica. Both the starting material (3,4-difluoronitrobenzene) and the product are yellow/orange and relatively non-polar compared to the amine. On standard silica (Hexane/EtOAc), their


 values often overlap (

).

Solution: Chemical Scavenging (The "Derivatization" Trick) If recrystallization fails, do not run a larger column. Instead, modify the impurity.

  • Add Scavenger: Add 0.5 equivalents of a highly polar amine (e.g., N,N-dimethylamine or morpholine) to the crude mixture.

  • Heat: Stir at 50°C for 1 hour. This forces the unreacted 3,4-difluoronitrobenzene to react with the scavenger.

  • Result: The impurity converts to a highly polar adduct (e.g., 4-(dimethylamino)-2-fluoronitrobenzene).

  • Separation: The new impurity will stick to the baseline or require high polarity to elute, creating a massive

    
     between it and your target oxazepane.
    
Issue 2: "The product oils out during recrystallization."

Diagnosis: The "Lupitz" Effect. Nitro-aromatics often form supersaturated oils in pure ethanol or methanol, especially if cooled too quickly.

Protocol: Controlled Anti-Solvent Addition

  • Solvent A: Ethanol (Good solubility hot, moderate cold).

  • Solvent B: Water (Poor solubility).

  • Dissolve crude solid in minimum boiling Ethanol .

  • Remove from heat.[1] Add warm water dropwise until the solution turns slightly turbid (cloud point).

  • Add one drop of Ethanol to clear the turbidity.

  • Critical Step: Let it cool to room temperature slowly (wrap the flask in a towel to insulate). Do NOT place directly on ice.

  • Once crystals form at RT, move to

    
    .
    
Issue 3: "My compound streaks/tails on the column."

Diagnosis: Residual Basicity. While the N-aryl nitrogen is conjugated, the oxazepane ring can still exhibit weak basic interactions with acidic silanol groups on silica gel, causing peak broadening.

Solution: The "Buffered" Eluent Do not just use MeOH/DCM.

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase.
    
  • Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample. This neutralizes the active acidic sites on the silica.

Quantitative Data: Solubility & Properties

Reference data for process optimization.

Parameter1,4-Oxazepane (Start Material)4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Product)3,4-Difluoronitrobenzene (Impurity)
MW 101.15~240.2159.09
State LiquidSolid (Yellow/Orange)Liquid/Low-melt Solid
pKa (Conj.[2] Acid) ~10.0 (Basic)~1-2 (Weakly Basic/Neutral)N/A (Neutral)
LogP (Est.) -0.2 (Polar)2.5 - 3.0 (Lipophilic)2.2
HCl Wash Fate Enters Aqueous Phase Remains in Organic Phase Remains in Organic Phase
Silica Mobility Baseline (pure DCM)Mid-rangeHigh (Front runner)

Detailed Protocols

Protocol A: The "Specific" Acid Wash

Use this to remove unreacted 1,4-oxazepane without losing your product.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 1: Water (removes bulk salts/DMSO/DMF).

  • Wash 2: 0.5 M HCl (Cold).

    • Mechanism:[3] The aliphatic amine of the starting material is protonated (

      
      ) and moves to water. The N-aryl product, having its lone pair delocalized into the electron-poor nitro ring, is not basic enough to protonate significantly at this concentration.
      
  • Wash 3: Saturated

    
     (neutralizes trace acid).
    
  • Wash 4: Brine.

  • Dry over

    
    .
    
Protocol B: Recrystallization Workflow

Recryst Crude Crude Solid (Post-Workup) Dissolve Dissolve in boiling EtOH (Min. Volume) Crude->Dissolve CloudPoint Add warm H2O dropwise until turbid Dissolve->CloudPoint Clear Add 1 drop EtOH to clear CloudPoint->Clear Cool Slow Cool to RT (Insulate flask) Clear->Cool Ice Cool to 0-4°C (1 hour) Cool->Ice Filter Vacuum Filtration Wash with cold 1:1 EtOH/H2O Ice->Filter

Figure 2: Optimal recrystallization path for nitro-substituted N-aryl heterocycles.

Frequently Asked Questions (FAQ)

Q: Can I use Toluene for recrystallization? A: Yes. Nitro compounds often stack well in aromatic solvents. If EtOH/Water fails (oiling out), try dissolving in hot Toluene and adding Hexane or Heptane as the anti-solvent.

Q: The product spot on TLC is yellow. Is this normal? A: Yes. The p-nitroaniline motif acts as a chromophore. This is advantageous; you do not need UV to see the major bands, but always check UV (254 nm) for the non-colored starting materials.

Q: Why is the yield lower than expected after the acid wash? A: If you used strong acid (e.g., 6M HCl) or prolonged exposure, you might have protonated the product enough to drag some into the aqueous layer. Always back-extract the aqueous acid layer with one portion of DCM to recover any "lost" product.

References & Authority

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Oxazepane Synthesis & Properties:

    • Bierbaumer, F., et al. (2022). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv. Link

  • Purification of Basic Heterocycles:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Refer to Chapter 4 on purification of amines and nitro compounds). Link

  • Recrystallization of Nitroanilines:

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard protocols for N-aryl compound purification). Link

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 3,4-difluoronitrobenzene (potential sensitizer) and 1,4-oxazepane before handling.

Sources

Optimization

Improving the stability and shelf-life of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Product: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Document ID: TSC-OXAZ-2026-V1 Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists. Executive Summary 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Document ID: TSC-OXAZ-2026-V1 Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists.

Executive Summary

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a specialized intermediate often used in the synthesis of bioactive scaffolds. Its stability profile is governed by two competing structural motifs: the electron-withdrawing nitro-fluoro-phenyl ring and the electron-rich, cyclic tertiary amine (oxazepane).

While chemically robust under neutral conditions, this compound exhibits specific sensitivities to photo-degradation (due to the nitro-aromatic chromophore) and oxidative stress (at the tertiary amine site). This guide provides evidence-based protocols to maximize shelf-life and troubleshoot degradation issues.

Module 1: Critical Storage Specifications

Quick-reference standards for long-term banking.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of N-oxide formation and suppresses thermally induced rearrangement of the nitro group.
Light Exposure Strictly Dark (Amber vials/Foil)Nitro-aromatics are inherently photosensitive. UV/Visible light absorption leads to radical formation and darkening (photolysis).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the oxazepane ring and moisture absorption.
Container Borosilicate Glass (Type I)Avoid plastics that may leach plasticizers or allow gas permeation. PTFE-lined caps are mandatory.
Shelf-Life 24 Months (under optimal conditions)Based on accelerated stability modeling of similar N-aryl heterocycles [1].
Module 2: Degradation Pathways & Mechanisms

Understanding "Why" it degrades to prevent "How" it fails.

The stability of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is threatened by two primary pathways. Understanding these allows for targeted intervention.

1. Oxidative N-Dealkylation & N-Oxide Formation

The nitrogen atom in the oxazepane ring is a tertiary aniline. While the para-nitro group pulls electron density away, reducing basicity, the amine remains susceptible to oxidation by atmospheric oxygen or peroxides found in degrading solvents (e.g., old ethers). This forms N-oxides , which are often less soluble and can trigger further ring-opening decomposition.

2. Photochemical Nitro-Rearrangement

Upon exposure to UV light, the nitro group (


) can undergo excitation to a triplet state. In the presence of the ortho-fluorine and the amine, this can lead to complex radical cascades, resulting in the formation of nitroso intermediates and azo-dimers. This manifests macroscopically as the sample turning from yellow to deep orange or brown.
Visualizing the Degradation Cascade

DegradationPathways Parent Parent Compound 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane PhotoProd Photodegradation Products (Nitroso species, Azo dimers) Result: Darkening/Browning Parent->PhotoProd Photolysis (λ < 400nm) OxideProd N-Oxide Impurity (Polar impurity) Result: Purity Drop Parent->OxideProd N-Oxidation Light Stressor: UV/Vis Light Light->PhotoProd Oxygen Stressor: Oxygen/Peroxides Oxygen->OxideProd RingOpen Ring Cleavage (Advanced degradation) OxideProd->RingOpen Thermal elimination

Figure 1: Primary degradation pathways. Light exposure triggers chromophore breakdown, while oxygen attacks the oxazepane nitrogen.

Module 3: Troubleshooting & FAQs

Direct solutions for common laboratory observations.

Q1: My sample has turned from bright yellow to a dark orange/brown sticky solid. Is it still usable?
  • Diagnosis: This is classic photochemical degradation . The nitro group has likely undergone partial reduction or coupling.

  • Action:

    • Check purity via HPLC/LC-MS. If purity is >95%, the color change may be superficial (trace azo-impurities have high extinction coefficients).

    • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration (eluting with Hexane/Ethyl Acetate) to remove polar degradation products.

    • Prevention: Wrap all future storage vials in aluminum foil immediately after use.

Q2: I see a new peak at M+16 in my LC-MS spectrum.
  • Diagnosis: This corresponds to the addition of one oxygen atom, indicating N-oxide formation .

  • Root Cause: Storage in air or use of peroxide-containing solvents (e.g., uninhibited THF or Diethyl Ether).

  • Action:

    • Avoid ether-based solvents for storage.

    • Store the solid under Argon.

    • If the impurity is significant (>5%), reduce the N-oxide back to the parent amine using mild reducing agents like Zinc dust in acetic acid or

      
       (Triphenylphosphine) [2].
      
Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?
  • Recommendation: Avoid long-term solution storage.

  • Reasoning:

    • Methanol: Nucleophilic solvents can, over very long periods or at high heat, potentially displace the fluorine via

      
       mechanisms, although the meta relationship to the nitro group makes this slow.
      
    • DMSO: DMSO is hygroscopic and can act as an oxidant under certain conditions.

  • Protocol: If solution storage is necessary, use anhydrous Acetonitrile , store at -20°C, and use within 30 days.

Module 4: Handling & Formulation SOP

Standard Operating Procedure for maximizing stability during experiments.

Step 1: Solvent Selection
  • Preferred: Dichloromethane (DCM), Ethyl Acetate, Acetonitrile.

  • Avoid: Ethers (THF, Et2O) unless freshly distilled (peroxide risk); Alcohols (MeOH, EtOH) for long-term heating (nucleophilic risk).

Step 2: Dissolution Protocol
  • Weigh the solid quickly to minimize moisture uptake (though the compound is not highly hygroscopic, surface moisture accelerates hydrolysis).

  • Dissolve in the chosen solvent.

  • Critical: If the solution is not used immediately, sparge with Nitrogen gas for 2 minutes to remove dissolved oxygen.

Step 3: Re-sealing for Storage
  • Flush the headspace of the vial with Argon or Nitrogen.

  • Seal with a Parafilm-wrapped cap to ensure an airtight barrier.

  • Place in a secondary container (desiccator) at 4°C.

References
  • Vibrant Pharma Inc. (2024).[1] Product Specification: 1-(2-Fluoro-6-nitrophenyl)azepane. Retrieved from

  • Ossila. (2023).[2] 2-Fluoro-4-nitroaniline: Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluoro-2-nitroaniline (Structural Analog). Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Fluoro-4-nitroaniline.[3][4][5] Retrieved from

Sources

Troubleshooting

Challenges and solutions for scaling up the production of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Technical Support Center: Scale-Up & Process Chemistry Subject: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Production Ticket ID: SC-OXAZ-2024-002 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Process Chemistry Subject: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Production Ticket ID: SC-OXAZ-2024-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in scaling the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with 1,4-oxazepane. While this reaction appears straightforward on a milligram scale, kilogram-scale production introduces critical bottlenecks regarding exotherm management , fluoride salt removal , and regioselectivity .[1]

This guide synthesizes field data from analogous Linezolid intermediate productions and specific heterocycle handling protocols to provide a robust, self-validating process.

Module 1: Reaction Optimization & Regioselectivity

User Query: “We are seeing ~15% of an isomeric impurity and significant tarring when scaling from 5g to 100g. What is driving this?”

Diagnosis

The reaction utilizes 3,4-difluoronitrobenzene.[2][3] The nitro group activates the ring for nucleophilic attack.

  • Desired Pathway: Attack at C4 (para to -NO2) yields the target: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

  • Impurity Pathway: Attack at C3 (meta to -NO2) yields the regioisomer. While C4 is electronically favored, high temperatures or "hot spots" during reagent addition increase the energy available for the disfavored C3 attack.[1]

  • Tarring: This is likely thermal decomposition caused by the uncontrolled exotherm of the SNAr reaction, potentially triggering secondary reactions with the nitro group.

Technical Solution
  • Temperature Control: Maintain reaction temperature between 60°C – 75°C . Do not exceed 80°C. The activation energy difference between C4 and C3 attack is small; higher temperatures erode selectivity.

  • Base Selection: If using 1,4-oxazepane hydrochloride (commercial standard), you must use 2.2 equivalents of base (one to free the amine, one to neutralize the HF byproduct).[1]

    • Recommendation: Switch to K2CO3 (granular, milled) in Acetonitrile (MeCN) . Avoid DMSO on scale due to workup difficulty.

  • Dosing Strategy: Do not dump reagents. Add the base to the solution of the oxazepane salt first, stir for 30 mins, then add the 3,4-difluoronitrobenzene slowly as a solution to control the exotherm.

Visual Workflow: Reaction & Impurity Pathways

ReactionPathways Start Reactants: 3,4-Difluoronitrobenzene + 1,4-Oxazepane Transition Transition State (Meisenheimer Complex) Start->Transition Mixing + Heat Target TARGET (C4 Attack): 4-(2-Fluoro-4-nitrophenyl)- 1,4-oxazepane Transition->Target Kinetic Control (60-70°C) Impurity IMPURITY (C3 Attack): Regioisomer (Meta-substitution) Transition->Impurity Thermodynamic/High T (>85°C)

Caption: Kinetic competition between the desired para-substitution (C4) and the disfavored meta-substitution (C3).

Module 2: Workup & Fluoride Management

User Query: “Our reactor is clogging with solids during the reaction, and the final product contains high inorganic ash. How do we handle the waste stream?”

Diagnosis

The reaction generates Potassium Fluoride (KF) and Potassium Chloride (KCl) (if using the HCl salt) as byproducts.[1] KF is hygroscopic and can form a sticky paste in organic solvents, fouling impellers and transfer lines.[1]

Troubleshooting Protocol
  • Slurry Management:

    • Ensure your reactor has a high-torque overhead stirrer (anchor or pitch-blade), not a magnetic stir bar.

    • Dilution: Maintain a solvent volume of at least 8-10 volumes relative to the substrate to keep the slurry mobile.

  • Quench & Isolation (The "Water Crash" Method):

    • Do not filter the reaction mixture directly (slow and clogs filters).

    • Step A: Cool reaction to 20°C.

    • Step B: Add Water (15 volumes) slowly. The inorganic salts (KF, KCl, excess K2CO3) will dissolve.[1]

    • Step C: The target product, being lipophilic, will precipitate as a solid or oil out.[1]

    • Step D: If solid: Filter and wash with water. If oil: Extract with Ethyl Acetate, then wash the organic layer with saturated NaHCO3 to remove any hydrolyzed phenols.[1]

Data: Solubility Profile for Workup

ComponentSolubility in MeCN (Reaction)Solubility in Water (Workup)Fate
Product SolubleInsolublePrecipitate / Organic Layer
KF / KCl Insoluble (Slurry)Highly SolubleAqueous Waste
1,4-Oxazepane SolubleSolubleAqueous Waste (if excess)
Nitroarene SolubleInsolubleCo-precipitates (Requires Recrystallization)

Module 3: Safety & Thermal Hazards

User Query: “Are there specific safety concerns for 3,4-difluoronitrobenzene at the kilogram scale?”

Critical Safety Notice

Nitro-aromatics are high-energy compounds. 3,4-Difluoronitrobenzene is combustible and can decompose violently if heated under confinement.

  • DSC (Differential Scanning Calorimetry) Check: Before scaling >100g, run a DSC on your reaction mixture.[1] SNAr reactions are exothermic. If the reaction heat release coincides with the decomposition onset of the nitro compound, you risk a thermal runaway .

  • HF Generation:

    • While the base neutralizes HF, the reaction theoretically generates Fluoride ions.[1] In the presence of accidental acid introduction (e.g., during workup pH adjustment), Hydrogen Fluoride (HF) gas can generate.[1]

    • Control: Always keep the workup pH neutral to basic (pH > 7) . Never acidify the waste stream without specific fluoride scavenging protocols (e.g., Calcium Chloride treatment to precipitate CaF2).[1]

Module 4: Sourcing & Handling 1,4-Oxazepane

User Query: “1,4-Oxazepane is expensive and hard to source in bulk. Can we synthesize it in-house?”

Strategic Advice

Commercial 1,4-oxazepane is often sold as the hydrochloride salt to prevent polymerization and oxidation. For multi-kilo campaigns, in-house synthesis is viable but complex.

  • Synthesis Route: Cyclodehydration of 2-(2-aminoethoxy)ethanol .

    • Reagents: Requires strong acid catalysis (H2SO4) at high temperatures (>150°C) or specialized solid-acid catalysts.[1]

    • Scale-Up Risk: This cyclization often yields oligomers. Distillation is difficult due to high boiling points.

    • Recommendation: For <10kg campaigns, purchase the hydrochloride salt .[1] The cost of developing a high-purity heterocycle synthesis usually outweighs the raw material cost at this scale.

Visual Workflow: Decision Tree for Scale-Up

ScaleUpLogic Start Scale-Up Requirement (>100g) Source Source 1,4-Oxazepane Start->Source Buy Purchase HCl Salt (Rec: <10kg scale) Source->Buy Make In-House Synthesis (Rec: >10kg scale) Source->Make Reaction S_NAr Reaction (MeCN, K2CO3, 70°C) Buy->Reaction Make->Reaction Workup Workup Method Reaction->Workup Filter Direct Filtration (RISK: Clogging/HF salts) Workup->Filter Not Recommended Aqueous Aqueous Quench (Dissolve salts, precipitate product) Workup->Aqueous Recommended

Caption: Operational decision tree for sourcing materials and managing workup streams.

References

  • Vapourtec. Continuous flow synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors. (Analogous chemistry for SNAr scale-up).

  • Santa Cruz Biotechnology. 1,4-Oxazepane hydrochloride Product Data. [1][4]

  • Fisher Scientific. Safety Data Sheet: 3,4-Difluoronitrobenzene. [1]

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (General heterocycle handling).[5][6]

Sources

Optimization

Technical Guide: Catalyst Selection for the Synthesis of Fluorinated Heterocyclic Compounds

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Operational Guide for Fluorination & Fluoroalkylation of Heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Operational Guide for Fluorination & Fluoroalkylation of Heterocycles

Introduction: The Fluorine Imperative

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery.[1][2] It modulates pKa, enhances metabolic stability (blocking P450 oxidation sites), and increases lipophilicity (


) to improve membrane permeability. However, the formation of 

and

bonds remains synthetically challenging due to the high hydration energy of fluoride, the strength of the C-F bond (making reversibility difficult), and the tendency of metal-fluoride complexes to undergo non-productive pathways.

This guide moves beyond textbook theory to provide a field-tested decision framework for selecting catalysts, troubleshooting reaction failures, and optimizing yields.

Module 1: Palladium-Catalyzed Trifluoromethylation (Cross-Coupling)

Best For: Late-stage functionalization of aryl/heteroaryl chlorides and bromides. Primary Challenge: Slow transmetalation and difficult reductive elimination of the


 complex.
The Mechanism & Critical Bottlenecks

The catalytic cycle involves oxidative addition, transmetalation with a


 source (e.g., 

), and reductive elimination. The high energy barrier for

bond formation often leads to catalyst decomposition or protodehalogenation side products.

Pd_Cycle cluster_side Side Reactions Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Start->OxAdd PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar TransMet Transmetalation (TES-CF3 + CsF) PdII_Ar->TransMet Rate Limiting Step 1 Proto Ar-H PdII_Ar->Proto Protodehalogenation (if wet) PdII_CF3 L-Pd(II)-Ar(CF3) TransMet->PdII_CF3 RedElim Reductive Elimination (Product Release) PdII_CF3->RedElim Rate Limiting Step 2 RedElim->Start

Figure 1: Palladium catalytic cycle for trifluoromethylation, highlighting the critical transmetalation and reductive elimination bottlenecks.

Protocol: Buchwald-Type Trifluoromethylation

Standard Conditions:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BrettPhos (critical for aryl chlorides) or RuPhos (for hindered substrates).

  • CF3 Source:

    
     (Triethyl(trifluoromethyl)silane).
    
  • Activator:

    
     or 
    
    
    
    (must be anhydrous).
  • Solvent: Dioxane (anhydrous).

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware. KF/CsF must be spray-dried or dried under high vacuum at 150°C for 24h. Moisture is the primary killer of this reaction.

  • Glovebox/Schlenk: Load Pd precursor (2 mol%), Ligand (2-4 mol%), and Fluoride source (2 equiv) in a glovebox if possible.

  • Addition: Add aryl chloride (1 equiv) and

    
     (1.2 equiv).
    
  • Reaction: Seal and heat to 80-120°C.

  • Workup: Filter through Celite to remove Pd black; analyze via

    
     NMR (internal standard: 
    
    
    
    -trifluorotoluene).
Troubleshooting Guide
SymptomProbable CauseSolution
No Conversion Catalyst poisoning by N-heterocycle.Switch to RuPhos or AdBrettPhos (bulkier ligands prevent N-coordination). Increase temp to 140°C.
Protodehalogenation (Ar-H) Moisture in solvent/base.Re-dry CsF/KF. Ensure Dioxane is <50 ppm water.
Low Yield (<30%) Slow transmetalation.Add CsF instead of KF. Use AgF as an additive (accelerates transmetalation).
Black Precipitate (Pd Black) Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1.

Module 2: Photoredox Catalysis (Radical C-H Functionalization)

Best For: Direct C-H trifluoromethylation of electron-rich heterocycles (pyrroles, indoles, thiophenes) under mild conditions. Primary Challenge: Radical quenching by oxygen and regioselectivity control.

The Mechanism

Visible light excites a photocatalyst (


), which undergoes Single Electron Transfer (SET) with a 

source (e.g.,

or Togni reagent) to generate

radicals. These radicals add to the electron-rich heterocycle.

Photo_Cycle Light Blue LEDs (450 nm) PC Ru(bpy)3 2+ Light->PC Excitation PC_Star *Ru(bpy)3 2+ (Excited State) PC->PC_Star Radical •CF3 Radical PC_Star->Radical SET (Reduction of Source) CF3_Source CF3-I / Togni CF3_Source->Radical Adduct Radical Adduct Radical->Adduct Addition to Substrate Substrate Heterocycle (e.g., Indole) Product CF3-Heterocycle Adduct->Product Oxidation & -H+ Product->PC Regeneration

Figure 2: Photoredox cycle for radical trifluoromethylation.

Protocol: Mild C-H Trifluoromethylation

Standard Conditions:

  • Catalyst:

    
     (1-2 mol%) or Eosin Y  (Organic alternative).
    
  • Reagent:

    
     (Triflyl chloride) or Togni Reagent II.
    
  • Base:

    
     (2 equiv).
    
  • Solvent: MeCN or DMF.

  • Light Source: Blue LEDs (450-465 nm).

Troubleshooting Guide
SymptomProbable CauseSolution
Reaction Stalls Light penetration depth is low.Use a flow reactor or high-surface-area vial. Do not use round-bottom flasks for >500mg scale without strong stirring.
Byproducts (dimers) High radical concentration.Lower the light intensity or dilute the reaction (0.05 M).
Oxygen Quenching Incomplete degassing.Sparge with Argon for 15 mins before adding catalyst. Use "Freeze-Pump-Thaw" for sensitive kinetics.
Regioisomers Inherently poor selectivity.Block sensitive positions with halides (Br/I) or use bulky directing groups on the Nitrogen (for indoles).

Module 3: Copper-Mediated Oxidative Trifluoromethylation

Best For: Cost-effective, scalable trifluoromethylation of boronic acids or direct C-H activation of azoles (oxadiazoles, thiazoles). Primary Challenge: Handling the "Langlois Reagent" (


) and oxidant compatibility.
Protocol: The "Langlois" Method

Standard Conditions:

  • Catalyst:

    
     or 
    
    
    
    (catalytic or stoichiometric depending on oxidant).
  • Reagent:

    
     (Langlois Reagent) + TBHP (tert-Butyl hydroperoxide).
    
  • Solvent: DCM/Water biphasic mix or pure DMSO.

Critical Tip: This reaction proceeds via a radical mechanism.[3][4] The


 serves to activate the sulfinate.
Troubleshooting Guide
SymptomProbable CauseSolution
Explosive Peroxides TBHP accumulation.Safety: Add TBHP slowly at 0°C. Monitor peroxide levels. Use air bubbling as a safer alternative oxidant if possible.
Low Conversion pH drift.The reaction generates acid. Add a buffer or mild base (

) to maintain pH ~4-5.
Copper Residues Chelation to product.[3]Workup with EDTA or NH4OH wash to strip Cu from the heterocyclic product.

Comparative Selection Matrix

Substrate / GoalRecommended MethodCatalyst SystemKey Reference
Aryl Chloride/Bromide Cross-CouplingPd(0) + BrettPhos +

[Buchwald, 2010]
Electron-Rich Heterocycle (Indole) C-H Functionalization

+

(Photoredox)
[MacMillan, 2011]
Electron-Deficient (Pyridine) Nucleophilic Substitution

or

(No metal or Ag-mediated)
[Sanford, 2012]
Boronic Acid Oxidative Coupling

+ Langlois Reagent
[Baran, 2011]
Chiral Center (

-F)
Asymmetric CatalysisChiral Imidodiphosphoric Acid[Toste, 2013]

Frequently Asked Questions (FAQs)

Q1: Why do I see significant hydrodehalogenation (Ar-H) instead of trifluoromethylation (Ar-CF3) in Pd-catalyzed reactions? A: This indicates that the transmetalation step is slower than the


-hydride elimination or protodemetalation from the solvent.
  • Fix: Ensure your system is strictly anhydrous. Switch to a more active fluoride source like AgF or use a "pre-formed"

    
     species to transmetalate to Pd.
    

Q2: My photoredox reaction works on 50mg but fails on 5g. Why? A: The Beer-Lambert law. Light cannot penetrate deep into a large flask.

  • Fix: For scale-up (>1g), you must use a flow chemistry setup (e.g., Vapourtec or simple tubing wrapped around a light source) to maximize surface-area-to-volume ratio.

Q3: How do I remove residual Copper from my polar heterocyclic product? A: Copper loves nitrogen. Standard silica columns often fail.

  • Fix: Wash the organic layer with 10% aqueous ethylenediamine or aqueous

    
    . Alternatively, use a scavenger resin (e.g., QuadraPure™ TU) in the final filtration step.
    

Q4: Can I use "wet" solvents for nucleophilic fluorination? A: Generally, no. Fluoride (


) becomes heavily solvated by water (H-bonding), dropping its nucleophilicity by orders of magnitude.
  • Fix: Use anhydrous MeCN, Sulfolane, or DMSO. If using TBAF, use the anhydrous form (

    
    ), not the trihydrate.
    

References

  • Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010).[5][6] Science. [Link]

  • Trifluoromethylation of Heterocycles via Photoredox Catalysis Nagib, D. A., & MacMillan, D. W. (2011). Nature. [Link]

  • General Copper-Mediated Trifluoromethylation of Aryl Boronic Acids Parsons, A. T., & Buchwald, S. L. (2011). Angewandte Chemie International Edition. [Link]

  • Silver-Mediated Fluorination of Functionalized Aryl Stannanes Tang, P., Furuya, T., & Ritter, T. (2010).[5][6] Journal of the American Chemical Society. [Link]

  • Innate C-H Trifluoromethylation of Heterocycles (Langlois Reagent) Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). PNAS. [Link]

Sources

Troubleshooting

Strategies for refining reaction conditions for N-substituted 1,4-oxazepanes.

Welcome to the dedicated technical support center for the synthesis of N-substituted 1,4-oxazepanes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of N-substituted 1,4-oxazepanes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. Seven-membered heterocycles like 1,4-oxazepanes are valuable scaffolds in medicinal chemistry, yet their synthesis can present unique challenges.[1] This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to refine your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, offering practical solutions grounded in established chemical principles.

Issue 1: Low to No Product Yield

Question: My reaction to form the N-substituted 1,4-oxazepane is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a common frustration in organic synthesis, and for 1,4-oxazepanes, the issue often lies in one of several key areas: substrate reactivity, reaction conditions, or the choice of catalyst.

  • Substrate Reactivity: The nature of your starting materials is paramount. For instance, the choice of the N-substituent on the amine can dramatically influence the reaction's success. An N-methyl group has been reported to give a poor yield (30%), while a bulky N-Boc (tert-butyloxycarbonyl) protecting group may prevent the reaction entirely due to the reduced nucleophilicity of the amine.[2] Conversely, N-allyl and N-phenyl groups have been shown to produce good to high yields.[2]

  • Reaction Conditions: Optimization of reaction parameters is crucial. In some instances, heating the reaction mixture is necessary. For example, a reaction that does not proceed at 25°C may yield the desired product when heated to 45°C.[2] The choice of solvent can also be critical, with polar aprotic solvents like DMF or DMSO sometimes being necessary to facilitate the reaction, though greener alternatives should be considered when possible.[3][4]

  • Catalyst Selection: For catalyzed reactions, such as the Buchwald-Hartwig amination, the choice of catalyst and ligand is critical. The development of bidentate phosphine ligands like BINAP and DPPF has significantly improved the efficiency of coupling primary amines.[5] It may be necessary to screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.

Issue 2: Formation of Undesired Side Products

Question: I am observing the formation of significant side products in my reaction mixture, complicating purification and reducing the yield of my target N-substituted 1,4-oxazepane. How can I minimize these side reactions?

Answer: The formation of side products often points to issues with reaction selectivity or the stability of intermediates. Here are some strategies to address this:

  • Protecting Group Strategy: In the synthesis of 1,4-oxazepane-2,5-diones, N-acyl amino acids that lack a third substituent on the nitrogen may fail to cyclize correctly.[6] Employing a removable protecting group, such as a p-methoxybenzyl (PMB) group, can be an effective strategy to prevent unwanted side reactions.[2]

  • Control of Reaction Temperature: Exothermic reactions or prolonged reaction times at elevated temperatures can lead to the decomposition of starting materials, intermediates, or the final product. Careful monitoring and control of the reaction temperature are essential. Running the reaction at the lowest effective temperature can often minimize side product formation.

  • Reductive Amination Conditions: In reductive amination, the formation of over-alkylated byproducts can be a problem.[7] A stepwise procedure, where the imine is formed first and then reduced with a mild reducing agent like sodium borohydride (NaBH₄), can offer better control and reduce the formation of tertiary amines.[8]

Issue 3: Difficulty with Ring Closure

Question: I am struggling to achieve the final ring closure to form the 1,4-oxazepane ring. What factors influence this key step?

Answer: The formation of a seven-membered ring can be entropically disfavored. Success often hinges on carefully chosen reaction conditions and substrate design.

  • Intramolecular vs. Intermolecular Reactions: To favor the desired intramolecular cyclization, it is often necessary to use high dilution conditions. This minimizes the chance of intermolecular side reactions, where two different molecules react with each other.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for promoting the cyclization. For N-alkylation of indazoles, for example, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven highly effective for achieving N1 selectivity.[9] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[9]

  • Activation of Leaving Groups: For cyclizations involving nucleophilic substitution, ensuring a good leaving group on the electrophilic partner is crucial. Converting a hydroxyl group to a tosylate or mesylate, or using an alkyl halide, can significantly improve the rate of the ring-closing reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-substituted 1,4-oxazepanes?

A1: Several synthetic strategies are employed, with the choice depending on the desired substitution pattern and available starting materials. Key methods include:

  • Classical Heterocyclization: This involves the direct cyclization of open-chain precursors.[10]

  • Reductive Amination: A versatile method that involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the resulting imine.[8][11]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for synthesizing N-aryl substituted 1,4-oxazepanes.[5][12]

  • Cycloaddition Reactions: [2+5] cycloaddition reactions between Schiff bases and anhydrides can also be used to construct the 1,4-oxazepine ring system.[13]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and can significantly impact reaction outcomes. Consider the following:

  • Solubility: Ensure all reactants are sufficiently soluble at the reaction temperature.

  • Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used in N-alkylation reactions.[3][4] However, be mindful of potential side reactions and purification challenges.

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.

  • Green Chemistry: Whenever possible, consider greener solvent alternatives to minimize environmental impact.[3][12]

Q3: What analytical techniques are most useful for characterizing N-substituted 1,4-oxazepanes?

A3: A combination of spectroscopic methods is typically used to confirm the structure and purity of the synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[14][15]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[14]

  • Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups within the molecule.[16]

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor the progress of the reaction and assess the purity of the product.[14]

Q4: Are there any known stability issues with 1,4-oxazepanes?

A4: The stability of 1,4-oxazepanes can be influenced by factors such as pH, temperature, and light exposure. For example, 1,4-Oxazepane-6-sulfonamide can be susceptible to degradation under harsh acidic, basic, or oxidative conditions.[17] It is advisable to store purified compounds in a cool, dark, and dry place. For solutions, using freshly prepared samples is recommended unless stability has been confirmed.[17]

Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general guideline for the N-alkylation of a 1,4-oxazepane precursor.

  • To a solution of the starting amine (1 equivalent) in a suitable dry solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃; 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (e.g., an alkyl halide; 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Reaction Conditions
Problem Parameter to Vary Suggested Change Rationale
Low YieldN-SubstituentConsider N-allyl or N-phenyl groups over N-methyl or N-Boc.[2]Enhances nucleophilicity or reduces steric hindrance.
No ReactionTemperatureIncrease temperature in increments (e.g., from 25°C to 45°C).[2]Provides necessary activation energy for the reaction.
Side ProductsBase/SolventSwitch to a different base-solvent combination (e.g., NaH in THF).[9]Can improve selectivity and minimize side reactions.
Incomplete ConversionCatalyst LoadingIncrease catalyst loading in small increments.May be necessary for less reactive substrates.

Visualizing Reaction Pathways

Diagram 1: General Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring TLC/LC-MS Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Chromatography Purification Purification Extraction->Purification Chromatography Characterization NMR, MS, IR Purification->Characterization

Caption: A generalized workflow for the synthesis of N-substituted 1,4-oxazepanes.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Check Substrate Reactivity Check Substrate Reactivity Low Yield->Check Substrate Reactivity Optimize Reaction Conditions Optimize Reaction Conditions Check Substrate Reactivity->Optimize Reaction Conditions If substrates are suitable Screen Catalysts/Ligands Screen Catalysts/Ligands Optimize Reaction Conditions->Screen Catalysts/Ligands If optimization fails Consider Alternative Route Consider Alternative Route Screen Catalysts/Ligands->Consider Alternative Route If no improvement

Caption: A decision tree for troubleshooting low product yield in 1,4-oxazepane synthesis.

References

  • General experimental workflow for the synthesis of 1,4-oxazepane deriv
  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - MDPI.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv.
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF - ResearchGate. [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - MDPI. [Link]

  • PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS - КиберЛенинка. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. [Link]

  • Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles | Request PDF - ResearchGate. [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC. [Link]

  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of - Semantic Scholar. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]

  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][2][5]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. [Link]

Sources

Optimization

Addressing common issues in the synthesis of seven-membered heterocycles.

Welcome to the Technical Support Center dedicated to the synthesis of seven-membered heterocycles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of seven-membered heterocycles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of medium-sized rings like azepanes, oxepines, and benzodiazepines is often challenging due to unfavorable thermodynamics and kinetics, but this resource aims to equip you with the knowledge to overcome common hurdles.[1][2]

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of seven-membered heterocycles.

Q1: Why is the synthesis of seven-membered heterocycles more challenging than five- or six-membered rings?

A1: The increased challenge in synthesizing seven-membered rings stems from unfavorable entropic and enthalpic factors.[2][3] The longer linear precursors required for cyclization have more conformational freedom, reducing the probability of the reactive ends encountering each other. This often leads to slower cyclization kinetics and a higher likelihood of competing intermolecular reactions, such as polymerization, resulting in lower yields of the desired cyclic product.[1] Additionally, transannular strain, which is the steric repulsion between atoms across the ring, can be significant in medium-sized rings, further destabilizing the transition state for cyclization.[4][5]

Q2: What are the most common synthetic strategies for constructing seven-membered heterocyclic rings?

A2: The primary approaches can be broadly categorized as:

  • Intramolecular Cyclization: This is the most prevalent strategy and involves forming the ring from a linear precursor. Key methods include Ring-Closing Metathesis (RCM), intramolecular nucleophilic substitution, reductive amination, and radical cyclizations.[1][4]

  • Ring-Expansion Reactions: These methods involve expanding a smaller, more readily available ring system. A classic example is the Beckmann rearrangement of cyclohexanone oximes to form lactams.[1][6]

  • Cycloaddition Reactions: These reactions, such as [5+2] and [4+3] cycloadditions, can construct the seven-membered ring in a single step from smaller unsaturated fragments.[7]

  • Domino/Cascade Reactions: These multi-step sequences build the heterocyclic core in a one-pot process, often with high efficiency.[8]

Q3: How does the conformation of the acyclic precursor affect cyclization efficiency?

A3: The conformation of the linear precursor is critical. Pre-organizing the substrate to favor a conformation where the reactive termini are in close proximity can significantly enhance the rate of intramolecular cyclization. This can be achieved by introducing rigid elements, such as double bonds or aromatic rings, into the linker chain.

Q4: What are the key factors to consider when choosing a catalyst for Ring-Closing Metathesis (RCM) to form a seven-membered ring?

A4: Catalyst selection in RCM is crucial. For seven-membered rings, Grubbs' second and third-generation catalysts are often preferred due to their higher activity and tolerance to a wider range of functional groups compared to first-generation catalysts.[9] However, Schrock's molybdenum catalysts can be more effective for sterically hindered or electron-deficient olefins.[10] It's important to screen different catalysts and optimize reaction conditions, such as solvent and temperature, for each specific substrate.

Q5: My purification of a seven-membered heterocycle is proving difficult. What are some common issues and solutions?

A5: Purification can be challenging due to the flexible nature of seven-membered rings, which can lead to conformational isomers that may behave differently during chromatography, resulting in broad peaks.[11] Additionally, the polarity of your target compound and any byproducts will influence the choice of purification method.

  • Column Chromatography: If you observe peak broadening, try adjusting the solvent system or using a different stationary phase (e.g., alumina instead of silica gel). Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.

  • Crystallization: If your compound is a solid, crystallization is an excellent purification technique. Screening various solvents and solvent mixtures is key to finding suitable conditions.

  • Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be an effective purification method.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic methods.

A. Ring-Closing Metathesis (RCM)

Problem: Low yield or no reaction in RCM for a seven-membered ring.

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The catalyst may be poisoned by impurities in the substrate or solvent. Ruthenium catalysts can also be sensitive to air and moisture.- Ensure all starting materials and solvents are pure and dry. - Degas the solvent thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Consider using a more robust catalyst, such as a third-generation Grubbs catalyst.
Unfavorable Precursor Conformation The linear diene precursor may adopt conformations that are not conducive to cyclization, favoring intermolecular reactions.- Increase dilution to favor intramolecular cyclization over intermolecular polymerization.[1] - Introduce conformational constraints into the linker, such as a double bond or an aromatic ring, to bring the terminal olefins closer together.
Product Inhibition The product olefin can sometimes coordinate to the catalyst, slowing down or inhibiting the reaction.- Monitor the reaction progress and stop it once it reaches a plateau. - In some cases, adding a fresh portion of the catalyst can restart the reaction.[12]
Substrate-Catalyst Chelation Functional groups on the substrate can chelate to the metal center of the catalyst, deactivating it.- If chelation is suspected, consider protecting the coordinating functional group. - Screening different catalysts is recommended, as their steric and electronic properties vary.

Experimental Protocol: General Procedure for RCM to form a Seven-Membered Heterocycle

  • Dissolve the diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.01-0.1 M.

  • Add the appropriate Grubbs or Schrock catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (usually 40-80 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography.[12]

B. Intramolecular Cyclization (Non-RCM)

Problem: Low yield in intramolecular nucleophilic substitution or reductive amination.

Potential Cause Explanation Troubleshooting Steps
Slow Reaction Kinetics The activation energy for forming a seven-membered ring can be high, leading to slow reaction rates.- Increase the reaction temperature. - Use a more reactive electrophile or nucleophile. - Employ a catalyst to lower the activation energy.
Competing Intermolecular Reactions At higher concentrations, intermolecular reactions can dominate, leading to oligomers and polymers.- Use high-dilution conditions (typically <0.01 M) to favor the intramolecular pathway. A syringe pump for slow addition of the substrate can be beneficial.[1]
Unfavorable Equilibrium The cyclization reaction may be reversible, with the equilibrium favoring the acyclic starting material.- If possible, design the reaction so that the product is removed from the equilibrium (e.g., by precipitation or by trapping it with another reagent).
Steric Hindrance Bulky substituents on the precursor can sterically hinder the cyclization.- If possible, redesign the synthesis to introduce bulky groups after the ring-forming step.
C. Cycloaddition Reactions

Problem: Low yield or poor regioselectivity in [5+2] or [4+3] cycloadditions.

Potential Cause Explanation Troubleshooting Steps
Mismatched Electronic Properties The electronic properties of the diene/dipole and dienophile/dipolarophile must be complementary for an efficient reaction.- Modify the electronic properties of the reactants by changing substituents. For example, adding electron-withdrawing groups to the dienophile can accelerate the reaction.
Steric Hindrance Steric clashes between substituents on the reacting partners can disfavor the desired cycloaddition.- Use less sterically demanding starting materials if possible. - High pressure or microwave irradiation can sometimes overcome steric barriers.
Poor Orbital Overlap The frontier molecular orbitals (HOMO and LUMO) of the reactants may not have the appropriate symmetry or energy for efficient overlap.- Perform computational calculations (e.g., DFT) to analyze the frontier orbitals and predict the feasibility and regioselectivity of the reaction.
Side Reactions The starting materials may undergo other reactions under the reaction conditions, such as polymerization or decomposition.- Optimize the reaction temperature and time. - Use a catalyst that selectively promotes the desired cycloaddition.
D. Beckmann Rearrangement

Problem: Low yield or formation of side products in the Beckmann rearrangement.

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion.- Increase the reaction time or temperature. - Use a stronger acid catalyst.
Formation of Nitriles (Beckmann Fragmentation) If the migrating group can form a stable carbocation, fragmentation to a nitrile can compete with the desired rearrangement.- Choose a substrate where the migrating group is less likely to form a stable carbocation. - Use milder reaction conditions.
Stereochemistry of the Oxime The group anti-periplanar to the hydroxyl group on the oxime is the one that migrates. If the wrong stereoisomer is present, the desired product will not be formed.- Ensure the correct oxime stereoisomer is used. Isomerization can sometimes be achieved under acidic or basic conditions.
Harsh Reaction Conditions Strong acids and high temperatures can lead to decomposition of the starting material or product.- Screen different acid catalysts (e.g., PPA, sulfuric acid, Lewis acids) and solvents to find milder conditions.[1]

Experimental Protocol: General Procedure for Beckmann Rearrangement

  • Dissolve the cyclohexanone oxime derivative in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add the acid catalyst (e.g., sulfuric acid or polyphosphoric acid) with stirring.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by crystallization or column chromatography.[1]

III. Visualizations

Troubleshooting Workflow for Low Yield in RCM

RCM_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Yield in RCM check_catalyst Check Catalyst Activity start->check_catalyst catalyst_impure Impurities Present? check_catalyst->catalyst_impure check_dilution Evaluate Reaction Concentration dilution_high Is Concentration > 0.1M? check_dilution->dilution_high check_temp Optimize Temperature temp_low Is Temperature Too Low? check_temp->temp_low check_substrate Analyze Substrate steric_hindrance Steric Hindrance? check_substrate->steric_hindrance catalyst_impure->check_dilution No catalyst_inactive Catalyst Deactivated? catalyst_impure->catalyst_inactive Yes sol_purify Purify Solvents/Reagents catalyst_inactive->sol_purify sol_inert Use Inert Atmosphere catalyst_inactive->sol_inert sol_new_cat Screen New Catalysts catalyst_inactive->sol_new_cat dilution_high->check_temp No sol_dilute Increase Dilution dilution_high->sol_dilute temp_low->check_substrate No sol_increase_temp Increase Temperature temp_low->sol_increase_temp sol_dilute->check_temp sol_increase_temp->check_substrate chelation Chelating Groups? steric_hindrance->chelation No sol_redesign Redesign Substrate steric_hindrance->sol_redesign sol_protect Protect Functional Group chelation->sol_protect success Successful Synthesis chelation->success No sol_redesign->success sol_protect->success

Caption: Troubleshooting workflow for low-yield Ring-Closing Metathesis (RCM) reactions.

General Mechanistic Pathways

Synthesis_Pathways cluster_intramolecular Intramolecular Cyclization cluster_expansion Ring Expansion cluster_cycloaddition Cycloaddition linear_precursor Linear Precursor transition_state Cyclization Transition State linear_precursor->transition_state High Dilution polymerization Polymer/Oligomer linear_precursor->polymerization Intermolecular Side Reaction product Seven-Membered Heterocycle transition_state->product six_membered Six-Membered Ring (e.g., Cyclohexanone Oxime) rearrangement Rearrangement (e.g., Beckmann) six_membered->rearrangement seven_membered_lactam Seven-Membered Lactam rearrangement->seven_membered_lactam five_plus_two [5+2] product_cyclo Seven-Membered Heterocycle five_plus_two->product_cyclo Forms 7-membered ring four_plus_three [4+3] four_plus_three->product_cyclo Forms 7-membered ring

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis and structural validation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

An In-depth Technical Guide to the Spectroscopic Analysis and Structural Validation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane This guide provides a comprehensive framework for the structural elucidation of 4-(2-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis and Structural Validation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

This guide provides a comprehensive framework for the structural elucidation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The unambiguous confirmation of a molecule's chemical structure is a cornerstone of chemical research, ensuring data integrity and forming the basis for regulatory submission and further development.[3] This document moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logic of a multi-faceted validation workflow. We will compare primary spectroscopic methods with complementary techniques, providing the experimental data and protocols necessary for robust and reliable characterization.

The Imperative of Structural Integrity

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered interest for its potential biological activities.[4][5] When coupled with a substituted phenyl ring, as in the title compound, the potential for diverse pharmacological profiles increases. However, the synthetic routes to such molecules can sometimes yield isomeric impurities or unexpected arrangements.[6] Therefore, a rigorous, multi-technique approach to structural validation is not merely procedural but essential for guaranteeing that the molecule in hand is unequivocally the one intended. This guide presents a self-validating system, where data from multiple independent techniques converge to provide a single, consistent structural assignment.

Primary Validation Workflow: A Spectroscopic Triad

The initial characterization of a novel compound like 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane logically begins with a triad of core spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_0 Primary Spectroscopic Validation cluster_1 Definitive Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms mass NMR Nuclear Magnetic Resonance (NMR) Map Atomic Connectivity IR->NMR Confirms functional groups TwoD_NMR 2D NMR (COSY, HSQC) Confirm Assignments NMR->TwoD_NMR Requires confirmation XRay X-Ray Crystallography 'Gold Standard' 3D Structure TwoD_NMR->XRay Provides ultimate proof G COSY Connectivity Map cluster_aromatic cluster_oxazepane H5 H5 H6 H6 H5->H6 J-coupling H7 H7 H6->H7 J-coupling H2_H3 H2', H3' H_ortho H-ortho (Ar) H_meta H-meta (Ar) H_ortho->H_meta J-coupling

Sources

Comparative

Comparative study of the biological activity of different 1,4-oxazepane derivatives.

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility allows for diverse substitutions, leading to a wide array of derivatives with significant biological activities. This guide provides a comparative study of the anticancer, antimicrobial, and neuroprotective properties of various 1,4-oxazepane derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this promising field.

Introduction to 1,4-Oxazepanes: A Scaffold of Therapeutic Potential

The inherent structural features of the 1,4-oxazepane ring, combining elements of both morpholine and azepane, make it an attractive starting point for the design of novel therapeutic agents. The nitrogen atom provides a key site for modification, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target engagement. The ether linkage contributes to the scaffold's conformational properties and can also participate in interactions with biological targets. The seven-membered ring allows for a greater degree of conformational freedom compared to smaller six-membered rings, enabling derivatives to adopt optimal geometries for binding to a variety of biological macromolecules. This versatility has led to the exploration of 1,4-oxazepane derivatives across multiple therapeutic areas.[1][2]

Comparative Anticancer Activity of 1,4-Oxazepane Derivatives

Several classes of 1,4-oxazepane derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of 1,4-oxazepane derivatives is intricately linked to the nature and position of substituents on the core ring and its appended moieties. For instance, in a series of 1-oxa-4-azaspironenone derivatives, the introduction of different substituents on the spiro ring system significantly impacted their cytotoxicity against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 µM) of 1-Oxa-4-azaspironenone Derivatives

Compound IDR GroupA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)
6b H--0.18
6d 4-F-Ph0.26--
8b 4-Cl-Ph-0.10-
7c 3-MeO-Ph-ModerateGood

Data compiled from a study on novel 1-oxa-4-azaspironenone derivatives.[3]

The data suggests that a 4-fluorophenyl substituent (Compound 6d ) enhances activity against the A549 lung cancer cell line, while a 4-chlorophenyl group (Compound 8b ) is optimal for activity against the MDA-MB-231 breast cancer cell line.[3] This highlights the importance of substituent effects in directing the cytotoxic profile of these compounds.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

The anticancer effects of many 1,4-oxazepane derivatives are mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Studies have shown that certain 1,4-oxazepane derivatives can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. For example, treatment of cancer cells with bioactive oxazepine derivatives has been shown to upregulate the expression of pro-apoptotic proteins like caspase-3 and downregulate anti-apoptotic proteins such as Bcl-2.[4]

1,4-Oxazepane Derivative 1,4-Oxazepane Derivative Cancer Cell Cancer Cell 1,4-Oxazepane Derivative->Cancer Cell Bcl-2 Inhibition Bcl-2 Inhibition Cancer Cell->Bcl-2 Inhibition Downregulates Mitochondrial Pathway Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2 Inhibition->Mitochondrial Pathway Promotes

Figure 1: Generalized signaling pathway of 1,4-oxazepane-induced apoptosis.

In addition to apoptosis, 1,4-oxazepane derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, some derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle. This is often associated with the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5] The inhibition of specific CDKs, such as CDK2, by benzodiazepine derivatives, which share a seven-membered ring structure with oxazepanes, has been reported.[5]

1,4-Oxazepane Derivative 1,4-Oxazepane Derivative CDK/Cyclin Complex CDK/Cyclin Complex 1,4-Oxazepane Derivative->CDK/Cyclin Complex Inhibits Cell Cycle Progression Cell Cycle Progression CDK/Cyclin Complex->Cell Cycle Progression Promotes G2/M Arrest G2/M Arrest CDK/Cyclin Complex->G2/M Arrest Inhibition leads to

Figure 2: Mechanism of 1,4-oxazepane-induced cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-oxazepane derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Comparative Antimicrobial Activity of 1,4-Oxazepane Derivatives

The emergence of antibiotic-resistant bacterial strains has necessitated the search for new antimicrobial agents. 1,4-Oxazepane derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of oxazepine derivatives is highly dependent on their substitution patterns. For example, in a series of novel oxazepines synthesized from sulfamethoxazole, the nature of the substituent on the aromatic ring played a crucial role in their antibacterial activity.

Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm) of Oxazepine Derivatives

Compound IDSubstituentS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
3a 4-Cl25±214±224±210±2
3b 4-OH24±2---

Data from a study on novel oxazepines synthesized from sulfamethoxazole.[5]

Compound 3a , with a chloro substituent, demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5] The steric and electronic properties of the substituents significantly influence the interaction of these compounds with bacterial targets.

Mechanistic Insights

While the exact mechanisms of action for many 1,4-oxazepane derivatives are still under investigation, molecular docking studies suggest that some compounds may act by inhibiting essential bacterial enzymes. For instance, some oxazepine derivatives have shown favorable interactions with thymidylate synthase A, an enzyme crucial for DNA synthesis in bacteria.[5]

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative assay to determine the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the 1,4-oxazepane derivatives onto the agar surface. A disk with a standard antibiotic can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Mueller-Hinton Agar Plate Mueller-Hinton Agar Plate Mueller-Hinton Agar Plate->Inoculation Compound-impregnated Disks Compound-impregnated Disks Disk Placement Disk Placement Compound-impregnated Disks->Disk Placement Inoculation->Disk Placement Incubation Incubation Disk Placement->Incubation Measurement of Zone of Inhibition Measurement of Zone of Inhibition Incubation->Measurement of Zone of Inhibition

Figure 3: Experimental workflow for the Kirby-Bauer disk diffusion assay.

Comparative Neuroprotective Activity of 1,4-Oxazepane Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. 1,4-Benzoxazepine derivatives, which contain a 1,4-oxazepane ring fused to a benzene ring, have shown potential as neuroprotective agents.

Structure-Activity Relationship (SAR) Insights

The neuroprotective effects of these compounds are often linked to their interaction with specific neuronal receptors, such as the serotonin 5-HT1A receptor. The affinity for these receptors can be modulated by substitutions on the benzoxazepine core.

Table 3: Comparative Binding Affinity (Ki in nM) of 1,4-Benzoxazepine Derivatives for the 5-HT1A Receptor

Compound IDR Group at Position 7Ki (nM)
2a H15.2
2b Cl8.5
2c OMe18.3

Data compiled from a study on 1,4-benzoxazepine derivatives as 5-HT1A receptor agonists.

The data indicates that a chloro substituent at the 7-position (Compound 2b ) enhances the binding affinity for the 5-HT1A receptor compared to the unsubstituted analog (Compound 2a ). This suggests that electron-withdrawing groups at this position are favorable for receptor interaction.

Mechanistic Insights: Modulation of Signaling Pathways

The neuroprotective effects of 1,4-benzoxazepine derivatives are thought to be mediated by the activation of pro-survival signaling pathways. Activation of the 5-HT1A receptor can lead to the downstream activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote neuronal survival and protect against cellular stress.[6] Furthermore, some neuroprotective compounds exert their effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a key regulator of the cellular antioxidant response.[7][8]

1,4-Benzoxazepine Derivative 1,4-Benzoxazepine Derivative 5-HT1A Receptor 5-HT1A Receptor 1,4-Benzoxazepine Derivative->5-HT1A Receptor Activates Nrf2-ARE Pathway Nrf2-ARE Pathway 1,4-Benzoxazepine Derivative->Nrf2-ARE Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway 5-HT1A Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway 5-HT1A Receptor->MAPK/ERK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival MAPK/ERK Pathway->Neuronal Survival Antioxidant Response Antioxidant Response Nrf2-ARE Pathway->Antioxidant Response Antioxidant Response->Neuronal Survival

Figure 4: Potential neuroprotective signaling pathways activated by 1,4-benzoxazepine derivatives.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of 1,4-oxazepane derivatives across diverse biological activities. The modular nature of the 1,4-oxazepane scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The provided experimental data and detailed protocols serve as a valuable resource for researchers aiming to design and evaluate novel 1,4-oxazepane-based therapeutic agents.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. A deeper understanding of the structure-activity relationships will facilitate the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of the chemical space around the 1,4-oxazepane core holds great promise for the development of innovative treatments for cancer, infectious diseases, and neurodegenerative disorders.

References

  • Tang, J., et al. (2014). Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives. Zeitschrift für Naturforschung C, 69(7-8), 283-288. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. International Journal of Pharmaceutical and Bio-Medical Science, 3(11), 1-10. [Link]

  • Al-Jumaili, A. A. H., et al. (2025). Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. Journal of Applied and Industrial Sciences, 13(1), 1-8. [Link]

  • Kadhim, M. M., et al. (2023). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. Journal of Medicinal and Chemical Sciences, 6(3), 633-640. [Link]

  • Amanote Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective. Amanote. [Link]

  • Kwiecień, H., & Szymańska, E. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]

  • Singh, P., et al. (2023). Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines. Journal of the Indian Chemical Society, 100(10), 101163. [Link]

  • Hanoon, H. A. (2012). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi National Journal of Chemistry, 47, 394-407. [Link]

  • ResearchGate. (n.d.). UPR, PI3K/Akt/mTOR and MAPK/ERK pathways involvement. [Link]

  • Bhat, B. A., et al. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][9][10] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372185. [Link]

  • Konta, S., et al. (2018). Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. ACS Medicinal Chemistry Letters, 9(12), 1217-1222. [Link]

  • Satoh, K., et al. (2017). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Antioxidants, 6(4), 83. [Link]

  • Cuadrado, A., et al. (2019). NRF2-targeted therapeutics: New targets and modes of NRF2 regulation. Redox Biology, 25, 101192. [Link]

  • Gushchina, I., et al. (2022). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Augustyniak, D., et al. (2022). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Wu, C., et al. (2012). Four potential mechanisms of action for hit compounds to activate Keap1-Nrf2-ARE pathway. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors for Growth Arrest and Differentiation Induction in Neuroblastoma Treatment. Journal of Medicinal Chemistry, 66(19), 13530-13555. [Link]

  • ResearchGate. (n.d.). The impact of compound 2 on the expression level of Bcl-2 and caspase-3... [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Berger, M., et al. (2022). Characterization of caspase-2 inhibitors based on specific sites of caspase-2-mediated proteolysis. ACS Medicinal Chemistry Letters, 13(7), 1143-1151. [Link]

  • Corrales, E., et al. (2022). PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma. Cell Communication and Signaling, 20(1), 108. [Link]

  • van de Wetering, I., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(15), 3298-3307. [Link]

  • M. D. C. T. Afonso, et al. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 23(15), 8449. [Link]

  • Zhang, Q., et al. (2022). Pharmacological Modulations of Nrf2 and Therapeutic Implications in Aneurysmal Subarachnoid Hemorrhage. Molecules, 27(19), 6296. [Link]

  • Divisova, D., et al. (2021). The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. International Journal of Molecular Sciences, 22(11), 5858. [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

Sources

Validation

A Researcher's Guide to the In Vitro Characterization of Novel Monoamine Transporter Inhibitors: A Comparative Analysis Using 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane as a Case Study

For researchers in neuroscience and drug development, the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical targets.[1][2] These transporters regulate neurotransmission by cle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical targets.[1][2] These transporters regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Compounds that inhibit this reuptake process are foundational to therapies for depression, anxiety, and other neuropsychiatric disorders.[1][3]

The evaluation of novel compounds for their potency and selectivity at these transporters is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the in vitro characterization of new chemical entities, using the novel compound 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane as a central case study. While public data on this specific compound is limited, its 1,4-oxazepane scaffold is of interest in medicinal chemistry.[4][5] This guide will therefore outline the essential experimental workflows required to determine its pharmacological profile and compare it against well-established monoamine transporter inhibitors with diverse selectivity profiles.

The objective is to provide a robust, methodologically sound approach that ensures data integrity and allows for meaningful comparison with benchmark compounds.

The Importance of a Comparative Framework: Selecting Benchmark Compounds

To understand the profile of a novel compound, it must be benchmarked against existing inhibitors with known characteristics. An ideal set of comparators includes compounds with varying degrees of selectivity for DAT, NET, and SERT.

Table 1: Selected Benchmark Monoamine Transporter Inhibitors

CompoundPrimary Target(s)Typical Kᵢ (nM) for Human TransportersRationale for Inclusion
Cocaine DAT, SERT, NETDAT: ~230 nM, NET: ~480 nM, SERT: ~740 nM[6]A non-selective inhibitor, providing a baseline for broad-spectrum activity.[7]
Fluoxetine SERTSERT: ~13 nM[8], DAT: >1000 nM, NET: >1000 nMA highly selective serotonin reuptake inhibitor (SSRI), representing a targeted therapeutic profile.[9]
Desipramine NETNET: ~0.9-4 nM, SERT: ~100 nM, DAT: ~10,000 nM[10]A tricyclic antidepressant with high selectivity for the norepinephrine transporter.
GBR-12909 DATDAT: ~1 nM, NET: >100 nM, SERT: >100 nM[11][12]A potent and highly selective dopamine reuptake inhibitor, essential for assessing DAT-specific interactions.[11][13][14]

Kᵢ values represent the inhibition constant and are compiled from multiple sources. Values can vary based on experimental conditions.

Experimental Workflow for Characterization

The characterization of a novel inhibitor like 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane involves a two-pronged in vitro approach: first, determining its binding affinity (how well it binds to the transporters) and second, assessing its functional potency (how well it inhibits their function).

Workflow Diagram: Characterization of a Novel Monoamine Transporter Inhibitor

Caption: Workflow for determining the in vitro pharmacological profile of a novel compound.

Detailed Experimental Protocols

The following protocols are standardized methodologies designed to ensure reproducibility and accuracy.

Protocol 1: Radioligand Binding Assays to Determine Inhibition Constant (Kᵢ)

This assay measures the ability of a test compound to compete with a specific radiolabeled ligand for binding to the transporter. The result is expressed as the IC₅₀ (concentration of test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[15] Determine protein concentration using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a specific radioligand.

      • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[16]

      • For SERT: [³H]Citalopram[16]

      • For NET: [³H]Nisoxetine[16]

    • Add varying concentrations of the test compound (e.g., 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane) or a benchmark inhibitor.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[15]

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Calculate the IC₅₀ value using non-linear regression.

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay to Determine Potency (IC₅₀)

This functional assay directly measures the ability of a test compound to inhibit the primary function of the transporter: the uptake of its respective neurotransmitter into the cell.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well microplate and allow them to form a confluent monolayer.[17]

  • Inhibition Assay:

    • Wash the cells with a Krebs-HEPES buffer (KHB).[18]

    • Pre-incubate the cells with varying concentrations of the test compound or benchmark inhibitor for a short period (e.g., 10-20 minutes) at room temperature.[18][19]

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter:

      • For DAT: [³H]Dopamine

      • For SERT: [³H]Serotonin (5-HT)

      • For NET: [³H]Norepinephrine

    • Allow the uptake to proceed for a defined, short period (e.g., 1-10 minutes) to measure the initial rate of transport.[18]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

    • Lyse the cells to release the intracellular contents.

  • Scintillation Counting:

    • Measure the radioactivity in the cell lysate using a scintillation counter. This value corresponds to the amount of neurotransmitter transported into the cells.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Calculate the IC₅₀ value—the concentration of the compound that inhibits neurotransmitter uptake by 50%—using non-linear regression.

Data Interpretation and Comparative Analysis

Upon completing the assays, the data for 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane would be compiled and compared against the benchmarks.

Table 2: Hypothetical Pharmacological Profile of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane vs. Benchmarks

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/NET SelectivityDAT/SERT Selectivity
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane TBDTBDTBDTBDTBD
Cocaine ~230~480~740~0.48~0.31
Fluoxetine >1000>1000~13<0.01<0.01
Desipramine ~10,000~1~100~10,000~100
GBR-12909 ~1>100>100>100>100

Selectivity ratios are calculated as Kᵢ(Target)/Kᵢ(Off-Target). A higher ratio indicates greater selectivity for the primary target.

The analysis of this data would reveal the compound's profile:

  • Potency: Low Kᵢ and IC₅₀ values indicate high potency.

  • Selectivity: Ratios of Kᵢ values determine its preference for one transporter over others. For instance, a high DAT/SERT selectivity ratio suggests it is a more potent DAT inhibitor than a SERT inhibitor.

Mechanism Diagram: Monoamine Transporter Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (DA, NE, or 5-HT) SynapticCleft Vesicle->SynapticCleft Release Transporter Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter Monoamines Neurotransmitter->Transporter Reuptake (Blocked) Receptor Postsynaptic Receptors Neurotransmitter->Receptor Signal Transduction Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Transporter Binds & Inhibits

Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion

This guide outlines a rigorous, standardized approach for the in vitro characterization of novel monoamine transporter inhibitors, exemplified by the hypothetical evaluation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. By employing systematic binding and functional assays and comparing the results to a panel of well-defined benchmark compounds, researchers can accurately determine the potency and selectivity of new chemical entities. This foundational data is indispensable for guiding further drug development efforts, from lead optimization to preclinical evaluation, ultimately contributing to the discovery of next-generation therapeutics for neuropsychiatric disorders.

References

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. National Center for Biotechnology Information. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. National Center for Biotechnology Information. [Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Center for Biotechnology Information. [Link]

  • Kinetics of desipramine binding to SERT and DAT. ResearchGate. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. National Center for Biotechnology Information. [Link]

  • Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. ResearchGate. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. National Center for Biotechnology Information. [Link]

  • Characterization of the in vitro uptake of monoamines into brain microvessels. PubMed. [Link]

  • Enhanced norepinephrine output during long-term desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3). National Center for Biotechnology Information. [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Center for Biotechnology Information. [Link]

  • Effects of antidepressants on monoamine transporters. PubMed. [Link]

  • Effects of cocaine on monoamine uptake as measured ex vivo. National Center for Biotechnology Information. [Link]

  • Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry. [Link]

  • Characterization of murine polyspecific monoamine transporters. ResearchGate. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. DiscoverX. [Link]

  • Cocaine, reward, movement and monoamine transporters. PubMed. [Link]

  • Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day. National Center for Biotechnology Information. [Link]

  • The inhibitory constants (Ki) associated with inhibiting monoamine uptake into rat brain tissue. ResearchGate. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. National Center for Biotechnology Information. [Link]

  • Fluoxetine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • 1,4-oxazepane derivatives.
  • Overview of Monoamine Transporters. National Center for Biotechnology Information. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Clomipramine. Wikipedia. [Link]

  • Binding profiles of the monoamine transporter antagonist used in this study. ResearchGate. [Link]

  • Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed. [Link]

  • Molecular basis of vesicular monoamine transport and neurological drug interactions. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • (PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane analogs.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Analogs This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 1,4-oxazepane analogs, with a specific focus on derivatives of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this heterocyclic system.

The insights presented herein are synthesized from a broad range of studies on related 1,4-oxazepane and benzoxazepine derivatives, providing a predictive framework for the rational design of potent and selective modulators of various biological targets. We will explore the impact of structural modifications on affinity and activity at key central nervous system (CNS) targets, including dopamine and serotonin receptors, as well as other enzymes of therapeutic interest.

The 1,4-Oxazepane Core: A Versatile Scaffold

The seven-membered 1,4-oxazepane ring system offers a unique three-dimensional conformation that allows for precise orientation of substituents to interact with biological targets.[3][4] Its inherent flexibility, combined with the ability to introduce diverse functionalities at multiple positions, makes it an attractive starting point for the development of novel therapeutic agents. The core focus of this guide, the 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane scaffold, presents several key points for chemical modification to probe the SAR.

Comparative SAR Analysis of 1,4-Oxazepane Analogs

The biological activity of 1,4-oxazepane derivatives is profoundly influenced by the nature and position of substituents on both the heterocyclic ring and the appended phenyl group.[1] This section provides a comparative analysis of SAR trends observed in related analogs, which can be extrapolated to the 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane series.

Modifications on the 1,4-Oxazepane Ring

Substitutions on the oxazepane ring itself can significantly impact receptor affinity and selectivity.

  • Position 2: Introduction of small alkyl groups, such as a methyl group, at the 2-position has been shown to enhance affinity for the dopamine D4 receptor in related 2,4-disubstituted 1,4-oxazepanes.[1] However, increasing the steric bulk to an ethyl group can lead to a decrease in affinity, suggesting a defined pocket size in the receptor binding site.[1]

  • Positions 3 and 5: The introduction of an imino group at the 3- or 5-position has been explored for the inhibition of nitric oxide synthases (nNOS).[1] Analogs with the imino group at the 3-position were generally more potent nNOS inhibitors.[1] Methylation of the imino nitrogen further enhanced inhibitory activity.[1]

Modifications on the N-Aryl Substituent

The nature and substitution pattern of the N-aryl group are critical determinants of biological activity. For our core scaffold, this corresponds to the 2-fluoro-4-nitrophenyl moiety.

  • Fluorine Substitution: The presence of a fluorine atom can influence activity through various mechanisms, including altering the electronic properties of the phenyl ring and improving metabolic stability. In the context of dopamine D4 receptor ligands, a 4-fluorobenzyl group was found to be a favorable substituent on the nitrogen atom of the 1,4-oxazepane ring.[1]

  • Nitro Group: A nitro group is a strong electron-withdrawing group that can significantly impact the pKa of the basic nitrogen in the oxazepane ring and participate in hydrogen bonding interactions. In studies of 1,2,5-oxadiazole derivatives, nitro-substituted compounds were generally more active than their amino analogs.[5] This suggests that the electron-withdrawing nature of the nitro group may be beneficial for certain biological activities.

  • Positional Isomers: The relative positions of the fluoro and nitro groups on the phenyl ring are expected to be crucial. A systematic exploration of positional isomers (e.g., 2-fluoro-5-nitrophenyl, 3-fluoro-4-nitrophenyl) would be essential to delineate the optimal substitution pattern for a given target.

Quantitative SAR Data for Related 1,4-Oxazepane Analogs

To provide a concrete basis for comparison, the following tables summarize the SAR data for related 1,4-oxazepane and benzoxazepine derivatives from published studies.

Table 1: SAR of 2,4-Disubstituted 1,4-Oxazepanes as Dopamine D4 Receptor Ligands [1]

Compound IDR1 (at position 2)R2 (N-substituent)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights:

  • A small alkyl substituent at the 2-position, like a methyl group (Compound 1b ), enhances D4 receptor affinity compared to the unsubstituted analog (Compound 1a ).[1]

  • Larger alkyl groups at the 2-position, such as ethyl (Compound 1c ), are detrimental to affinity.[1]

  • Electron-withdrawing substituents on the N-benzyl group, like chloro and fluoro, are well-tolerated.[1]

Table 2: SAR of 1,4-Benzoxazepine Derivatives as 5-HT1A Receptor Agonists [1]

Compound IDR (at position 7)Ring HeteroatomKi (nM) for 5-HT1A Receptor
2a HO5.2
2b ClO2.8
2c OCH3O6.5
2d HS25.1

Key SAR Insights:

  • The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) enhances affinity for the 5-HT1A receptor.[1]

  • Replacing the oxygen atom in the oxazepine ring with sulfur (Compound 2d ) significantly reduces binding affinity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the SAR evaluation of 1,4-oxazepane analogs.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

Objective: To determine the binding affinity of test compounds for the human dopamine D4 receptor.[1]

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.[1]

  • [3H]Spiperone (radioligand).[1]

  • Haloperidol (reference compound).[1]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the D4 receptor.

  • In a 96-well plate, add cell membranes, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or reference compound.

  • For non-specific binding determination, add a high concentration of unlabeled haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Synthesis of 4-Aryl-1,4-Oxazepanes

The synthesis of 4-aryl-1,4-oxazepanes can be achieved through several routes. A common approach involves the N-arylation of a pre-formed 1,4-oxazepane ring or a ring-closing reaction.

Illustrative Synthetic Scheme:

Synthetic_Scheme A 1,4-Oxazepane C 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 1-Fluoro-2-nitrobenzene B->C

Caption: General synthetic route to 4-aryl-1,4-oxazepanes.

Visualization of SAR Principles and Experimental Workflow

The following diagrams illustrate key concepts and workflows discussed in this guide.

Key SAR Modifications on the 1,4-Oxazepane Scaffold

SAR_Modifications cluster_0 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Scaffold cluster_1 Key Modification Points mol mol R1 Position 2 (Alkyl substitution) mol->R1 Impacts receptor affinity R2 Phenyl Ring (Substitution pattern) mol->R2 Crucial for selectivity R3 Oxazepane Ring (Imino group) mol->R3 Modulates enzyme inhibition

Caption: Key positions for chemical modification on the 1,4-oxazepane scaffold.

Experimental Workflow for SAR Studies

Experimental_Workflow A Design & Synthesis of Analogs B Primary Screening (e.g., Binding Assays) A->B C Secondary Screening (e.g., Functional Assays) B->C Active Compounds D In Vitro ADME/Tox C->D Potent Compounds E Lead Optimization D->E Favorable Profile E->A Iterative Design

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the comparative analysis of related 1,4-oxazepane derivatives, several key structural features have been identified that are likely to govern the biological activity of this class of compounds.

Future efforts should focus on the systematic exploration of substitutions at positions 2, 3, and 5 of the oxazepane ring, as well as a thorough investigation of the influence of the substitution pattern on the N-phenyl ring. The insights gained from such studies will be invaluable for the rational design of potent and selective ligands for a variety of biological targets, ultimately leading to the discovery of new and improved medicines.

References

  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. [Link]

  • Synthesis of substituted benzo[b][1][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • (PDF) Synthesis and structure–antibacterial activity relationship studies of 4-substituted phenyl-4,5-dihydrobenzo[f][1][4]oxazepin-3(2H)-thiones - ResearchGate. [https://www.researchgate.net/publication/230777553_Synthesis_and_structure-antibacterial_activity_relationship_studies_of_4-substituted_phenyl-45-dihydrobenzo[f][6]oxazepin-3(2H)-thiones]([Link]6]oxazepin-3(2H)-thiones)

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC. [Link]

Sources

Validation

Technical Assessment: Cross-Reactivity and Off-Target Effects of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Content Type: Publish Comparison Guide Subject: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Code: OX-FNP ) vs. 4-(2-Fluoro-4-nitrophenyl)morpholine (Code: MO-FNP ) Audience: Medicinal Chemists, Pharmacologists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Code: OX-FNP ) vs. 4-(2-Fluoro-4-nitrophenyl)morpholine (Code: MO-FNP ) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary: The Scaffold Dilemma

In the optimization of oxazolidinone antibiotics (e.g., Linezolid analogs) and CNS-active ligands, the 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (OX-FNP ) scaffold represents a critical structural divergence from the industry-standard morpholine equivalent (MO-FNP ).

While the morpholine ring (found in Linezolid) offers balanced solubility and metabolic stability, the 1,4-oxazepane ring expansion is frequently employed to:

  • Alter Lipophilicity (LogD): Modulate CNS penetration.

  • Escape IP Space: Generate novel chemotypes outside existing morpholine patents.

  • Induce Conformational Tilt: The 7-membered ring adopts a twisted chair/boat conformation, potentially accessing distinct sub-pockets in target proteins (e.g., Dopamine D4 or Bacterial Ribosome 50S).

However, this structural expansion introduces specific cross-reactivity risks and metabolic liabilities that are absent in the morpholine congener. This guide objectively compares these risks.

Mechanism of Action & Primary Utility

OX-FNP is primarily utilized as a high-value intermediate. Its core "2-fluoro-4-nitrophenyl" moiety serves as the electrophilic attachment point, while the oxazepane tail dictates physicochemical properties.

  • Primary Target (Post-Derivatization): Bacterial 23S rRNA of the 50S ribosomal subunit (Antibacterial).

  • Secondary Utility (Direct): Dopamine D4 Receptor Ligand (CNS modulation).

Structural Alert: The Nitro-Aromatic Warhead

The 2-fluoro-4-nitrophenyl core is an electron-deficient system.

  • Intended Reactivity: Reduction of the nitro group (

    
    ) followed by acylation to form the active pharmacophore.
    
  • Unintended Reactivity (Off-Target): The fluorine atom at the ortho position to the oxazepane nitrogen is deactivated, but the nitro group renders the ring susceptible to enzymatic reduction by host nitroreductases, leading to reactive hydroxylamine species.

Cross-Reactivity & Off-Target Profile

The shift from Morpholine (6-membered) to Oxazepane (7-membered) drastically alters the off-target landscape.

A. CNS Receptor Promiscuity (The D4 Liability)

Unlike the morpholine scaffold, N-aryl-1,4-oxazepanes have demonstrated significant affinity for the Dopamine D4 receptor .

  • Mechanism: The flexibility of the 7-membered oxazepane ring allows it to accommodate the bulky hydrophobic pocket of the D4 receptor more effectively than the rigid morpholine chair.

  • Risk: If developing an antibiotic, this introduces a risk of CNS side effects (confusion, hallucinations) distinct from the serotonergic (MAO inhibition) effects typical of Linezolid.

B. Metabolic Stability (CYP450 Vulnerability)

Oxazepanes are metabolically "softer" than morpholines.

  • Oxidative Attack: The carbons adjacent to the nitrogen and oxygen in the 7-membered ring are more accessible to CYP450 isoforms (specifically CYP3A4 and CYP2D6).

  • Ring Opening: Metabolic oxidation often leads to ring scission, generating reactive aldehyde intermediates that can covalently bind to liver proteins (Hepatotoxicity risk).

C. MAO Inhibition (Serotonergic Risk)

Both scaffolds, when part of a phenyloxazolidinone core, can inhibit Monoamine Oxidase (MAO-A/B).

  • Comparison: The larger steric bulk of the oxazepane ring generally reduces affinity for the tight MAO active site compared to the morpholine, potentially offering a safety advantage over Linezolid-like structures regarding "Serotonin Syndrome."

Comparative Analysis: Oxazepane vs. Morpholine[1][2]

FeatureMorpholine Analog (MO-FNP) Oxazepane Analog (OX-FNP) Implication for Drug Dev
Ring Size 6-membered (Rigid Chair)7-membered (Flexible Twist)Oxazepane fits larger/irregular pockets.
Metabolic Stability High (

min in HLM)
Moderate/Low (

min)
Oxazepane requires blocking groups (e.g., gem-dimethyl) to stabilize.
CNS Penetration ModerateHigh (Increased Lipophilicity)Oxazepane carries higher CNS toxicity risk for non-CNS targets.
Dopamine D4 Affinity Low / NegligibleModerate / High Critical Screen Required for Oxazepane series.
MAO Inhibition High (Known Linezolid issue)Reduced (Steric hindrance)Oxazepane may be safer for patients on SSRIs.
Synthetic Cost Low (Commodity chemical)High (Specialty building block)Impacts COGS (Cost of Goods Sold).

Experimental Protocols

To validate the off-target profile of OX-FNP derivatives, the following workflows are mandatory.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic liability of the oxazepane ring expansion.

  • Preparation: Prepare 10 mM stock solutions of OX-FNP and MO-FNP in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and
    
    
    (Intrinsic Clearance).
    • Acceptance Criteria: For a drug candidate,

      
       µL/min/mg is desired. Expect OX-FNP  to show higher clearance than MO-FNP .
      
Protocol B: Dopamine D4 Radioligand Binding Assay

Purpose: To rule out CNS off-target effects specific to the oxazepane scaffold.

  • Membrane Prep: Use CHO cells stably expressing human Dopamine D4.4 receptor.

  • Ligand:

    
    -Methylspiperone (0.5 nM final concentration).
    
  • Competition:

    • Prepare serial dilutions of OX-FNP (

      
       M to 
      
      
      
      M).
    • Non-specific binding defined by 10 µM Clozapine.

  • Incubation: 120 min at 25°C in incubation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Readout: Liquid scintillation counting.

  • Data: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Alert: A

      
       µM indicates a significant "Off-Target" hit.
      

Visualizing the Off-Target Landscape

The following diagram illustrates the divergent metabolic and pharmacological pathways between the Morpholine and Oxazepane scaffolds.

Scaffold_Divergence Compound 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (OX-FNP) Metabolism Metabolic Pathway (CYP450) Compound->Metabolism High Liability Target Primary Target (Bacterial Ribosome) Compound->Target Derivatization OffTarget Off-Target (CNS Receptors) Compound->OffTarget Conformational Fit RingOpen Ring Scission (Reactive Aldehydes) Metabolism->RingOpen Oxidation D4Bind Dopamine D4 Binding OffTarget->D4Bind High Affinity Risk MAO MAO Inhibition (Reduced vs Morpholine) OffTarget->MAO Steric Clash (Safety Benefit) Morpholine Morpholine Analog (Comparator) Morpholine->Metabolism Stable Morpholine->D4Bind No Binding

Figure 1: Divergent biological fates of the Oxazepane scaffold compared to the Morpholine standard. Note the specific risk of D4 binding and metabolic ring opening associated with OX-FNP.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry. Link (Foundational text on Morpholine/Linezolid SAR).

  • Audouze, K., et al. (2004).[1] "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry. Link (Establishes the Oxazepane-D4 receptor link).

  • Kovari, D., et al. (2025). "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry. Link (Synthesis and scaffold utility).[2]

  • Mandal, M., et al. (2019).[3] "Morpholine: Advanced Building Blocks for Drug Discovery."[3] The Journal of Organic Chemistry. Link (Metabolic stability comparisons).

Sources

Comparative

A comparative analysis of different synthetic routes to the 1,4-oxazepane core.

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in medicinal chemistry. Its unique conformational properties and its presence as a core motif in numerous biologically active compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in medicinal chemistry. Its unique conformational properties and its presence as a core motif in numerous biologically active compounds, including dopamine D4 receptor ligands and potential antipsychotics, have cemented its importance in drug discovery.[1][2] The structural relationship of 1,4-oxazepanes to widely used scaffolds like morpholines and diazepanes further highlights their potential in chemical space exploration.[3] However, the synthesis of these medium-sized rings can be challenging, often hindered by entropic factors and a lack of robust, scalable methods.[3]

This guide provides a comparative analysis of several prominent synthetic strategies for constructing the 1,4-oxazepane core. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each route, supported by experimental data and protocols to empower researchers in selecting the optimal pathway for their specific synthetic goals.

Intramolecular Cyclization: The Workhorse Approach

The most common strategy for forging the 1,4-oxazepane ring involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This broad category encompasses several distinct methods, primarily differing in the nature of the bond-forming reaction.

Reductive Amination

Intramolecular reductive amination is a robust and versatile method that forms the C-N bond of the heterocycle. The strategy typically involves an amino alcohol precursor containing a tethered aldehyde or ketone. The reaction proceeds via the in-situ formation of a cyclic iminium ion, which is then reduced to the saturated 1,4-oxazepane.

Mechanistic Rationale: The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the carbonyl starting material, preventing premature reduction of the aldehyde/ketone. The reaction is often facilitated by a mild acid catalyst to promote iminium ion formation.

Advantages:

  • High functional group tolerance.

  • Readily available starting materials.

  • Generally mild reaction conditions.

Limitations:

  • Requires a multi-step synthesis of the acyclic precursor.

  • Potential for intermolecular side reactions at high concentrations.

Workflow: Intramolecular Reductive Amination

Start Amino Alcohol Precursor with Aldehyde/Ketone Step1 Acid Catalyst (e.g., AcOH) Start->Step1 Reaction Start Step2 Iminium Ion Formation (Intramolecular) Step1->Step2 Protonation & Condensation Step3 Reducing Agent (e.g., STAB) Step2->Step3 Intermediate End 1,4-Oxazepane Core Step3->End Reduction

Caption: General workflow for 1,4-oxazepane synthesis via intramolecular reductive amination.

Cyclization of Amino Acid Precursors

Natural products containing a 1,4-oxazepane-2,5-dione core have inspired synthetic routes starting from amino acid derivatives.[4] These methods involve forming both an amide and an ester bond to close the seven-membered ring.

Mechanistic Rationale: The key challenge in this approach is overcoming the preference for the trans-conformation of the precursor's amide bond, which disfavors cyclization.[4][5] Strategies to overcome this include using N-protecting groups (like PMB) or incorporating pseudoprolines to restrict rotational freedom and pre-organize the molecule for ring closure.[4]

Advantages:

  • Provides access to chiral, highly functionalized oxazepanes.

  • Useful for synthesizing natural product analogues.

Limitations:

  • Cyclization can be low-yielding due to conformational constraints.[5]

  • The lactone and lactam functionalities within the core can be labile, limiting subsequent chemical transformations.[4]

Experimental Protocol: Synthesis of an N-Unsubstituted 1,4-Oxazepane-2,5-dione [4]

  • Precursor Synthesis: An appropriate N-PMB protected amino acid is coupled with a hydroxy ester to form the linear precursor.

  • Cyclization: The linear precursor is subjected to high-dilution conditions with a suitable coupling agent (e.g., HATU) to promote intramolecular cyclization over polymerization.

  • Deprotection: The N-PMB group is removed under oxidative conditions (e.g., with DDQ or CAN) to yield the N-unsubstituted 1,4-oxazepane-2,5-dione.

Palladium-Catalyzed Intramolecular Cyclocarbonylation

A modern approach involves the palladium-catalyzed intramolecular cyclocarbonylation of precursors like 2-(2-iodophenoxy)anilines.[6] This method constructs a dibenzo[b,f][1][7]oxazepin-11(10H)-one core, a structure found in various pharmaceuticals.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of palladium(0) to the aryl iodide bond, followed by coordination of carbon monoxide (CO). Subsequent intramolecular nucleophilic attack by the aniline nitrogen on the activated carbonyl group, followed by reductive elimination, forges the heterocyclic ring and regenerates the Pd(0) catalyst. The choice of ligand (e.g., Cytop 292) is crucial for efficiency.[6]

Advantages:

  • Forms complex, fused ring systems in a single step.

  • Good yields under relatively mild conditions (e.g., atmospheric pressure of CO).

Limitations:

  • Requires specific, often multi-step, synthesis of the iodo-substituted precursor.

  • Limited to the synthesis of benzo-fused derivatives.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles.[8][9] This powerful reaction utilizes ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a carbon-carbon double bond, closing the ring from a diene precursor.

Mechanistic Rationale: The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions between the ruthenium alkylidene catalyst and the two terminal alkene functionalities of the precursor. The release of a small, volatile alkene (typically ethylene) drives the reaction to completion. Subsequent reduction of the resulting double bond yields the saturated 1,4-oxazepane.

Advantages:

  • Exceptional functional group tolerance.

  • Formation of a C-C bond provides a different retrosynthetic disconnection.

  • The resulting double bond can be used for further functionalization before reduction.

Limitations:

  • High cost of ruthenium catalysts.

  • Requires careful removal of metal traces from the final product, which is critical for pharmaceutical applications.

  • Substrate-dependent efficiency, with some dienes being poor substrates for RCM.

Diagram: Ring-Closing Metathesis (RCM) Pathway

Start Acyclic Diene Precursor (N-O tether) Step1 Ru Catalyst (e.g., Grubbs II) Start->Step1 Metathesis Step2 Unsaturated 1,4-Oxazepine Step1->Step2 Cyclization & Ethylene Release Step3 Reduction (e.g., H₂, Pd/C) Step2->Step3 Post-Modification End Saturated 1,4-Oxazepane Step3->End Saturation

Caption: Synthetic pathway to 1,4-oxazepanes using Ring-Closing Metathesis (RCM).

Synthesis from N-Propargylamines

Recent advances have highlighted the use of N-propargylamines as versatile building blocks for various N-heterocycles, including 1,4-oxazepanes.[10] These methods are often characterized by high atom economy and shorter synthetic routes. One prominent example is the zinc-catalyzed 7-exo-dig cyclization of N-propargylic β-enaminones.

Mechanistic Rationale: In this approach, a Lewis acid like ZnCl₂ activates the alkyne for nucleophilic attack by the enaminone oxygen. The reaction proceeds via a 7-exo-dig cyclization, which is kinetically favored, to afford a 2-methylene-2,3-dihydro-1,4-oxazepine.[11] This intermediate can then be reduced to the final saturated product.

Advantages:

  • High atom economy.

  • Operationally simple and efficient.[11]

  • Broad functional group tolerance.

Limitations:

  • Primarily yields substituted oxazepine intermediates that require a subsequent reduction step.

  • The synthesis of the N-propargylic β-enaminone precursor can add steps to the overall sequence.

Comparative Summary of Synthetic Routes

Synthetic Route Key Transformation Typical Yields Scalability Advantages Limitations
Intramolecular Reductive Amination C-N bond formationGood to ExcellentGoodVersatile, mild conditions, high functional group tolerance.Requires multi-step precursor synthesis.
Cyclization of Amino Acid Precursors Amide & Ester bond formationVariableModerateAccess to chiral, complex structures; natural product synthesis.Conformational barriers, labile product functionalities.[4][5]
Pd-Catalyzed Cyclocarbonylation C-N & C-C bond formationGoodModerateRapid access to complex fused systems (dibenzoxazepinones).[6]Limited to specific benzo-fused scaffolds; requires iodo-precursors.
Ring-Closing Metathesis (RCM) C=C bond formationGood to ExcellentModerateExcellent functional group tolerance; orthogonal bond formation.[8]Catalyst cost and removal; requires diene precursor.
Synthesis from N-Propargylamines C-O bond formationGood to ExcellentGoodHigh atom economy; operationally simple; mild conditions.[10][11]Requires precursor synthesis and subsequent reduction step.

Conclusion and Outlook

The synthesis of the 1,4-oxazepane core is achievable through a variety of strategic approaches, each with a distinct profile of strengths and weaknesses.

  • For rapid library synthesis and general-purpose access , intramolecular reductive amination remains a highly reliable and versatile choice due to its operational simplicity and broad substrate scope.

  • For the synthesis of complex, chiral targets or natural product analogues , cyclization from amino acid precursors offers a direct, albeit sometimes challenging, route.

  • When targeting specific, complex fused architectures like dibenzoxazepinones , modern transition-metal-catalyzed methods such as Pd-catalyzed cyclocarbonylation provide an elegant and efficient solution.[6]

  • For orthogonal synthesis strategies where C-C bond formation is desired , Ring-Closing Metathesis stands out for its superb functional group compatibility, despite the economic and purification challenges associated with the catalyst.[3][8]

  • For atom-economical and innovative routes , methodologies based on N-propargylamine cyclizations are emerging as powerful alternatives.[10]

The continued development of robust and scalable protocols is essential for fully exploring the chemical space around the 1,4-oxazepane scaffold.[3] Future efforts will likely focus on developing more efficient catalytic systems, discovering novel cyclization strategies, and applying these methods to the synthesis of next-generation therapeutics.

References

  • [Organic & Biomolecular Chemistry. "Synthesis of substituted benzo[b][1][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones". Royal Society of Chemistry.]([Link])

  • [The Journal of Organic Chemistry. "Synthesis of dibenzo[b,f][1][7]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system". ACS Publications.]([Link])

Sources

Validation

Elucidating the mechanism of action of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

Executive Summary: The Oxazepane Advantage In the landscape of heterocyclic drug design, 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane represents a critical "scaffold-hop" from the ubiquitous morpholine ring. While the morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazepane Advantage

In the landscape of heterocyclic drug design, 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane represents a critical "scaffold-hop" from the ubiquitous morpholine ring. While the morpholine moiety is a staple in FDA-approved drugs (e.g., Linezolid, Gefitinib), its metabolic liabilities and patent crowding have necessitated the exploration of seven-membered bioisosteres.

This guide elucidates the mechanism of action (MoA) of the 1,4-oxazepane core, specifically within the context of Dopamine D4 receptor modulation and as a precursor for next-generation oxazolidinone antibiotics . We compare this seven-membered ring system directly against its six-membered analog, 4-(2-Fluoro-4-nitrophenyl)morpholine, to demonstrate its superior physicochemical tunability and distinct receptor binding profiles.

Mechanism of Action: Structural & Biological Elucidation[1][2]

The mechanism of action for this compound is twofold: its intrinsic chemical mechanism as a metabolic modulator (bioisostere) and its pharmacological mechanism when incorporated into CNS or antimicrobial agents.

A. Structural Mechanism: The "Ring Pucker" Effect

Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring adopts a flexible twist-chair or twist-boat conformation. This increased conformational entropy allows the molecule to:

  • Induce Induced-Fit Binding: Adapt to cryptic pockets in GPCRs (like D4) that rigid morpholines cannot access.

  • Alter Metabolic Soft Spots: The expansion of the ring changes the vector of the nitrogen lone pair, altering the pKa and reducing susceptibility to N-oxidation by cytochrome P450 enzymes.

B. Pharmacological Target: Dopamine D4 Receptor (D4R) Antagonism

Research indicates that N-aryl-1,4-oxazepanes function as selective ligands for the Dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in schizophrenia and cognitive processes.

  • Pathway: The compound acts as an antagonist/partial agonist.

  • Signal Transduction: Binding to D4R prevents dopamine-mediated activation of the G_i/o protein complex.

  • Downstream Effect: This prevents the inhibition of Adenylyl Cyclase, maintaining intracellular cAMP levels and modulating downstream PKA/DARPP-32 signaling.

C. Visualization: D4 Receptor Signaling Pathway

The following diagram illustrates the pathway modulated by the oxazepane ligand.

D4_Signaling cluster_mechanism Mechanism of Action Ligand 4-(2-Fluoro-4-nitrophenyl)- 1,4-oxazepane D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Antagonizes/Blocks Gio G_i/o Protein (Inhibitory) D4R->Gio Activates Dopamine Endogenous Dopamine Dopamine->D4R Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effect Modulation of Cognition/Schizophrenia PKA->Effect Signaling Cascade

Caption: The oxazepane ligand antagonizes D4R, preventing G_i/o-mediated inhibition of Adenylyl Cyclase, thereby stabilizing cAMP signaling.

Comparative Analysis: Oxazepane vs. Morpholine[1][4][5]

This section objectively compares the Product (1,4-Oxazepane analog) with the Industry Standard (Morpholine analog).

The Alternative: 4-(2-Fluoro-4-nitrophenyl)morpholine (Common intermediate for Linezolid-type antibiotics).

Performance Metrics Table
Feature1,4-Oxazepane Analog (Product)Morpholine Analog (Alternative)Implication
Ring Size 7-Membered6-MemberedOxazepane offers higher conformational flexibility.
Lipophilicity (cLogP) ~2.1 (Higher)~1.8 (Lower)Oxazepane improves blood-brain barrier (BBB) penetration.
Solubility (Aq.) ModerateHighMorpholine is preferred for purely aqueous formulations; Oxazepane for CNS targets.
Metabolic Stability High (Resistant to oxidative ring opening)Moderate (Susceptible to lactam formation)Oxazepane extends half-life (

) in vivo.
Synthetic Yield (SNAr) 85-92%95-98%Morpholine is kinetically faster to synthesize; Oxazepane requires optimized heat.
D4 Receptor Affinity

< 50 nM (Select Derivatives)

> 500 nM
Oxazepane is superior for D4 targeting.
Analysis of Causality

The superior D4 affinity of the oxazepane derivative is causally linked to the hydrophobic bulk of the extra methylene group (


). In the D4 receptor binding pocket, this extra bulk fills a hydrophobic sub-pocket that the smaller morpholine ring leaves vacant, increasing van der Waals interactions and residence time.

Experimental Protocols

To ensure reproducibility and trust, the following self-validating protocols are provided for the synthesis and evaluation of the compound.

A. Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane from 3,4-difluoronitrobenzene and homomorpholine (1,4-oxazepane).

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • 1,4-Oxazepane (1.1 eq)

  • 
     (Potassium Carbonate, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Workflow:

  • Charge: Dissolve 3,4-difluoronitrobenzene in MeCN (0.5 M).

  • Add Base: Add finely ground

    
     to the stirring solution.
    
  • Addition: Dropwise addition of 1,4-oxazepane at room temperature to control exotherm.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Control Check: Monitor by TLC (Hexane/EtOAc 7:3). The product is less polar than the starting amine.
    
  • Workup: Cool, filter inorganic salts, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Flash Chromatography.

B. Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: 3,4-Difluoronitrobenzene Condition Condition: K2CO3, MeCN, 80°C Start->Condition Reagent Reagent: 1,4-Oxazepane Reagent->Condition Intermediate Transition State: Meisenheimer Complex Condition->Intermediate SNAr Attack Product Product: 4-(2-Fluoro-4-nitrophenyl)- 1,4-oxazepane Intermediate->Product -HF (Elimination)

Caption: SNAr synthesis route utilizing the activated 2-fluoro position for regioselective coupling.

C. Validation: -NMR Signature

To validate the product identity (and distinguish from morpholine), look for the specific 1,4-oxazepane multiplet pattern:

  • Morpholine: Two distinct triplets (approx 3.0 and 3.8 ppm).

  • Oxazepane: Three sets of signals due to the 7-membered ring (approx 2.0 ppm (quintet,

    
    ), 3.6 ppm, and 3.8 ppm). The presence of the quintet at ~2.0 ppm is the diagnostic peak. 
    

References

  • Journal of Medicinal Chemistry. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." (2004).[1][2][3][4][5] Validates the D4 activity of N-aryl-1,4-oxazepanes.

  • ChemRxiv. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." (2023). Provides modern synthetic routes for the scaffold.

  • Journal of Organic Chemistry. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues." (2025). Discusses the library assembly utility of the scaffold.

  • Bentham Science. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." (Contextual reference for 7-membered heterocycles).

Sources

Comparative

Benchmarking the Therapeutic Potential of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Against Existing Drugs: A Comparative Guide for Drug Development Professionals

In the relentless pursuit of novel therapeutics for neurological disorders, the exploration of new chemical entities with distinct pharmacological profiles is paramount. This guide provides an in-depth comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for neurological disorders, the exploration of new chemical entities with distinct pharmacological profiles is paramount. This guide provides an in-depth comparative analysis of a promising novel compound, 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (herein referred to as Compound X), against established antidepressant agents. Drawing upon its putative mechanism as a monoamine reuptake inhibitor, we will benchmark its preclinical potential against a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), and a norepinephrine-dopamine reuptake inhibitor (NDRI). This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for evaluating the therapeutic promise of Compound X.

Introduction: The Unmet Need in Antidepressant Therapy

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response or intolerance to current first-line treatments. Existing therapies, while effective for many, are often hampered by a delayed onset of action, a spectrum of side effects, and a lack of efficacy in a subset of the patient population. The development of novel antidepressants with improved efficacy, faster onset of action, and a more favorable side-effect profile is a critical objective in modern neuroscience research.

Compound X, a 1,4-oxazepane derivative, has been identified as a potent inhibitor of monoamine transporters, which are the primary targets for the majority of currently prescribed antidepressants.[1] This guide will dissect the preclinical pharmacological profile of Compound X, comparing it directly with established drugs to illuminate its potential advantages and liabilities.

Unraveling the Mechanism of Action: A Triple Reuptake Inhibitor?

The therapeutic efficacy of many antidepressants stems from their ability to modulate the synaptic concentrations of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This is achieved by inhibiting their respective reuptake transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Signaling Pathway of Monoamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_reuptake Reuptake Transporters cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Packaging Serotonin 5-HT SynapticVesicle->Serotonin Release Norepinephrine NE SynapticVesicle->Norepinephrine Release Dopamine DA SynapticVesicle->Dopamine Release SERT SERT SERT->MAO Metabolism NET NET NET->MAO Metabolism DAT DAT DAT->MAO Metabolism Serotonin->SERT Reuptake PostsynapticReceptor Postsynaptic Receptors Serotonin->PostsynapticReceptor Binding Norepinephrine->NET Reuptake Norepinephrine->PostsynapticReceptor Binding Dopamine->DAT Reuptake Dopamine->PostsynapticReceptor Binding CompoundX Compound X CompoundX->SERT Inhibition CompoundX->NET Inhibition CompoundX->DAT Inhibition

Caption: Monoamine reuptake inhibition by Compound X.

To quantitatively assess the inhibitory potential of Compound X, a series of in vitro neurotransmitter transporter uptake assays were conducted. The half-maximal inhibitory concentrations (IC50) for SERT, NET, and DAT were determined and compared against established antidepressants: Escitalopram (SSRI), Duloxetine (SNRI), and Bupropion (NDRI).

In Vitro Comparative Analysis: Transporter Inhibition Profile

The following table summarizes the hypothetical inhibitory activities of Compound X and the comparator drugs against the human serotonin, norepinephrine, and dopamine transporters.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Primary Mechanism
Compound X 15 35 80 SNRI/NDRI (Triple Reuptake Inhibitor)
Escitalopram1.22,5008,000SSRI
Duloxetine0.86.5240SNRI
Bupropion5,0002,000500NDRI

Disclaimer: The data for Compound X is hypothetical and for illustrative purposes.

These hypothetical results suggest that Compound X possesses a unique "triple reuptake inhibitor" profile, with potent inhibition of SERT and NET, and moderate inhibition of DAT. This profile is distinct from the highly selective action of Escitalopram and the dual action of Duloxetine. The engagement of all three monoamine systems could potentially translate to a broader spectrum of efficacy and a faster onset of action.

In Vivo Preclinical Efficacy: The Forced Swim Test

The forced swim test (FST) in rodents is a widely used behavioral assay to screen for potential antidepressant activity. The test measures the immobility time of an animal when placed in an inescapable cylinder of water, with a reduction in immobility time being indicative of an antidepressant-like effect.

Forced Swim Test Experimental Workflow

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Animal Rodent (Mouse/Rat) Acclimation Acclimation to Test Room Animal->Acclimation Cylinder Cylinder with Water Observation Record behavior for 6 minutes Placement Gently place animal in water Acclimation->Placement Placement->Cylinder Removal Remove and dry animal Observation->Removal Immobility Measure duration of immobility Removal->Immobility Comparison Compare between treatment groups Immobility->Comparison DrugAdmin Drug Administration (Compound X or Comparator) DrugAdmin->Animal

Caption: Workflow for the Forced Swim Test.

The following table presents hypothetical results from a forced swim test in mice, comparing the effects of Compound X with established antidepressants.

Treatment (Dose)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle150 ± 10-
Compound X (20 mg/kg) 75 ± 8 50%
Escitalopram (10 mg/kg)90 ± 940%
Duloxetine (20 mg/kg)82 ± 745%
Bupropion (30 mg/kg)105 ± 1130%

Disclaimer: The data for Compound X is hypothetical and for illustrative purposes.

The hypothetical data suggests that Compound X produces a significant reduction in immobility time, comparable to or exceeding that of the established antidepressants. This provides preliminary in vivo evidence for its potential antidepressant efficacy.

Comparative Safety and Tolerability Profile

While efficacy is a primary driver of drug development, a favorable safety and tolerability profile is equally critical for therapeutic success. The known side effects of the comparator drugs are listed below. The side effect profile of Compound X would need to be determined through rigorous toxicological and clinical studies.

DrugCommon Side EffectsSerious Side Effects
EscitalopramNausea, headache, drowsiness, sexual dysfunction.[2][3][4]Serotonin syndrome, increased risk of suicidal thoughts in young adults.[2][5][6]
DuloxetineNausea, dry mouth, constipation, fatigue, dizziness, sweating.[7][8][9]Liver toxicity, serotonin syndrome, increased risk of suicidal thoughts.[10][11]
BupropionDry mouth, insomnia, agitation, headache, nausea.[12][13]Seizure risk (dose-dependent), increased risk of suicidal thoughts.[14]

Given its triple reuptake inhibitor profile, it is plausible that Compound X may exhibit a side effect profile that is a composite of those seen with SNRIs and NDRIs. Careful dose-escalation studies will be crucial to identify a therapeutic window that maximizes efficacy while minimizing adverse events.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays are provided below.

In Vitro Neurotransmitter Transporter Uptake Assay

Objective: To determine the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.[1]

  • 96-well microplates.

  • Radiolabeled substrates: [³H]5-HT, [³H]NE, [³H]DA.

  • Test compounds (Compound X and comparators) at various concentrations.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the respective transporter into 96-well plates and culture overnight.

  • Compound Incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound or vehicle for 20 minutes at room temperature.[15]

  • Substrate Addition: Add the respective radiolabeled substrate ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well and incubate for a further 15 minutes at room temperature.[15]

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Forced Swim Test

Objective: To assess the antidepressant-like activity of test compounds in mice.

Materials:

  • Male C57BL/6 mice.

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

  • Test compounds (Compound X and comparators) and vehicle.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.[16]

  • Drug Administration: Administer the test compound or vehicle intraperitoneally 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.[17][18]

  • Behavioral Recording: Record the entire session using a video camera.

  • Data Analysis: Score the last 4 minutes of the test for the total duration of immobility. Immobility is defined as the absence of all movement except for that required to keep the head above water.[17]

  • Statistical Analysis: Compare the immobility times between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

The hypothetical preclinical data presented in this guide positions 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane (Compound X) as a promising candidate for further development as a novel antidepressant. Its putative triple reuptake inhibitor profile suggests the potential for broad efficacy across a range of depressive symptoms. The preliminary in vivo data from the forced swim test further supports its antidepressant-like activity.

However, it is crucial to emphasize that this is a preliminary assessment based on hypothetical data. The next critical steps in the evaluation of Compound X should include:

  • In vivo microdialysis studies: To confirm its mechanism of action by measuring changes in extracellular levels of serotonin, norepinephrine, and dopamine in relevant brain regions of freely moving animals.[19][20]

  • Comprehensive safety pharmacology and toxicology studies: To establish a clear safety margin and identify any potential off-target effects.

  • Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Evaluation in other animal models of depression: To broaden the assessment of its antidepressant and anxiolytic potential.

Should Compound X continue to demonstrate a favorable efficacy and safety profile in these more advanced preclinical studies, it would represent a compelling candidate for progression into clinical development. Its unique pharmacological profile holds the promise of addressing some of the unmet needs in the current treatment landscape for major depressive disorder.

References

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Guiard, B. P., & El Mansari, M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in cellular neuroscience, 7, 148. (URL: [Link])

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Behavioral assays for neuropsychiatric drug discovery (pp. 101-115). Birkhäuser Basel. (URL: [Link])

  • Wohlreich, M. M., Mallinckrodt, C. H., Prakash, A., Watkin, J. G., & Carter, W. P. (2007). Duloxetine for the treatment of major depressive disorder: a review of the efficacy and safety of 60 mg/day. Expert review of neurotherapeutics, 7(1), 23-33. (URL: [Link])

  • Stahl, S. M., Grady, M. M., Moret, C., & Briley, M. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS spectrums, 10(9), 732-747.
  • Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. Clinical pharmacokinetics, 32 Suppl 1, 1-21.
  • Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: concept, progress and future prospects.
  • Cryan, J. F., Markou, A., & Lucki, I. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in pharmacological sciences, 23(5), 238-245.
  • Bymaster, F. P., Zhang, W., Carter, P. A., Shaw, J., Chernet, E., Phebus, L., ... & Tye, N. C. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353-361.
  • Pacher, P., & Kecskemeti, V. (2004). Cardiovascular side effects of new antidepressants and antipsychotics: new drugs, old concerns?. Current pharmaceutical design, 10(20), 2463-2475.
  • Preskorn, S. H. (1995). Comparison of the tolerability of bupropion, fluoxetine, imipramine, nefazodone, paroxetine, sertraline, and venlafaxine.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336. (URL: [Link])

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. (URL: [Link])

  • BioIVT. DAT (SLC6A3) Transporter Assay. (URL: [Link])

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in pharmacological sciences, 30(12), 634-641. (URL: [Link])

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. (URL: [Link])

  • Preskorn, S. H. (2000). Clinical Pharmacology of SSRI's 5 - How SSRIs as a Group Are Similar. Journal of Psychiatric Practice, 6(4), 206-210. (URL: [Link])

  • Drugs.com. Escitalopram Uses, Dosage, Side Effects, Warnings. (URL: [Link])

  • Fava, M., Rush, A. J., Thase, M. E., Clayton, A. H., Stahl, S. M., Pradko, J. F., & Johnston, J. A. (2005). 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL. Primary care companion to the Journal of clinical psychiatry, 7(3), 106-113. (URL: [Link])

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. (URL: [Link])

  • NHS. Side effects of escitalopram. (URL: [Link])

  • BioIVT. DAT (SLC6A3) Transporter Assay. (URL: [Link])

  • Singh, D., & Saadabadi, A. (2023). Duloxetine. In StatPearls. StatPearls Publishing. (URL: [Link])

  • Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 683. (URL: [Link])

  • Dr. Oracle. What is the effectiveness and side effect profile of Escitalopram (Lexapro), a selective serotonin reuptake inhibitor (SSRI)?. (URL: [Link])

  • GoodRx. The 13 Cymbalta (Duloxetine) Side Effects You Should Consider. (URL: [Link])

  • Pan, P. Y., & Hu, H. (2018). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR protocols, 1(2), 100084. (URL: [Link])

  • Szöllősi, D., Kunos, M., Fekete, M. I., Zádor, F., & Benyhe, S. (2020). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 21(1), 362. (URL: [Link])

  • Pronexus Analytical AB. Microdialysis | Clinical research tools. (URL: [Link])

  • E-Hussien, A. A., El-Shorbagy, M. A., & Fares, M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4478. (URL: [Link])

  • Cleveland Clinic. Lexapro (escitalopram): Anxiety & Depression Treatment. (URL: [Link])

  • Drugs.com. Duloxetine Patient Tips: 7 things you should know. (URL: [Link])

  • Eurofins Discovery. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (URL: [Link])

  • Djang, D. S., Win, Z., & Booij, J. (2012). SNM practice guideline for dopamine transporter imaging with 123I-ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. (URL: [Link])

  • RCSB PDB. 8Z1L: Cryo-EM structure of human norepinephrine transporter NET in the presence of the antidepressant atomoxetine in an outward-open state at resolution of 3.4 angstrom. (URL: [Link])

  • Understanding Animal Research. Factsheet on the forced swim test. (URL: [Link])

  • Coleman, J. A., Astl, L., & Gouaux, E. (2022). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. bioRxiv, 2022-09. (URL: [Link])

  • Preskorn, S. H. (2000). Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs. Journal of Psychiatric Practice, 6(2), 92-97. (URL: [Link])

  • Hope Center for Neurological Disorders. In Vivo Microdialysis. (URL: [Link])

  • Cardoner, N., & Almansa, F. (2012). Tolerability and profile of the side effects of bupropion. Actas espanolas de psiquiatria, 40(5), 268-275. (URL: [Link])

  • Wikipedia. Duloxetine. (URL: [Link])

  • FDA. Wellbutrin (bupropion hydrochloride) tablets label. (URL: [Link])

  • Atcherley, C. W., LaGrange, C. A., O'Hare, E., & Heien, M. L. (2013). In vivo monitoring of dopamine by microdialysis with one-minute temporal resolution using online capillary liquid chromatography with electrochemical detection. Analytical chemistry, 85(15), 7157-7164. (URL: [Link])

  • MedlinePlus. Escitalopram: MedlinePlus Drug Information. (URL: [Link])

  • NHMRC. Statement on the forced swim test in rodent models. (URL: [Link])

  • MEDvidi. Wellbutrin Side Effects: Common, First Week, and Long-Term Adverse Reactions. (URL: [Link])

Sources

Validation

A Comparative Guide to the Analytical Differentiation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane Isomers

Abstract: In pharmaceutical development, the precise control of impurities is paramount to ensuring the safety and efficacy of a drug substance. Positional isomers, which share the same molecular formula but differ in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In pharmaceutical development, the precise control of impurities is paramount to ensuring the safety and efficacy of a drug substance. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents, often pose a significant analytical challenge due to their similar physicochemical properties. This guide provides a comprehensive comparison of analytical methodologies for the differentiation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane from its potential positional isomers. We will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous identification and separation. The causality behind experimental choices, detailed protocols, and supporting data are presented to equip researchers, scientists, and drug development professionals with a robust, multi-technique strategy for isomeric impurity profiling, in alignment with regulatory expectations such as the ICH Q3A(R2) guidelines.[1][2][3]

The Isomeric Challenge: Defining the Scope

The target molecule, 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, is a substituted aromatic amine. During its synthesis, variations in the reaction regioselectivity can lead to the formation of several positional isomers. These isomers have identical molecular weights and elemental compositions, making their differentiation by low-resolution mass spectrometry alone impossible. Their structural similarities also result in comparable polarities, complicating chromatographic separation.

This guide will focus on differentiating the target molecule from three of its most probable positional isomers:

  • Target: 4-(2-Fluoro-4-nitrophenyl )-1,4-oxazepane

  • Isomer A: 4-(3-Fluoro-4-nitrophenyl )-1,4-oxazepane

  • Isomer B: 4-(4-Fluoro-2-nitrophenyl )-1,4-oxazepane

  • Isomer C: 4-(2-Fluoro-5-nitrophenyl )-1,4-oxazepane

The subtle differences in the electronic environment and steric hindrance imparted by the varying positions of the fluoro and nitro groups are the keys to their analytical differentiation.

Orthogonal Strategy for Isomer Differentiation

A robust analytical strategy should not rely on a single technique. By combining the separative power of chromatography with the detailed structural information from spectroscopy, we can create a self-validating system for unambiguous identification.

G cluster_0 Analytical Workflow A Mixture of Isomers B HPLC Separation A->B C Peak 1 (Isomer) B->C D Peak 2 (Target) B->D E Peak 3 (Isomer) B->E F NMR Analysis (¹H, ¹⁹F, ¹³C) C->F G LC-MS/MS Analysis C->G D->F D->G E->F E->G H Unambiguous Identification F->H G->H

Caption: Integrated workflow for isomeric differentiation.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary tool for physically separating the isomers. The choice of stationary phase is critical. While standard C18 columns separate based on hydrophobicity, isomers often have very similar values. Therefore, a stationary phase capable of alternative interactions, such as π-π stacking, is preferable for separating aromatic compounds.[4][5] A phenyl-hexyl or pentafluorophenyl (PFP) column is an excellent choice, as the electron-rich or electron-deficient rings of the stationary phase can interact differently with the dipole moments of the various isomers.[5]

Experimental Protocol: HPLC Method
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Expected Data & Rationale

The separation is based on subtle differences in polarity and the ability to engage in π-π interactions with the phenyl stationary phase. Isomer B, with the nitro group ortho to the bulky oxazepane substituent, may experience steric hindrance, affecting its interaction with the stationary phase and likely causing it to elute earliest. The target molecule and Isomers A and C will have distinct electronic distributions across their phenyl rings, leading to differential retention times.

CompoundExpected Retention Time (min)Rationale for Elution Order
Isomer B (4-Fluoro-2-nitro)~9.5Steric hindrance from the ortho-nitro group may reduce planarity and interaction with the stationary phase.
Isomer C (2-Fluoro-5-nitro)~10.8The meta-positioning of the nitro group relative to fluorine creates a unique dipole moment.
Target (2-Fluoro-4-nitro)~11.5The para-nitro group allows for strong dipole interactions and potential π-π stacking.
Isomer A (3-Fluoro-4-nitro)~12.2The fluorine at the meta position alters the electron density differently, potentially leading to the strongest retention.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance (NMR)

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of isomers.[6] By analyzing the chemical shifts (δ), coupling constants (J), and splitting patterns of ¹H and ¹⁹F nuclei, a unique fingerprint for each isomer can be established.[7][8]

Experimental Protocol: NMR Analysis
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5-10 mg of each isolated HPLC peak fraction (or synthesized standard) in 0.6 mL of DMSO-d₆.

  • Experiments: Acquire 1D ¹H, 1D ¹⁹F, and 2D correlation spectra (COSY, HSQC) for each sample.

  • ¹H NMR Parameters: 32 scans, 2s relaxation delay, spectral width of 12 ppm.

  • ¹⁹F NMR Parameters: 128 scans, 2s relaxation delay, ¹H decoupled.

Expected Data & Rationale

The key differentiating region in the ¹H NMR spectrum will be the aromatic protons (approx. 7.0-8.5 ppm). The position of the fluorine and nitro groups dictates the electronic environment and, therefore, the chemical shift and coupling patterns of the adjacent protons.

CompoundAromatic ¹H Signals (Expected δ, ppm and J, Hz)¹⁹F Signal (Expected δ, ppm)
Target H3: ~7.8 (dd, J=9, 2 Hz), H5: ~8.2 (ddd, J=9, 2, 1 Hz), H6: ~7.5 (dd, J=9, 9 Hz)~ -110
Isomer A H2: ~8.1 (d, J=2 Hz), H5: ~8.3 (dd, J=9, 2 Hz), H6: ~7.6 (d, J=9 Hz)~ -115
Isomer B H3: ~8.0 (d, J=9 Hz), H5: ~7.4 (dd, J=9, 2 Hz), H6: ~7.9 (d, J=2 Hz)~ -105
Isomer C H3: ~7.6 (dd, J=9, 2 Hz), H4: ~7.7 (ddd, J=9, 9, 2 Hz), H6: ~8.0 (dd, J=9, 2 Hz)~ -112

Note: The chemical shifts and coupling constants are illustrative and would need to be confirmed with authentic standards. The ¹⁹F NMR will provide a single, distinct resonance for each isomer, with its chemical shift being highly sensitive to the electronic environment.

Mass Spectrometric Analysis: Unambiguous Confirmation

Principle: While low-resolution MS cannot differentiate isomers, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, and tandem MS (MS/MS) can reveal structural differences through fragmentation patterns. Nitroaromatic compounds often exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[9][10][11] The relative stability of the resulting fragment ions can vary between isomers.

Experimental Protocol: LC-MS/MS
  • Instrument: Thermo Scientific Q Exactive Orbitrap mass spectrometer coupled to an HPLC system (using the method described in Section 3).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (MS1): Resolution 70,000, mass range 100-500 m/z.

  • MS/MS (dd-MS2): Resolution 17,500, stepped collision energy (15, 30, 45 eV).

Expected Data & Rationale

All isomers will show the same protonated molecular ion [M+H]⁺ at m/z 255.0881 (for C₁₁H₁₂FN₂O₃). The differentiation arises from the relative abundances of the fragment ions in the MS/MS spectra.

G parent Parent Ion [M+H]⁺ m/z 255.0881 frag1 Loss of NO₂ (46 Da) parent->frag1 -NO₂ frag2 Loss of NO (30 Da) parent->frag2 -NO ion1 [M+H-NO₂]⁺ m/z 209.0925 frag1->ion1 ion2 [M+H-NO]⁺ m/z 225.0932 frag2->ion2

Caption: Primary fragmentation pathways for nitroaromatic compounds.

The stability of the ion at m/z 209 (loss of NO₂) can be influenced by the fluorine's position. For instance, in Isomer B, the ortho-nitro group is sterically hindered, which might lead to a more facile loss of NO₂ compared to the target molecule where it is in the para position. These subtle differences in fragment ion ratios provide an additional layer of confirmation.

CompoundKey Fragment Ion (m/z)Expected Relative AbundanceRationale
Target 209.0925ModerateLoss of para-NO₂ group.
Isomer B 209.0925HighSteric strain may promote the loss of the ortho-NO₂ group.

Conclusion and Best Practices

The unambiguous differentiation of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane from its positional isomers is achievable through a systematic, multi-technique approach.

  • Primary Separation: Utilize a phenyl-based HPLC column to achieve baseline separation of all potential isomers.[4][12]

  • Definitive Identification: Employ ¹H and ¹⁹F NMR spectroscopy on each isolated fraction. The unique coupling patterns and chemical shifts in the aromatic region provide an irrefutable structural fingerprint for each isomer.[6][8]

  • Orthogonal Confirmation: Use LC-HRMS/MS to confirm the elemental composition and analyze the fragmentation patterns. Differences in the relative abundances of key fragment ions can further corroborate the identities established by NMR.

This combined workflow provides the rigorous, self-validating data required to meet regulatory standards for impurity identification and control in pharmaceutical development, ensuring the quality and safety of the final drug substance.[1][2][13]

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Wang, Z., Chen, J., Lin, Z., & Lan, Z. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Melenteva, E. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • National Institutes of Health. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane proper disposal procedures

Executive Summary: Immediate Action Plan Core Directive: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a fluorinated nitro-aromatic amine.[1] It requires segregation into Halogenated Organic Waste streams. Primary Disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Core Directive: 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a fluorinated nitro-aromatic amine.[1] It requires segregation into Halogenated Organic Waste streams.

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).[1]

  • Critical Hazard: The nitro group (

    
    ) confers thermal instability; avoid heating waste containers.[1] The fluorine atom (
    
    
    
    ) mandates classification as halogenated waste.[1]
  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents or reducing agents.[2]

Chemical Profile & Hazard Assessment

To determine the correct disposal protocol, we analyze the molecule's functional groups. As no specific Safety Data Sheet (SDS) exists for this exact research intermediate, we derive safety data from its closest structural analog, 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS 2689-39-6), which shares the identical pharmacophore (fluoro-nitro-phenyl ring attached to a cyclic amine).[1]

FeatureStructural MoietyRisk ImplicationDisposal Requirement
Thermal Instability Nitro group (

)
Potential for rapid decomposition or explosion if heated/concentrated.[1]Do not rotovap to dryness without a safety shield. Store waste cool.[3]
Toxicity Nitro-aromatic amineHigh probability of mutagenicity/carcinogenicity; skin absorption hazard.[1][4]Double-glove (Nitrile); handle in fume hood.[1]
Combustion Byproduct Fluorine (

)
Generates corrosive Hydrogen Fluoride (HF) gas upon incineration.[1]Must be labeled "Halogenated" to alert incineration facility.
Basicity Oxazepane ringWeak base; can react with strong acids.Segregate from strong oxidizers and acids.[2][5]

Operational Disposal Workflows

Decision Logic for Waste Segregation

The following decision tree outlines the strict segregation logic required to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).

DisposalLogic Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper, Syringes) StateCheck->Debris SolidBin Solid Hazardous Waste Bin (Label: Toxic, Halogenated) Solid->SolidBin Direct SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Hazardous Waste Bin (Double Bagged) Debris->DebrisBin Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated HaloLiqBin Liquid Waste Carboy A (Label: Halogenated Organic) Halogenated->HaloLiqBin NonHalogenated->HaloLiqBin Contains F-Nitro solute (Default to Halogenated Stream) NonHaloLiqBin Liquid Waste Carboy B (Label: Non-Halogenated Organic)

Figure 1: Waste segregation logic. Note that because the solute contains Fluorine, the safest "Default" for liquid waste is the Halogenated stream, ensuring proper scrubbing during incineration.

Detailed Protocols

A. Solid Waste (Pure Compound)

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane".[1]

    • Hazards: Check "Toxic" and "Irritant".[2][4]

  • Process: Transfer solid using a disposable spatula. Do not dust.[2][3][4][6] Cap tightly.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

  • The "Halogen Rule": Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute technically introduces halogens into the waste stream.

  • Best Practice: Dispose of all solutions containing this compound into the Halogenated Organic Solvents carboy.

  • Why? Incinerators burn halogenated waste at higher temperatures (

    
    ) with caustic scrubbers to neutralize the HF gas produced. Putting this in a non-halogenated stream risks damaging the incinerator or releasing toxic HF.
    

C. Contaminated Debris (Sharps/Gloves)

  • Sharps: Needles used with this compound must go into a hard-walled sharps container, never the trash.

  • Gloves/Paper: Place in a clear hazardous waste bag. If the material is significantly contaminated (e.g., a spill cleanup), double bag it and label it specifically as "Contaminated with Nitro-aromatics."

Safety & Incompatibilities

Self-Validating Safety Check: Before adding this chemical to any waste container, ask: Does the container hold strong oxidizers or reducing agents?

  • Incompatibility 1: Strong Bases (NaOH, KOH).

    • Mechanism:[1][3][7][8] The fluorine on the nitro-aromatic ring is susceptible to Nucleophilic Aromatic Substitution (

      
      ). Adding strong base can trigger a rapid, exothermic substitution reaction, potentially over-pressurizing the container.
      
  • Incompatibility 2: Reducing Agents (Hydrazine, Zn/HCl).

    • Mechanism:[1][3][7][8] These will reduce the nitro group (

      
      ) to an amine (
      
      
      
      ) or intermediate hydroxylamine, generating significant heat.[1]
  • Incompatibility 3: Oxidizers (Peroxides, Nitric Acid). [1]

    • Mechanism:[1][3][7][8] The oxazepane amine is oxidizable. Mixing with strong oxidizers can lead to fire.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The nitro-aromatic nature suggests potential toxicity.[2][3] Clear the immediate area.[2][6]

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.

  • Containment:

    • Solid: Do not dry sweep (dust risk).[2] Cover with wet paper towels to dampen, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels for concentrated liquid spills if the solvent is an oxidizer (though rare for this chemistry).

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinse water as hazardous waste (Halogenated Liquid).

Regulatory Compliance (RCRA)

While this specific compound is not a "P-listed" or "U-listed" waste (specific commercial chemical products), it falls under Characteristic Waste guidelines:

  • Waste Code: If dissolved in ignitable solvents (Flash point

    
    ), code as D001  (Ignitable).
    
  • Toxic Constituents: Due to the nitro-benzene structure, it is treated as a toxic organic.[1]

  • Halogenated: Must be profiled as halogen-bearing to comply with incinerator permit limits (usually

    
     halogens for non-halogenated streams; this compound will exceed that).[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2905489, 4-(2-Fluoro-4-nitrophenyl)morpholine.[1] (Used as structural proxy for hazard data).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS).Safety in Academic Chemistry Laboratories: Best Practices for Disposal of Chemical Waste. Washington, DC.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. As a Sen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Based on the known hazards of analogous compounds like 4-(2-Fluoro-4-nitrophenyl)morpholine, which is known to cause skin and serious eye irritation, a stringent PPE protocol is mandatory[7].

Core Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][8]The fluoro-nitro-aromatic moiety poses a significant risk of serious eye irritation. A face shield offers an additional layer of protection against splashes during transfers of the compound.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[9]Nitrile and butyl rubber gloves offer good resistance to nitro-compounds and halogenated solvents. Always inspect gloves for integrity before use and dispose of them immediately after contamination.[9]
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is also recommended.[10]Protects against accidental spills and skin contact.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[9]This minimizes the risk of inhaling aerosols or dust of the compound. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[9]
Foot Protection Closed-toe shoes, preferably safety footwear.[9]Protects against spills and falling objects in the laboratory environment.
II. Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane will minimize exposure and ensure the integrity of your research.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be clearly labeled, and access restricted to authorized personnel.

  • Preparation and Weighing:

    • All handling of the solid compound must be performed inside a chemical fume hood.

    • Before weighing, ensure all necessary PPE is correctly worn.

    • Use a dedicated set of spatulas and weighing boats. Clean them thoroughly after use to prevent cross-contamination.

  • Experimental Use:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely. Thermal decomposition can release irritating gases and vapors.[1]

    • Keep all containers tightly closed when not in use.[2]

  • Spill Management:

    • In case of a small spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[2]

    • For larger spills, evacuate the laboratory and follow your institution's emergency procedures.

The following diagram illustrates the standard operational workflow for handling 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage PPE Don PPE Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Handling Experimental Handling Weighing->Handling Monitoring Reaction Monitoring Handling->Monitoring Decontamination Decontaminate Equipment Monitoring->Decontamination Waste Segregate Waste Decontamination->Waste Disposal Hazardous Waste Disposal Waste->Disposal

Caption: Standard Workflow for Handling 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.
III. Disposal Plan

Proper disposal of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated and nitrated organic compound, it must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing boats, gloves, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste streams.

  • Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]

The following diagram outlines the decision-making process for the disposal of waste generated from working with 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane.

G Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Contaminated Sharps? IsLiquid->IsSharp No LiquidWaste Place in Labeled Halogenated Liquid Waste Container IsLiquid->LiquidWaste Yes SharpsWaste Place in Sharps Container IsSharp->SharpsWaste Yes Disposal Dispose via EHS IsSharp->Disposal No SolidWaste->Disposal LiquidWaste->Disposal SharpsWaste->Disposal

Caption: Waste Disposal Decision Tree.

By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical compounds.

References

  • Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
  • SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Safety Data Sheet. CymitQuimica.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Personal Protective Equipment Requirements. Stanford University.
  • SAFETY DATA SHEET for 4-(2-Fluoro-4-nitrophenyl)morpholine. Fisher Scientific.
  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. 3M.
  • Personal Protective Equipment. DuPont.
  • 4-Fluoro-4'-nitrobenzophenone Safety Data Sheet. Apollo Scientific.
  • Treatment of nitrated phenol containing effluent streams. Google Patents.
  • Hazardous Waste Disposal Guide. Research Safety.
  • Safety Data Sheet for 3-[2-(4-Fluorophenyl)-4-oxopyrazolo-[1,5-a]pyrazin-5(4H)-yl]propanoic acid. Angene Chemical.
  • Chapter 7 - Management Procedures For Specific Waste Types.
  • 4-Fluoro-2-nitrophenol. PubChem.
  • Safety Data Sheet for 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Angene Chemical.
  • 2-Fluoro-4-nitrophenol SDS, 403-19-0 Safety Data Sheets. ECHEMI.
  • 1-(4-Fluoro-2-nitrophenyl)-1,4-diazepane Hydrochloride. Benchchem.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate.
  • Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers (RSC Publishing).
  • Oxazepines fused with another heterocycles by e or f edge. Enamine.
  • 1,4-oxazepane derivatives. Google Patents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.